molecular formula C24H34INO2 B1675217 LG50643 CAS No. 111372-42-0

LG50643

カタログ番号: B1675217
CAS番号: 111372-42-0
分子量: 495.4 g/mol
InChIキー: MKEQJLITXBFUAQ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

a muscarinic antagonists;  structure given in first source

特性

CAS番号

111372-42-0

分子式

C24H34INO2

分子量

495.4 g/mol

IUPAC名

(8,8-diethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-phenylcyclohex-2-ene-1-carboxylate iodide

InChI

InChI=1S/C24H34NO2.HI/c1-3-25(4-2)19-14-15-20(25)17-21(16-19)27-24(26)23-13-9-8-12-22(23)18-10-6-5-7-11-18;/h5-7,10-12,19-21,23H,3-4,8-9,13-17H2,1-2H3;1H/q+1;/p-1

InChIキー

MKEQJLITXBFUAQ-UHFFFAOYSA-M

正規SMILES

CC[N+]1(C2CCC1CC(C2)OC(=O)C3CCCC=C3C4=CC=CC=C4)CC.[I-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3-(((2-phenyl-2-cyclohexen-1-yl)carbonyl)oxy)-8,8-diethyl-8-azoniabicyclo(3.2.1)octane iodide
LG 50643
LG-50643
LG50643

製品の起源

United States

Foundational & Exploratory

LG50643: A Technical Overview of a Novel Isoquinolinone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG50643 is a complex heterocyclic molecule identified as 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone. This document provides a summary of its known chemical structure and properties based on publicly available data. At present, detailed information regarding its biological activity, mechanism of action, and associated experimental protocols is limited in the public domain. This guide serves to consolidate the existing chemical information and to highlight the current knowledge gaps for the scientific community.

Chemical Structure and Properties

The chemical identity of this compound is well-defined, with its structure and basic physicochemical properties cataloged in chemical databases.

Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name 8-chloro-3-[(1S)-1-[[9-(oxan-2-yl)purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1-one[1]
Molecular Formula C₂₇H₂₅ClN₆O₂[1]
CAS Number 1350643-73-0[1]
Synonyms 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone[1]
Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These properties are computationally derived and provide an initial estimate of the compound's characteristics.

PropertyValue
Molecular Weight 517.0 g/mol
XLogP3 4.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 5
Exact Mass 516.17275
Monoisotopic Mass 516.17275
Topological Polar Surface Area 92.5 Ų
Heavy Atom Count 36
Formal Charge 0
Complexity 871

Biological Activity and Mechanism of Action

As of the date of this document, there is no publicly available scientific literature detailing the biological activity or the specific mechanism of action of this compound. The complex structure, featuring a purine (B94841) moiety and an isoquinolinone core, suggests potential interactions with a variety of biological targets, including kinases, which are often modulated by such scaffolds. However, without experimental data, any proposed activity remains speculative.

Experimental Protocols and Data

A comprehensive search of scientific databases and literature has not yielded any specific experimental protocols or datasets related to this compound. Therefore, information regarding its synthesis, in vitro or in vivo studies, and analytical methods is not available in the public domain.

Signaling Pathways and Logical Relationships

Due to the absence of data on the mechanism of action and biological targets of this compound, no signaling pathways or experimental workflows can be described or visualized at this time.

Conclusion and Future Directions

This compound is a chemically defined entity with a known structure and computed properties. However, a significant knowledge gap exists regarding its biological function, mechanism of action, and potential therapeutic applications. For researchers and drug development professionals, this presents both a challenge and an opportunity. The compound's structural features may warrant its inclusion in screening libraries for various biological targets. Future research efforts should be directed towards:

  • Chemical Synthesis: Development and publication of a robust synthetic route.

  • Biological Screening: High-throughput screening to identify potential biological targets.

  • Mechanism of Action Studies: In-depth biochemical and cellular assays to elucidate its mode of action.

  • In Vivo Studies: Evaluation of its pharmacokinetic properties and efficacy in relevant disease models.

The scientific community awaits the publication of research data that will shed light on the pharmacological profile of this novel compound.

References

Unraveling the Mechanism of Action of BH-30643: A Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "LG50643" did not yield information on a specific therapeutic agent. However, due to the similarity in nomenclature, this document focuses on the investigational drug BH-30643 , which is currently in clinical development. It is presumed that the user's interest lies with this compound.

Introduction

BH-30643 is an investigational, orally bioavailable, non-covalent, macrocyclic inhibitor that demonstrates high selectivity for epidermal growth factor receptor (EGFR) with a broad range of mutations.[1] This technical guide provides a comprehensive overview of the available information regarding the mechanism of action of BH-30643, drawing from publicly accessible clinical trial data. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: OMNI-EGFR Inhibition

BH-30643 is characterized as a mutant-selective OMNI-EGFR inhibitor.[1] Its primary mechanism of action is the targeted inhibition of the EGFR kinase domain, thereby disrupting downstream signaling pathways that are critical for tumor cell proliferation, survival, and growth. A key feature of BH-30643 is its activity against a wide spectrum of EGFR mutations, including those that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs).[1]

The compound is designed to be selective for mutant EGFR over wildtype EGFR and HER2, which is anticipated to result in a more favorable safety profile by minimizing off-target effects.[1]

Targeted EGFR Mutations

BH-30643 has demonstrated a broad inhibitory profile against various EGFR mutations implicated in non-small cell lung cancer (NSCLC). These include:

  • Classical (Activating) Mutations:

    • Exon 19 deletions (ex19del)[1]

    • L858R[1]

  • Atypical Mutations:

    • G719X[1]

    • S768I[1]

    • L861Q[1]

    • E709X[1]

  • Acquired Resistance Mutations:

    • T790M[1]

    • C797S[1]

The ability to target both primary activating mutations and acquired resistance mutations like C797S, which is a common mechanism of resistance to third-generation EGFR TKIs, positions BH-30643 as a potentially significant therapeutic option for patients with advanced NSCLC.[1][2]

Precursor and Synthesis

Information regarding the specific chemical precursor(s) and the detailed synthetic pathway for BH-30643 is not publicly available in the provided search results. This information is typically proprietary to the developing pharmaceutical company.

Quantitative Data Summary

The available search results from clinical trial descriptions do not contain specific quantitative data (e.g., IC50 values, pharmacokinetic parameters, or detailed efficacy data) that can be summarized in a tabular format. Such data would typically be published in peer-reviewed scientific journals or presented at scientific conferences following the completion of preclinical and clinical studies.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation or clinical investigation of BH-30643 are not available in the public domain. The provided information is limited to summaries of clinical trial designs. For instance, the SOLARA trial (NCT06706076) is a Phase 1/2, open-label, multicenter study designed to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of BH-30643 in patients with locally advanced or metastatic NSCLC harboring EGFR and/or HER2 mutations.[1][2]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of BH-30643 in the context of EGFR signaling and the rationale for its development.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Growth Cell Growth mTOR->Growth BH30643 BH-30643 BH30643->EGFR

Caption: EGFR Signaling Pathway and Inhibition by BH-30643.

BH30643_Target_Profile cluster_drug cluster_targets EGFR Mutations BH30643 BH-30643 Classical Classical Mutations (ex19del, L858R) BH30643->Classical Atypical Atypical Mutations (G719X, S768I, etc.) BH30643->Atypical Resistance Resistance Mutations (T790M, C797S) BH30643->Resistance

Caption: Target Mutation Profile of BH-30643.

Conclusion

BH-30643 is a promising investigational agent that acts as a novel, mutant-selective OMNI-EGFR inhibitor. Its ability to target a wide array of EGFR mutations, including those that confer resistance to existing therapies, suggests its potential to address a significant unmet medical need in the treatment of NSCLC. Further clinical investigation is required to fully elucidate its efficacy and safety profile. As more data from ongoing clinical trials become available, a more detailed understanding of its pharmacological properties will emerge.

References

The Synthesis of Duvelisib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duvelisib, marketed under the brand name Copiktra®, is a potent oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] Its dual inhibitory action modulates signaling pathways crucial for the proliferation and survival of malignant B-cells, leading to its approval for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL). This technical guide provides a detailed examination of the synthetic routes for Duvelisib, focusing on the publicly available chemical methodologies and key intermediates. While the specific compound "LG50643" was part of the initial inquiry, it does not appear in publicly accessible scientific literature or patents related to Duvelisib synthesis and may represent an internal corporate identifier for a key starting material or intermediate. This document will therefore focus on the established and documented synthetic pathways.

Core Synthetic Strategy

The synthesis of Duvelisib can be broadly categorized into the construction of two key fragments: the substituted isoquinolinone core and the purine (B94841) moiety. These fragments are then coupled, followed by deprotection steps to yield the final active pharmaceutical ingredient (API). A prominent synthetic route is detailed in patent literature, such as WO 2012097000.[3]

Key Intermediates

A critical intermediate in a well-documented synthetic pathway for Duvelisib is tert-butyl (S)-4-(3-chloro-2-(phenylcarbamoyl)phenyl)-3-oxobutan-2-ylcarbamate .[4] The stereochemistry of this intermediate is crucial for the final product's biological activity.

Experimental Protocols

The following sections outline the key experimental steps for the synthesis of Duvelisib, based on published methodologies.

1. Synthesis of the Isoquinolinone Core

The construction of the isoquinolinone scaffold is a multi-step process that begins with readily available starting materials.

  • Step 1: Amide Formation: The synthesis often initiates with the acylation of aniline (B41778) with a substituted benzoic acid, such as 2-chloro-6-methylbenzoic acid, to form the corresponding benzamide (B126). This reaction is typically carried out using a coupling agent or by converting the carboxylic acid to an acid chloride.

  • Step 2: Cyclization to form the Isoquinolinone: The benzamide intermediate undergoes a cyclization reaction to form the isoquinolinone ring system. This can be achieved through various methods, including metal-catalyzed C-H activation or through the formation of an enolate followed by intramolecular cyclization.

2. Introduction of the Chiral Side Chain

The chiral ethyl-amino purine side chain is introduced onto the isoquinolinone core.

  • Step 1: Preparation of the Chiral Precursor: A key chiral building block is prepared, often starting from a chiral amino acid like L-alanine. This precursor is designed to react specifically at the desired position on the isoquinolinone.

  • Step 2: Coupling to the Isoquinolinone: The chiral precursor is coupled to the isoquinolinone core. This can involve a nucleophilic substitution or a condensation reaction.

3. Coupling with the Purine Moiety

The final key fragment, the purine ring, is attached to the chiral side chain.

  • Step 1: Preparation of the Purine Fragment: A suitable protected purine derivative, such as 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, is often used. The protecting group, in this case, a tetrahydropyranyl (THP) group, prevents unwanted side reactions.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr): The amino group on the chiral side chain displaces the chlorine atom on the purine ring in an SNAr reaction to form the C-N bond.

4. Deprotection

The final step is the removal of any protecting groups to yield Duvelisib. In the case of a THP-protected purine, this is typically achieved under acidic conditions.

Quantitative Data

While specific yields and purity data can vary depending on the scale and specific conditions of the synthesis, the following table summarizes typical data points that would be monitored during such a process.

StepReactionTypical Yield (%)Key Analytical Techniques
1. Amide FormationAcylation of aniline90-98HPLC, LC-MS, 1H NMR
2. Isoquinolinone FormationIntramolecular Cyclization75-85HPLC, LC-MS, 1H NMR, 13C NMR
3. Chiral Side Chain CouplingNucleophilic Substitution/Condensation80-90HPLC, LC-MS, Chiral HPLC
4. Purine Coupling (SNAr)C-N Bond Formation85-95HPLC, LC-MS, 1H NMR
5. DeprotectionAcid-catalyzed hydrolysis90-98HPLC, LC-MS, 1H NMR, 13C NMR

Visualizing the Synthesis and Mechanism

Duvelisib Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for Duvelisib, highlighting the key transformations.

Duvelisib_Synthesis cluster_0 Isoquinolinone Core Synthesis cluster_1 Chiral Side Chain and Purine Coupling cluster_2 Final Product 2-Chloro-6-methylbenzoic_acid 2-Chloro-6-methyl- benzoic acid Benzamide_Intermediate Benzamide Intermediate 2-Chloro-6-methylbenzoic_acid->Benzamide_Intermediate SOCl2, Aniline Aniline Aniline Aniline->Benzamide_Intermediate Isoquinolinone_Core Substituted Isoquinolinone Core Benzamide_Intermediate->Isoquinolinone_Core Cyclization Coupled_Intermediate Coupled Intermediate Isoquinolinone_Core->Coupled_Intermediate Coupling L-Alanine_Derivative L-Alanine Derivative L-Alanine_Derivative->Coupled_Intermediate Protected_Duvelisib Protected Duvelisib Coupled_Intermediate->Protected_Duvelisib SNAr Protected_Purine 6-Chloro-9-(THP)-purine Protected_Purine->Protected_Duvelisib Duvelisib Duvelisib Protected_Duvelisib->Duvelisib Acidic Deprotection

Caption: A generalized synthetic pathway for Duvelisib.

PI3K Signaling Pathway

Duvelisib exerts its therapeutic effect by inhibiting the PI3K signaling pathway, which is often dysregulated in B-cell malignancies.

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ / PI3Kγ BCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Duvelisib Duvelisib Duvelisib->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Proliferation & Survival mTOR->Cell_Survival

Caption: The inhibitory action of Duvelisib on the PI3K signaling pathway.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical workflow for the synthesis and quality control of Duvelisib.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting_Materials Starting Materials Reaction_Steps Multi-step Synthesis Starting_Materials->Reaction_Steps Crude_Product Crude Duvelisib Reaction_Steps->Crude_Product Purification Chromatography / Recrystallization Crude_Product->Purification Pure_Product Purified Duvelisib Purification->Pure_Product QC_Testing Quality Control Testing Pure_Product->QC_Testing HPLC, LC-MS, NMR, Chiral Purity, etc. API_Release API Release QC_Testing->API_Release

Caption: A standard workflow for the synthesis and analysis of Duvelisib.

Conclusion

The synthesis of Duvelisib is a complex, multi-step process that requires careful control of reaction conditions and stereochemistry to produce the final, high-purity active pharmaceutical ingredient. While the specific role of an entity designated "this compound" is not publicly documented, the overall synthetic strategies rely on the assembly of key isoquinolinone and purine fragments. The methodologies described in the scientific and patent literature provide a solid foundation for the production of this important therapeutic agent. Further research and process development may uncover more efficient and scalable routes to Duvelisib, ultimately benefiting patients with B-cell malignancies.

References

An In-depth Technical Guide on the Stability and Degradation Profile of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed stability and degradation studies for the specific compound LG50643 are not publicly available. This guide provides a comprehensive framework based on established principles of pharmaceutical stability testing and the general characteristics of anticholinergic agents. The experimental protocols and data presented are illustrative and intended to guide researchers in designing studies for similar compounds.

This technical guide offers a comprehensive overview of the anticipated stability and degradation profile of this compound, a muscarinic M3 receptor antagonist. The information is curated for researchers, scientists, and drug development professionals, providing a foundational understanding of the potential stability challenges and the methodologies to assess them.

Introduction to this compound

This compound is recognized as a potent and selective antagonist for the M3 muscarinic acetylcholine (B1216132) receptor.[1] Anticholinergic agents like this compound function by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors, leading to various physiological responses.[2][3][4] The stability of such a molecule is a critical attribute that influences its safety, efficacy, and shelf-life. Understanding its degradation pathways is essential for formulation development, proper storage, and regulatory compliance.[5][6]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[5][6] These studies expose the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability.[5] A typical forced degradation study would involve the following conditions:

Table 1: Illustrative Forced Degradation Conditions

Stress ConditionReagent/Condition DetailsTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1.0 M HClUp to 7 daysHydrolysis of labile functional groups (e.g., esters, amides)
Base Hydrolysis 0.1 M to 1.0 M NaOHUp to 7 daysHydrolysis of labile functional groups
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)Up to 7 daysOxidation of susceptible moieties (e.g., sulfides, phenols)
Thermal Degradation 40°C to 80°CUp to 7 daysThermolysis, isomerization, or other heat-induced reactions
Photostability Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)As per ICH Q1BPhotolysis, photo-oxidation

Note: The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the degradation products are detectable without being overly complex.[7]

Experimental Protocols

A validated stability-indicating analytical method is essential for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][9][10][11]

3.1. Sample Preparation for Forced Degradation

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH. Maintain the solutions at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the samples with an equimolar amount of base or acid, respectively, before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep it at room temperature, protected from light, for a specified duration.

    • Thermal Stress: Store the solid drug substance and a solution of the drug in an oven at a controlled temperature (e.g., 70°C).

    • Photostability: Expose the solid drug substance and a solution of the drug to a calibrated light source as per ICH Q1B guidelines.

  • Sample Dilution: Before injection into the HPLC system, dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

3.2. Stability-Indicating HPLC Method

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is often a good starting point for method development.

  • Mobile Phase: A gradient elution is typically employed to separate the parent drug from its degradation products. For example:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program (Illustrative):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the API and potential degradation products have significant absorbance, determined by PDA analysis.

  • Injection Volume: 10 µL

3.3. Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[9]

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.

G cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Analysis & Characterization drug_substance This compound Drug Substance acid Acid Hydrolysis drug_substance->acid base Base Hydrolysis drug_substance->base oxidation Oxidation drug_substance->oxidation thermal Thermal Stress drug_substance->thermal photo Photostability drug_substance->photo hplc_analysis HPLC-PDA Analysis acid->hplc_analysis Analyze Stressed Samples base->hplc_analysis Analyze Stressed Samples oxidation->hplc_analysis Analyze Stressed Samples thermal->hplc_analysis Analyze Stressed Samples photo->hplc_analysis Analyze Stressed Samples hplc_dev HPLC Method Development method_val Method Validation (ICH) hplc_dev->method_val method_val->hplc_analysis lcms_analysis LC-MS for Degradant ID hplc_analysis->lcms_analysis stability_profile Establish Stability Profile & Degradation Pathways lcms_analysis->stability_profile Elucidate Structures

Workflow for Forced Degradation and Stability Analysis.

4.2. Signaling Pathway of a Muscarinic Antagonist

This diagram shows the mechanism of action of a muscarinic antagonist like this compound at a synapse.

G cluster_presynaptic cluster_postsynaptic ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release M3_receptor Muscarinic M3 Receptor downstream Cellular Response (e.g., Smooth Muscle Contraction) M3_receptor->downstream Activates ACh_release->M3_receptor Binds to This compound This compound (Antagonist) This compound->M3_receptor Blocks

Mechanism of Action for a Muscarinic M3 Antagonist.

Anticipated Degradation Profile

While specific data for this compound is unavailable, compounds with ester or amide functionalities are often susceptible to hydrolysis under acidic and basic conditions. The presence of aromatic rings and heteroatoms could make the molecule prone to oxidation. Thermal and photolytic degradation are also possible and would need to be assessed experimentally. The stability-indicating HPLC method would be crucial in resolving the parent this compound peak from any degradation products formed under these stress conditions. Further characterization of significant degradation products using techniques like LC-MS/MS would be necessary to elucidate their structures.

Conclusion

This guide outlines a standard approach to evaluating the stability and degradation profile of the muscarinic antagonist this compound. The core of this process involves subjecting the molecule to forced degradation conditions and developing a robust, validated, stability-indicating HPLC method to track the formation of any degradation products. Although specific data on this compound is not in the public domain, the principles and methodologies described here provide a solid foundation for any researcher or drug development professional to initiate such an investigation.

References

solubility of LG50643 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Physicochemical Properties and Biological Context of LG50643

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available information regarding the solubility and potential biological significance of the chemical entity identified as this compound. Through an in-depth analysis of its structural components and related compounds, this document aims to furnish researchers, scientists, and drug development professionals with the necessary data to facilitate further investigation and application of this molecule. The compound associated with the identifier this compound is understood to be 8-chloro-3-[(1S)-1-[[9-(oxan-2-yl)purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1-one, as identified by its CAS number 1350643-73-0[1].

Physicochemical Properties

A complete, experimentally determined solubility profile for this compound in a range of solvents is not publicly available. However, by examining the solubility of its core structural motifs—isoquinoline (B145761) and purine (B94841)—we can infer its likely solubility characteristics.

Inferred Solubility Profile

The structure of this compound is a composite of three main components: an isoquinolinone core, a purine moiety, and a tetrahydropyran (B127337) (THP) group.

  • Isoquinoline Core: Isoquinoline itself is a colorless, hygroscopic liquid that is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, acetone, and diethyl ether[2][3]. It is also soluble in dilute acids[2][3]. Derivatives of isoquinoline often retain this preference for organic solvents[4][5][6].

  • Purine Moiety: Purine is a water-soluble, heterocyclic aromatic organic compound[7][8]. However, the solubility of purine derivatives can vary significantly based on the nature and position of their substituents[8][9][10].

  • Tetrahydropyran (THP) Group: The THP group is a common protecting group in organic synthesis, often employed to enhance the solubility of a molecule in organic solvents[11].

Considering these components, it is anticipated that this compound will exhibit limited solubility in aqueous solutions and greater solubility in organic solvents. A precursor molecule, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, has been reported to be soluble in acetonitrile[12]. This further supports the expectation of solubility in polar aprotic solvents.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassPredicted SolubilityRationale
Aqueous Solvents
WaterLowThe large, hydrophobic aromatic isoquinolinone and phenyl groups are likely to dominate, leading to poor water solubility, despite the presence of polar purine moiety.
Buffered SolutionspH-dependentThe basic nitrogen atoms in the purine and isoquinoline rings may become protonated at acidic pH, potentially increasing aqueous solubility.
Organic Solvents
Polar Protic
Ethanol, MethanolModerate to HighThe presence of polar functional groups suggests potential for hydrogen bonding and good solvation.
Polar Aprotic
DMSO, DMFHighThese are strong, versatile solvents capable of dissolving a wide range of organic molecules.
AcetonitrileModerate to HighA related precursor is soluble in acetonitrile[12].
Non-polar
Hexane, TolueneLow to ModerateThe overall polarity of the molecule may limit solubility in highly non-polar solvents.
Chlorinated
DichloromethaneModerate to HighOften a good solvent for complex organic molecules.

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not available, a general and widely accepted method is the Shake-Flask Method .

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be visually apparent.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Biological Context and Signaling Pathways

Direct studies on the biological activity and signaling pathway involvement of this compound are not present in the public domain. However, the structural similarity of its precursor, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, to compounds investigated for their antitumor activities suggests a potential role in cancer-related signaling pathways[13][14]. The synthesis of derivatives of this precursor was aimed at evaluating their cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer)[14]. This suggests that this compound could potentially interact with pathways crucial for cancer cell proliferation, survival, or metastasis.

Hypothesized Signaling Pathway Involvement

Given the general role of isoquinolinone and purine analogs in oncology, a hypothetical workflow for investigating the biological activity of this compound is presented below.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis A This compound B Cancer Cell Line Panel (e.g., MDA-MB-231, HeLa, HepG2) A->B Treatment C Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B->C Measurement D Active Concentration C->D Determine IC50 E Kinase Profiling D->E F Affinity-based Proteomics D->F G Potential Protein Targets E->G F->G H Identified Targets G->H Validate Targets I Western Blotting (Phospho-protein arrays) H->I J Gene Expression Analysis (RNA-Seq) H->J K Affected Signaling Pathways (e.g., MAPK, PI3K/Akt) I->K J->K

Caption: Hypothetical workflow for investigating the biological activity of this compound.

This diagram outlines a logical progression from initial cell-based screening to identify cytotoxic effects, followed by target identification using biochemical and proteomic approaches, and culminating in the elucidation of the specific signaling pathways affected by this compound.

While direct experimental data for this compound is scarce, a systematic analysis of its chemical structure provides a strong basis for predicting its solubility and formulating hypotheses about its biological activity. The compound is likely to be soluble in a range of organic solvents and may possess antitumor properties, making it a candidate for further investigation in cancer research. The provided experimental protocol and hypothetical workflow offer a roadmap for future studies to fully characterize the physicochemical properties and biological functions of this compound.

References

Technical Guide: Spectroscopic and Biological Profile of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the spectroscopic data (NMR, MS, IR), experimental protocols, and biological activity of a compound designated as "LG50643" have yielded no specific information. The following document serves as a template to illustrate the requested format for an in-depth technical guide, as per the user's specifications. The data and diagrams presented are illustrative and should not be considered representative of any real compound.

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and biological characteristics of the hypothetical compound this compound. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical analysis. The guide is structured to present quantitative data in a clear, tabular format, detail the experimental methodologies, and visualize relevant biological pathways.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmIntegrationMultiplicityCoupling Constant (J) HzAssignment
e.g., 7.261Hd8.0Ar-H
e.g., 3.853Hs-OCH₃
...............

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
e.g., 168.5C=O
e.g., 130.2Ar-C
......
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Assignment
e.g., ESI+[M+H]⁺: 350.1234100Protonated Molecule
e.g., ESI+[M+Na]⁺: 372.105325Sodium Adduct
............
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
e.g., 3400BroadO-H stretch
e.g., 1710StrongC=O stretch
e.g., 1600MediumC=C stretch (aromatic)
.........

Experimental Protocols

Synthesis of this compound

(Placeholder for a detailed description of the synthetic route to obtain this compound, including reagents, solvents, reaction conditions, and purification methods.)

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6545 Q-TOF LC/MS system with electrospray ionization (ESI).

  • Infrared Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using a thin film on a NaCl plate.

Biological Activity and Signaling Pathways

(Placeholder for a description of the known biological targets and mechanisms of action for this compound. This would include details on its role in specific signaling pathways.)

G Illustrative Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound This compound->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Effector Effector Protein Kinase2->Effector Inhibits TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Promotes Transcription

Caption: Illustrative signaling cascade initiated by this compound binding.

understanding the stereochemistry of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for information on the stereochemistry of LG50643 did not yield any relevant results. It is possible that "this compound" is an internal, preclinical, or incorrect identifier for a compound.

The search did, however, provide information on a clinical-stage drug candidate named BH-30643 . This compound is currently in a Phase I/II clinical trial (SOLARA) for the treatment of non-small cell lung cancer (NSCLC) with specific gene mutations.[1][2][3]

Overview of BH-30643

BH-30643 is described as a novel, orally available, non-covalent, macrocyclic, and mutant-selective OMNI-epidermal growth factor receptor (EGFR) inhibitor.[3] Its primary mechanism of action is to target a wide range of mutations in the EGFR kinase domain, including classical mutations (e.g., exon 19 deletions and L858R), less common atypical mutations, and mutations that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs), such as C797S and T790M.[3] The drug is designed to be selective for mutant EGFR over wild-type EGFR and human epidermal growth factor receptor 2 (HER2).[3]

The ongoing SOLARA study is an open-label, multicenter, first-in-human trial designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of BH-30643 in adult subjects with locally advanced or metastatic NSCLC harboring EGFR and/or HER2 mutations.[1][2][3]

Lack of Stereochemical and Synthetic Data

Despite the information available on the clinical development and mechanism of action of BH-30643, there is no publicly available data regarding its specific chemical structure, stereochemistry, or synthetic route. Consequently, the core requirements of the request for an in-depth technical guide on the stereochemistry, including quantitative data and detailed experimental protocols, cannot be fulfilled at this time. Information on the specific signaling pathways beyond the general inhibition of mutant EGFR is also not sufficiently detailed in the public domain to create the requested visualizations.

References

No Publicly Available Biological Data for LG50643 (CAS 1350643-73-0)

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories, no biological activity, mechanism of action, or experimental data could be found for the chemical compound LG50643, with CAS number 1350643-73-0.

The compound is identified as 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone.[1] While its chemical structure and basic physicochemical properties are documented, there is a complete absence of information regarding its biological targets, signaling pathway interactions, or any in vitro or in vivo experimental results.

Searches for research articles, clinical trial data, or patents detailing the synthesis and biological evaluation of this compound have yielded no relevant results. This suggests that the compound may be a novel or proprietary molecule that has not been disclosed in the public domain, or it may be a research chemical for which biological data has not been published.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to this compound as the foundational information is not available.

For researchers, scientists, and drug development professionals interested in this molecule, the absence of public data indicates that any investigation into its properties would require de novo screening and characterization.

References

Unraveling the Biological Profile of LG50643 Intermediate: A Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no specific information regarding the biological activity, experimental protocols, or signaling pathways associated with a compound designated as "LG50643 intermediate" could be found. This suggests that "this compound intermediate" may be an internal research designation not yet disclosed in public forums, a very recent discovery that has not been published, or potentially an incorrect identifier.

For researchers, scientists, and drug development professionals, the lack of public data on a specific chemical entity is not uncommon, particularly in the early stages of discovery and development. Pharmaceutical companies and research institutions often maintain confidentiality around novel compounds and their intermediates to protect intellectual property.

To proceed with an in-depth technical guide as requested, access to proprietary research data, internal reports, or publications that specifically name and characterize the "this compound intermediate" would be necessary. Without such information, any attempt to provide a detailed analysis would be purely speculative and would not meet the standards of a scientific whitepaper.

General Approach for Characterizing a Novel Intermediate

Should information on the this compound intermediate become available, a thorough investigation into its biological activity would typically involve the following:

1. Target Identification and Validation:

  • Initial Screens: High-throughput screening (HTS) against a panel of known biological targets (e.g., enzymes, receptors, ion channels) to identify potential interactions.

  • Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics to isolate binding partners from cell lysates.

  • Computational Modeling: In silico docking studies based on the intermediate's chemical structure to predict potential binding sites on various proteins.

2. In Vitro Characterization:

  • Biochemical Assays: Quantitative assays to determine the potency and efficacy of the intermediate on its identified target(s). This would include determining metrics such as:

    • IC50: The half-maximal inhibitory concentration for enzymes or antagonists.

    • EC50: The half-maximal effective concentration for agonists.

    • Ki: The inhibition constant.

    • Kd: The dissociation constant.

  • Cell-Based Assays: Experiments using relevant cell lines to assess the compound's effect on cellular processes, such as proliferation, apoptosis, signaling pathway activation, or gene expression.

3. Mechanism of Action and Signaling Pathway Analysis:

  • Western Blotting and ELISA: To measure changes in the phosphorylation state or expression levels of key proteins within a suspected signaling pathway.

  • Reporter Gene Assays: To quantify the activation or inhibition of specific transcription factors downstream of a signaling cascade.

  • Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knock down or knock out specific proteins to confirm their role in the intermediate's mechanism of action.

Illustrative Experimental Workflow

Below is a generalized workflow that would be employed to characterize the biological activity of a novel intermediate.

experimental_workflow cluster_discovery Discovery & Initial Characterization cluster_mechanistic Mechanism of Action Studies cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening Target_ID Target Identification HTS->Target_ID Hit Identification In_Vitro_Assays In Vitro Potency Assays (IC50/EC50) Target_ID->In_Vitro_Assays Target Validation Cell_Based_Assays Cell-Based Functional Assays In_Vitro_Assays->Cell_Based_Assays Lead Optimization Signaling_Pathway_Analysis Signaling Pathway Analysis Cell_Based_Assays->Signaling_Pathway_Analysis Elucidate Cellular Effects MoA_Confirmation Mechanism of Action Confirmation Signaling_Pathway_Analysis->MoA_Confirmation Confirm Molecular Mechanism In_Vivo_Models In Vivo Efficacy Models MoA_Confirmation->In_Vivo_Models Candidate Selection ADMET ADMET Profiling In_Vivo_Models->ADMET signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Intermediate This compound Intermediate Intermediate->Receptor Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Target Gene Expression TF->Gene Promotes Transcription

In-depth Technical Guide: Safety and Handling Precautions for LG50643

Author: BenchChem Technical Support Team. Date: December 2025

Attention Researchers, Scientists, and Drug Development Professionals:

This document is intended to provide a comprehensive overview of the safety and handling protocols for the novel compound LG50643. Due to the emergent nature of this compound, this guide is based on currently available data and will be updated as further research becomes available.

Hazard Identification and Classification

At present, specific toxicity data and hazard classifications for this compound are not publicly available. As a novel chemical entity, this compound should be handled with the utmost care, assuming it to be hazardous. Standard laboratory protocols for handling compounds of unknown toxicity should be strictly followed.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment

Equipment Specification Purpose
Gloves Chemically resistant, e.g., Nitrile rubberTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions.To prevent inhalation of dust or aerosols.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • All work with this compound, particularly when in solid form, should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Avoid direct contact with skin, eyes, and clothing.

  • Ensure adequate ventilation in the work area.

  • Use appropriate tools and techniques to minimize the generation of dust and aerosols.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials. The specific incompatibilities for this compound are currently unknown; therefore, it should be stored separately from strong oxidizing agents, acids, and bases.

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 2: First Aid Procedures for this compound Exposure

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis, purification, and in-vitro/in-vivo studies of this compound are proprietary and not publicly available at this time. Researchers should develop and validate their own protocols in accordance with institutional safety guidelines and best laboratory practices.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound are currently under investigation. As such, a diagram of its signaling pathway cannot be provided at this time. It is hypothesized that this compound may interact with key cellular targets involved in disease pathogenesis. The logical workflow for investigating its mechanism of action is outlined below.

logical_workflow Logical Workflow for Elucidating the Mechanism of Action of this compound A Target Identification and Validation B In Vitro Assays (e.g., binding assays, enzyme kinetics) A->B Initial Screening C Cell-Based Assays (e.g., reporter assays, pathway analysis) B->C Cellular Context D In Vivo Model Studies (e.g., efficacy and toxicity studies) C->D Animal Model Validation E Identification of Upstream and Downstream Effectors C->E Pathway Elucidation D->E In Vivo Confirmation F Confirmation of Mechanism of Action E->F Final Confirmation

Caption: Logical workflow for investigating the mechanism of action of this compound.

This guide is intended for informational purposes only and should not be considered a substitute for professional safety advice and training. Always consult your institution's safety officer and adhere to all applicable regulations when handling any chemical substance. As more information about this compound becomes available, this document will be updated accordingly.

Navigating the Conformational Landscape of CDK8/CDK19 Inhibitors: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct theoretical or computational studies on the conformation of the specific molecule LG50643 (CAS: 1350643-73-0) are publicly available. This guide provides an in-depth analysis of the theoretical and computational methodologies applied to the study of other selective inhibitors of its biological targets, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). The principles and techniques discussed are directly applicable to understanding the conformational behavior and structure-activity relationships of this compound and similar compounds.

Introduction

This compound, chemically identified as 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolin-one, is a potent and selective inhibitor of CDK8 and CDK19. These kinases are key components of the Mediator complex, which regulates gene transcription. Dysregulation of CDK8 and CDK19 has been implicated in various cancers, making them attractive targets for therapeutic intervention. Understanding the three-dimensional conformation of inhibitors like this compound is crucial for elucidating their mechanism of action, optimizing their potency and selectivity, and designing novel therapeutic agents. This technical guide explores the theoretical and computational approaches employed to investigate the conformational properties and binding modes of CDK8/CDK19 inhibitors.

Core Concepts in Conformational Analysis of CDK8/CDK19 Inhibitors

The interaction between a small molecule inhibitor and its protein target is a dynamic process governed by the conformational preferences of both entities. For CDK8/CDK19 inhibitors, theoretical studies primarily focus on:

  • Binding Mode Prediction: Identifying the most stable orientation and conformation of the inhibitor within the ATP-binding pocket of CDK8 or CDK19.

  • Structure-Activity Relationship (SAR) Elucidation: Correlating the chemical structure and conformation of inhibitors with their biological activity.

  • Conformational Flexibility Analysis: Investigating the dynamic behavior of the inhibitor and the protein to understand the thermodynamics and kinetics of binding.

Methodologies for Theoretical and Computational Studies

A variety of computational techniques are utilized to explore the conformational landscape of CDK8/CDK19 inhibitors. These methods range from rapid screening approaches to more computationally intensive simulations that provide a detailed picture of the molecular interactions.

Molecular Docking

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a protein.[1] This technique is instrumental in virtual screening campaigns to identify novel CDK8 inhibitors from large compound libraries.[1][2] The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on a force field to estimate the binding affinity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the conformational changes and flexibility of the protein-ligand complex over time.[3] For CDK8, MD simulations have been used to understand the dynamics of the CDK8-CycC system and to analyze the binding energy contributions of different inhibitors.[3] These simulations can reveal crucial information about the stability of binding poses predicted by docking and the role of protein flexibility in ligand recognition.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to a specific target.[1] Structure-based pharmacophore models are developed from the crystal structure of the protein-ligand complex and are used to screen for new compounds with the desired interaction patterns.[1][4]

Quantitative Data on CDK8/CDK19 Inhibitors

The following table summarizes the inhibitory activities of various compounds targeting CDK8, providing a quantitative basis for understanding their structure-activity relationships.

Compound IDChemical ScaffoldTargetIC50 (nM)Reference
P162-0948 Novel ScaffoldCDK850.4[2]
Compound 1 Type II LigandCDK842.5 (Kd)[5]
Compound 2 Type II LigandCDK8114 (Kd)[5]
CHEMBL404766 Not SpecifiedCDK8High Binding Affinity[4]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of theoretical studies. Below are typical protocols employed in the computational analysis of CDK8/CDK19 inhibitors.

Protocol for Molecular Docking
  • Protein Preparation: The 3D crystal structure of CDK8 (e.g., PDB ID: 4F7S) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structure of the inhibitor is converted to a 3D conformation. The ligand is then subjected to energy minimization using a suitable force field.

  • Grid Generation: A grid box is defined around the ATP-binding site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to sample different conformations and orientations of the ligand within the defined grid.

  • Pose Analysis and Scoring: The resulting poses are clustered and ranked based on their predicted binding energies. The top-ranked poses are visually inspected to analyze the key interactions with the protein.

Protocol for Molecular Dynamics Simulations
  • System Setup: The protein-ligand complex, obtained from docking or crystallography, is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Energy Minimization: The entire system is energy minimized to remove any bad contacts.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant pressure and temperature (NPT ensemble) for a period of time to allow the system to relax.

  • Production Run: The production MD simulation is run for a significant length of time (e.g., 500 ns) to sample the conformational space of the complex.[3]

  • Trajectory Analysis: The resulting trajectory is analyzed to study the stability of the protein-ligand interactions, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to calculate binding free energies using methods like MM/PBSA.[3]

Visualization of Workflows and Interactions

Diagrams created using Graphviz (DOT language) help to visualize the complex workflows and relationships in computational drug discovery.

Experimental_Workflow cluster_screening Virtual Screening cluster_validation Experimental Validation DB Compound Database (e.g., ZINC, ChEMBL) Pharm Pharmacophore Screening DB->Pharm Filter Dock Molecular Docking Pharm->Dock Rank Hits Virtual Hits Dock->Hits Select Enzyme Enzymatic Assay (e.g., IC50 determination) Hits->Enzyme SAR SAR Analysis Enzyme->SAR Lead Lead Compound SAR->Lead Binding_Mode CDK8 CDK8 Active Site Hinge Hinge Region (Backbone H-bonds) DFG DFG Motif (Hydrophobic interactions) Gatekeeper Gatekeeper Residue (Steric constraints) Inhibitor Inhibitor (e.g., this compound scaffold) Inhibitor->Hinge H-bonds Inhibitor->DFG Hydrophobic Inhibitor->Gatekeeper van der Waals

References

An In-depth Technical Guide to LG50643: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecule identified as LG50643, a key intermediate in the synthesis of pharmaceutically active compounds. This document details its chemical identity, physicochemical properties, and its significant role in synthetic organic chemistry, particularly in the development of kinase inhibitors.

Molecular Identity and Physicochemical Properties

The identifier this compound corresponds to the chemical compound 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone .[1][2] Its structure is characterized by a complex heterocyclic system, incorporating an isoquinolinone core, a chiral ethylamino linker, and a purine (B94841) moiety protected by a tetrahydropyran (B127337) (THP) group.[2] The presence of the THP group is a common strategy in organic synthesis to protect the N9 position of the purine ring, enhancing solubility and preventing unwanted side reactions.[2]

The key quantitative data for this molecule, assigned the CAS Number 1350643-73-0 , are summarized in the table below.[1]

PropertyValue
Molecular Formula C27H25ClN6O2
Molecular Weight 501.0 g/mol
IUPAC Name 8-chloro-3-[(1S)-1-[[9-(oxan-2-yl)purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1-one

Role in Synthetic Chemistry: A Precursor to Duvelisib

This compound is a critical intermediate in the synthesis of Duvelisib (also known as IPI-145), an oral inhibitor of the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K).[3] Duvelisib is approved for the treatment of certain hematological malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[3][4]

The primary utility of this compound lies in its advanced stage in the synthetic route to Duvelisib. The conversion of this compound to Duvelisib involves the deprotection of the purine ring by removing the tetrahydropyranyl (THP) group. This final step yields the active pharmaceutical ingredient.

The logical workflow for the synthesis of Duvelisib from a related precursor via this compound is outlined in the diagram below.

G cluster_0 Synthetic Pathway to Duvelisib A (S)-3-(1-aminoethyl)-8-chloro- 2-phenylisoquinolin-1(2H)-one B This compound (8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl) -9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone) A->B Purine Ring Coupling (with THP protection) C Duvelisib (PI3K Inhibitor) B->C Deprotection (Removal of THP group)

References

An In-Depth Technical Guide on the Potential Off-Target Effects of BH-30643, a Novel OMNI-EGFR™ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "LG50643 precursor" did not yield specific results. However, extensive research on compounds with similar numerical identifiers has strongly indicated that the intended subject of this guide is likely BH-30643 , a clinical-stage drug candidate developed by BlossomHill Therapeutics. This document will proceed under the assumption that "this compound precursor" refers to BH-30643.

Introduction

BH-30643 is a first-in-class, orally bioavailable, macrocyclic, and reversible non-covalent inhibitor of the epidermal growth factor receptor (EGFR).[1] It is designed as a mutant-selective OMNI-EGFR™ inhibitor, demonstrating high potency against a broad spectrum of EGFR mutations, including classical (e.g., exon 19 deletions, L858R), atypical, and acquired resistance mutations (e.g., T790M, C797S), as well as HER2 mutations.[2][3][4] A key feature of BH-30643's design is its selectivity for mutant forms of EGFR over wild-type (WT) EGFR and HER2, which is anticipated to minimize off-target toxicities commonly associated with other EGFR inhibitors, such as skin rash and diarrhea.[3][5] This guide will provide a comprehensive overview of the preclinical data related to the mechanism of action and potential off-target effects of BH-30643.

Mechanism of Action

BH-30643 is an ATP-competitive inhibitor that targets the active conformation of the EGFR kinase domain.[3][6] By binding to the ATP-binding site, it prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7][8] The primary signaling cascades inhibited by blocking EGFR are the RAS-RAF-MAPK and the PI3K/AKT pathways.[7]

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates HER2 HER2 Ligand EGF Ligand Ligand->EGFR Binds BH-30643 BH-30643 BH-30643->EGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: EGFR signaling pathway and the inhibitory action of BH-30643.

Preclinical Efficacy and Selectivity

Preclinical studies have demonstrated the potent and selective antitumor activity of BH-30643 across a wide range of EGFR and HER2 mutations. The following tables summarize the key findings from these studies.

Table 1: In Vitro Anti-proliferative Activity of BH-30643
Cell Line EngineeringMutation TypeIC50 (nM)Selectivity over WT EGFR (>fold)
Ba/F3EGFR ex19del0.73>250
Ba/F3EGFR L858R0.18>250
Ba/F3EGFR ex19del/T790M0.43>250
Ba/F3EGFR L858R/T790M0.69>250
Ba/F3EGFR ex19del/C797S0.05>250
Ba/F3EGFR L858R/C797S0.10>250
Ba/F3EGFR ex19del/T790M/C797S0.43>250
Ba/F3EGFR L858R/T790M/C797S0.54>250
Ba/F3Atypical EGFR mutations0.05 - 8.84>250
Ba/F3EGFR ex20ins mutations (median)6.06>250
Ba/F3Mutant HER23.25 - 18.8~50 (over WT HER2)
Wild-TypeWT EGFR191.5-
Wild-TypeWT HER242.2-
Data sourced from Patsnap Synapse and ASCO abstracts.[3][6]
Table 2: In Vivo Antitumor Activity of BH-30643 in Xenograft Models
Xenograft ModelMutation ProfileTreatmentOutcome
PC-9 CDXEGFR ex19delBH-30643 (oral, twice daily)Deep tumor regressions, similar to osimertinib
H1975 CDXEGFR L858R/T790MBH-30643Deep tumor regressions
Ba/F3 CDXEGFR ex19del/T790MBH-30643Deep tumor regressions
PDX ModelEGFR ex19del/T790M/C797SBH-30643Deep tumor responses
Ba/F3 CDXEGFR L858R/T790M/C797SBH-30643Deep tumor responses
HCC827-luc Intracranial XenograftEGFR ex19delBH-3064390% tumor reduction
Ba/F3 CDXAtypical EGFR (G719A/S768I)BH-30643Strong anti-tumor activity
Ba/F3 CDXAtypical EGFR (G719A/L861Q)BH-30643Strong anti-tumor activity
Data sourced from an ASCO abstract.[6]

Potential Off-Target Effects

The primary strategy to minimize off-target effects of BH-30643 is its high selectivity for mutant EGFR over WT EGFR and HER2. Inhibition of WT EGFR is a known cause of dermatological toxicities (e.g., rash), and inhibition of WT HER2 can contribute to side effects like diarrhea.[3]

Preclinical data indicates that BH-30643 has a favorable safety profile, including good cardio-safety. Furthermore, in a screen against 372 wild-type human kinases and 87 safety-related targets, BH-30643 demonstrated great selectivity, suggesting a low potential for off-target kinase inhibition.[3]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of BH-30643 have not been fully published. However, based on the available abstracts, the following methodologies were likely employed.

In Vitro Cell Proliferation Assay
  • Cell Lines: Engineered Ba/F3 cell lines expressing various EGFR and HER2 mutations.

  • Method: Cells are seeded in 96-well plates and treated with serial dilutions of BH-30643 for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Cell-derived xenografts (CDX) are established by subcutaneously injecting cultured cancer cells (e.g., PC-9, H1975) into the flanks of the mice. Patient-derived xenografts (PDX) are established by implanting tumor fragments from patients.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. BH-30643 is administered orally, typically twice daily.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamics).

Workflow for Off-Target Kinase Screening

Off_Target_Screening_Workflow Start Start: BH-30643 Kinase_Panel Panel of 372 WT Human Kinases Start->Kinase_Panel Binding_Assay In vitro Kinase Binding Assay (e.g., KINOMEscan™) Kinase_Panel->Binding_Assay Data_Analysis Data Analysis: Determine Kd or % Inhibition Binding_Assay->Data_Analysis Hit_Identification Identify Off-Target Hits (Significant Inhibition) Data_Analysis->Hit_Identification Cellular_Assay Cell-based Functional Assays for Identified Hits Hit_Identification->Cellular_Assay Validate Hits End End: Off-Target Profile Hit_Identification->End No Significant Hits In_Vivo_Tox In vivo Toxicology Studies in Animal Models Cellular_Assay->In_Vivo_Tox In_Vivo_Tox->End

Caption: A typical workflow for assessing off-target kinase activity.

Clinical Development

BH-30643 is currently being evaluated in a Phase I/II, first-in-human, open-label, multicenter clinical trial named SOLARA (NCT06706076).[9][10][11] The study is enrolling adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring EGFR and/or HER2 mutations.[9][10][11] The primary objectives of the Phase I portion are to determine the recommended Phase II dose (RP2D) and the maximum tolerated dose (MTD). The Phase II portion will further evaluate the antitumor efficacy and safety in specific patient cohorts.[9][10][11] Preliminary findings from the dose-escalation phase have shown promising anti-tumor activity in heavily pretreated patients with complex EGFR mutations.[4][12]

Conclusion

BH-30643 is a promising novel OMNI-EGFR™ inhibitor with a preclinical profile that demonstrates potent activity against a wide array of EGFR and HER2 mutations while maintaining a high degree of selectivity over their wild-type counterparts. This selectivity is a key design feature aimed at minimizing off-target effects and improving the therapeutic window. The ongoing SOLARA clinical trial will be crucial in determining the clinical efficacy and safety profile of BH-30643 in patients with EGFR- and HER2-mutant NSCLC.

References

Methodological & Application

Synthesis Protocol for 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone: A PI3K Delta/Gamma Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note provides a detailed protocol for the synthesis of 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone, a key intermediate in the synthesis of the dual PI3Kδ/γ inhibitor, Duvelisib (B560053). The synthesis involves a convergent approach, culminating in the nucleophilic substitution of a chiral aminoisoquinolinone derivative with a protected purine (B94841) chloride. This document outlines the preparation of the two primary intermediates and their final coupling to yield the target compound. All quantitative data is summarized in tables, and a diagram of the relevant PI3K signaling pathway is provided.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[1] The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer.[2][3] Duvelisib (formerly IPI-145) is a potent oral inhibitor of the delta (δ) and gamma (γ) isoforms of PI3K, which are primarily expressed in hematopoietic cells.[4][5][6] By inhibiting PI3K-δ and -γ, Duvelisib disrupts signaling pathways that are crucial for the survival and proliferation of malignant B-cells and modulates the tumor microenvironment.[7] This document describes the synthesis of a tetrahydro-2H-pyran (THP) protected precursor of Duvelisib, herein referred to as LG50643.

Chemical Information

Identifier Value
Compound Name 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone
Internal ID This compound
CAS Number 1350643-73-0
Molecular Formula C₂₇H₂₅ClN₆O₂
Molecular Weight 500.98 g/mol

Synthesis Overview

The synthesis of this compound is a convergent synthesis that involves the preparation of two key intermediates, followed by their coupling in the final step.

Overall Reaction Scheme:

  • Intermediate 1: (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

  • Intermediate 2: 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Experimental Protocols

Part 1: Synthesis of Intermediate 1: (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

A detailed, multi-step synthesis for this intermediate is required, often starting from simpler aromatic precursors. While a complete, step-by-step protocol from a single source is not publicly available, the general approach involves the construction of the isoquinolinone core followed by the introduction of the chiral aminoethyl side chain. The stereochemistry is typically established by using a chiral starting material.

Note: The synthesis of this intermediate is complex and requires expertise in organic synthesis. The following is a generalized representation based on related syntheses.

Representative Reaction Scheme: A plausible synthetic route involves the cyclization of a suitably substituted N-phenylacetamide derivative to form the isoquinolinone ring, followed by functionalization at the 3-position to introduce the chiral aminoethyl group.

Step Reactants Reagents & Conditions Product Yield (%) Purity (%)
1aSubstituted Benzaldehyde1. Malonic acid, Piperidine, Pyridine, reflux2. SOCl₂, DMF (cat.), CH₂Cl₂3. Aniline, Et₃N, CH₂Cl₂Substituted Cinnamic Acid Derivative--
1bCinnamic Acid Derivative1. Oxalyl chloride, DMF (cat.), CH₂Cl₂2. AlCl₃, DCE, 0 °C to rtIsoquinolinone Core--
1cIsoquinolinone Core1. N-Boc-L-alanine, EDCI, HOBt, DIPEA, DMF2. TFA, CH₂Cl₂Intermediate 1->95%

Detailed Protocol for a related Suzuki-Miyaura coupling to functionalize the isoquinolinone core (for illustrative purposes): [8][9]

  • To a solution of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 eq) in a mixture of THF and water (1:1) is added the desired boronic acid (1.2 eq) and potassium carbonate (1.3 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.005 eq) and a ligand (e.g., Sphos) (0.015 eq) are added.

  • The reaction mixture is heated to 65 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Part 2: Synthesis of Intermediate 2: 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

This intermediate is prepared by protecting the N9 position of 6-chloropurine (B14466) with a tetrahydropyranyl (THP) group.

Reaction Scheme:

Intermediate 1 + Intermediate 2 -> this compound

References

Synthesis of Duvelisib Intermediate LG50643: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of LG50643, a key intermediate in the preparation of the dual PI3K-δ/γ inhibitor, Duvelisib. The following protocols are based on established chemical literature and offer a plausible synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound, chemically known as 6-fluoro-7-(methylamino)-3,4-dihydroquinazolin-4-one, can be envisioned through a multi-step process commencing with the nitration of a fluorinated quinazolinone precursor, followed by nucleophilic aromatic substitution to introduce the methylamino group, and a final reduction of the nitro group.

Synthetic Pathway of this compound A 7-Fluoroquinazolin-4(3H)-one B 7-Fluoro-6-nitroquinazolin-4(3H)-one A->B H2SO4, fuming HNO3 C 7-(Methylamino)-6-nitroquinazolin-4(3H)-one B->C Methylamine (B109427) D 6-Amino-7-(methylamino)quinazolin-4(3H)-one (this compound) C->D Reduction (e.g., Fe, NH4Cl)

Caption: Synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one

This initial step involves the nitration of 7-fluoroquinazolin-4(3H)-one to introduce a nitro group at the 6-position, a critical precursor for subsequent functionalization.

Methodology:

  • In a round-bottom flask, add 7-fluoroquinazolin-4(3H)-one (1 equivalent) to a mixture of concentrated sulfuric acid and fuming nitric acid.[1]

  • Heat the reaction mixture to 373 K for 1 hour.[1]

  • After the reaction is complete, carefully pour the mixture onto ice water to precipitate the crude product.[1]

  • Filter the precipitate, wash with water, and dry to obtain 7-fluoro-6-nitroquinazolin-4(3H)-one.

  • The crude product can be further purified by recrystallization from acetic acid.[1]

Reagent/SolventMolar Ratio/Volume
7-Fluoroquinazolin-4(3H)-one1.0 eq
Concentrated H2SO4Sufficient volume
Fuming HNO3Sufficient volume
Step 2: Synthesis of 7-(Methylamino)-6-nitroquinazolin-4(3H)-one

This step introduces the methylamino group at the 7-position via a nucleophilic aromatic substitution reaction, displacing the fluorine atom.

Methodology:

  • Dissolve 7-fluoro-6-nitroquinazolin-4(3H)-one (1 equivalent) in a suitable solvent such as ethanol (B145695) in a reaction vessel.

  • Add an excess of methylamine solution (e.g., 40% in water) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction mixture and filter the precipitated solid.

  • Wash the solid with water and a suitable organic solvent (e.g., diethyl ether) and dry to yield 7-(methylamino)-6-nitroquinazolin-4(3H)-one.

Reagent/SolventMolar Ratio/Volume
7-Fluoro-6-nitroquinazolin-4(3H)-one1.0 eq
Methylamine solutionExcess
EthanolSufficient volume
Step 3: Synthesis of 6-Amino-7-(methylamino)quinazolin-4(3H)-one (this compound)

The final step involves the reduction of the nitro group to an amine, yielding the target intermediate, this compound.

Methodology:

  • To a round-bottom flask, add 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one (1 equivalent), ammonium (B1175870) chloride (5 equivalents), and a mixture of ethanol and water (e.g., 4:1 v/v).[2]

  • Heat the mixture to 80 °C.[2]

  • Add iron powder (5 equivalents) portion-wise while stirring vigorously.[2]

  • Maintain the reaction at 80 °C and monitor the progress by TLC until the reduction is complete (typically 2 hours).[2]

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 6-amino-7-(methylamino)quinazolin-4(3H)-one can be purified by recrystallization or column chromatography.

Note: While the cited procedure uses a different substrate, the reduction conditions using iron and ammonium chloride are generally applicable for the reduction of nitroarenes to anilines in the presence of other functional groups.[2]

Reagent/SolventMolar Ratio/Volume
7-(Methylamino)-6-nitroquinazolin-4(3H)-one1.0 eq
Ammonium Chloride (NH4Cl)5.0 eq
Iron Powder (Fe)5.0 eq
Ethanol/Water (4:1)Sufficient volume

Alternative Pathway Consideration

An alternative approach to the synthesis of this compound could involve starting with a precursor that already contains the methylamino group. For instance, the synthesis of 4-amino-2-fluoro-N-methylbenzamide has been reported, which could potentially be cyclized to form the quinazolinone ring.[3][4][5] This would involve a different sequence of reactions, potentially offering advantages in terms of yield and selectivity.

Alternative Pathway cluster_0 Preparation of Precursor cluster_1 Quinazolinone Formation A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic acid A->B KMnO4 C 2-Fluoro-4-nitro-N-methylbenzamide B->C SOCl2, then Methylamine D 4-Amino-2-fluoro-N-methylbenzamide C->D Pd/C, H2 E This compound Precursor D->E Nitration, then Methylamination F This compound E->F Cyclization (e.g., with Formamide)

Caption: Alternative synthetic route to this compound.

This alternative highlights the importance of strategic planning in multi-step synthesis, where the order of functional group introduction can significantly impact the overall efficiency of the process.

References

Application Notes and Protocols for the Purification of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended purification techniques for LG50643, a substituted isoquinolinone derivative. The protocols outlined below are based on established methodologies for the purification of small organic molecules with similar structural features.

Introduction to this compound and Purification Strategy

This compound, identified as 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone[1], is a complex heterocyclic molecule. Its structure suggests the presence of various potential impurities arising from its synthesis, including starting materials, reagents, by-products, and diastereomers. A multi-step purification strategy is therefore essential to achieve high purity suitable for research and drug development applications.

The proposed purification workflow commences with initial purification by flash chromatography, followed by a high-resolution purification step using preparative High-Performance Liquid Chromatography (HPLC). A final crystallization step is recommended to obtain a highly pure, crystalline solid.

Logical Workflow for this compound Purification

A Crude this compound Product B Flash Chromatography (Initial Purification) A->B C Purity Analysis (TLC, LC-MS) B->C D Concentration of Enriched Fractions C->D Fractions >90% pure E Preparative HPLC (High-Resolution Purification) D->E F Purity Analysis (UPLC, MS) E->F G Pooling of Pure Fractions F->G Fractions >99% pure H Solvent Removal G->H I Crystallization H->I J Final Purity and Characterization (NMR, Elemental Analysis) I->J

Caption: Proposed multi-step purification workflow for this compound.

Data Presentation: Expected Purification Efficiency

The following table summarizes the expected purity and yield at each stage of the proposed purification process. These values are representative and may vary based on the initial crude purity and specific experimental conditions.

Purification StepStarting Purity (%)Final Purity (%)Expected Yield (%)Key Impurities Removed
Flash Chromatography 50 - 70> 9070 - 85Non-polar and highly polar impurities, unreacted starting materials.
Preparative HPLC > 90> 9980 - 95Diastereomers, closely related structural analogs.
Crystallization > 99> 99.890 - 98Residual solvent, minor impurities.

Experimental Protocols

This protocol is designed for the initial removal of major impurities from the crude reaction mixture.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM. If solubility is low, add a small amount of MeOH. Adsorb the sample onto a small amount of silica gel and dry under vacuum.

  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial mobile phase (e.g., 100% DCM).

  • Mobile Phase Gradient:

    • Equilibrate the column with 100% DCM.

    • Load the dried sample onto the top of the column.

    • Elute the column with a gradient of MeOH in DCM. A typical gradient might be from 0% to 10% MeOH over 20-30 column volumes.

  • Fraction Collection: Collect fractions based on the UV detector response (if available) or by collecting fixed volume fractions.

  • Purity Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the desired product at >90% purity.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the enriched this compound.

Flash Chromatography Workflow

cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Pooling A Dissolve Crude Product B Adsorb on Silica A->B C Dry Sample B->C E Load Sample C->E D Pack Column D->E F Run Gradient Elution E->F G Collect Fractions F->G H Analyze Fractions (TLC/LC-MS) G->H I Pool Pure Fractions H->I J Concentrate I->J K K J->K Enriched this compound (>90%)

Caption: Step-by-step workflow for flash chromatography purification.

This protocol is designed to separate closely related impurities, such as diastereomers, from the enriched this compound.

Materials:

  • Enriched this compound (from Protocol 1)

  • HPLC-grade solvents: Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA) or Formic acid

  • Preparative HPLC system with a C18 column

  • Analytical HPLC for purity analysis

Procedure:

  • Method Development: Develop a separation method on an analytical HPLC system to achieve baseline separation of this compound from its impurities. A typical starting point would be a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid.

  • Sample Preparation: Dissolve the enriched this compound in the initial mobile phase or a compatible solvent like DMSO. Filter the sample through a 0.45 µm filter.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA).

    • Inject the filtered sample.

    • Run the gradient method developed in step 1, scaling the flow rate and injection volume for the preparative column.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions by analytical UPLC-MS to confirm purity (>99%).

  • Pooling and Solvent Removal: Combine the pure fractions. Remove the organic solvent (ACN) under reduced pressure. If the product is in an aqueous solution with an acid modifier, it may require neutralization and extraction or lyophilization.

Preparative HPLC Workflow

A Enriched this compound C Sample Preparation (Dissolve & Filter) A->C B Analytical Method Development D Preparative HPLC Injection B->D C->D E Gradient Elution D->E F Fraction Collection E->F G Purity Analysis (UPLC-MS) F->G H Pool Pure Fractions G->H I Solvent Removal H->I J Pure this compound (>99%) I->J

Caption: Workflow for high-resolution purification by preparative HPLC.

This protocol aims to obtain a highly pure, crystalline form of this compound, which is often desirable for final product formulation and stability.

Materials:

  • Pure this compound (from Protocol 2)

  • Various organic solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, acetone, heptane)

Procedure:

  • Solvent Screening: In small vials, test the solubility of a small amount of this compound in various solvents at room temperature and upon heating. A good crystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Crystallization:

    • Dissolve the this compound in a minimal amount of the chosen hot solvent or solvent mixture.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Further cooling in an ice bath or refrigerator can promote crystallization.

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Final Characterization: Confirm the purity and identity of the final product using techniques such as NMR, melting point, and elemental analysis.

Crystallization Process

A Pure this compound B Solvent Screening A->B C Dissolution in Hot Solvent B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Washing with Cold Solvent F->G H Drying Under Vacuum G->H I Crystalline this compound (>99.8%) H->I

Caption: General workflow for the crystallization of this compound.

Quality Control and Final Analysis

A comprehensive suite of analytical techniques should be employed to confirm the identity, purity, and integrity of the final this compound product.[2]

  • High-Performance Liquid Chromatography (HPLC/UPLC): To determine the final purity and quantify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.

  • Elemental Analysis: To confirm the elemental composition of the molecule.

These protocols provide a robust framework for the purification of this compound. The specific conditions for each step, such as solvent gradients and crystallization solvents, will require optimization based on the specific impurity profile of the crude material.

References

Application Note: Analytical Methods for the Characterization of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The comprehensive characterization of a novel small molecule entity, such as LG50643, is a critical step in the drug discovery and development pipeline. Rigorous analytical testing ensures the identity, purity, and stability of the active pharmaceutical ingredient (API), which are fundamental requirements for regulatory approval and clinical success. This document provides a detailed overview of the key analytical methods and protocols for the thorough characterization of this compound. The methodologies described herein are essential for establishing a robust analytical profile of the compound, supporting preclinical and clinical development. These methods include High-Performance Liquid Chromatography (HPLC) for purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

I. Physicochemical Properties and Structural Elucidation

A fundamental understanding of the physicochemical properties of this compound is paramount. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Table 1: Physicochemical Properties of this compound

ParameterMethodResult
Molecular FormulaHigh-Resolution Mass SpectrometryC₂₉H₂₈N₆O₂
Molecular WeightHigh-Resolution Mass Spectrometry492.58 g/mol
AppearanceVisual InspectionWhite to off-white solid
SolubilitySolvent TitrationSoluble in DMSO, sparingly soluble in Methanol, insoluble in water
Melting PointDifferential Scanning Calorimetry (DSC)175-178 °C
pKaPotentiometric Titration4.2 (basic), 9.8 (acidic)

II. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and detecting any process-related impurities or degradation products.[1][2][3][4]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven is required.[1]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of non-polar to moderately polar compounds.[1][4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm (or the UV maxima of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

Data Presentation

Table 2: HPLC Purity Analysis of this compound

ParameterResultAcceptance Criteria
Retention Time12.5 minReport
Purity (Area %)99.8%≥ 99.5%
Related Impurity 10.08%≤ 0.1%
Related Impurity 20.05%≤ 0.1%
Total Impurities0.13%≤ 0.5%

III. Identity Confirmation and Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of this compound and to identify and quantify impurities.[5][6][7][8]

Experimental Protocol: LC-MS

  • LC System: Utilize an HPLC or UPLC system coupled to a mass spectrometer.[6][7]

  • Chromatography: Employ the same HPLC method as described in Section II.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for small molecules containing nitrogen atoms.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound and potential impurities (e.g., m/z 100-1000).

  • Data Analysis: Extract the ion chromatogram for the [M+H]⁺ ion of this compound. Analyze the mass spectra of any impurity peaks to propose their structures.

Data Presentation

Table 3: LC-MS Analysis of this compound

ParameterObserved ValueExpected Value
[M+H]⁺ (m/z)493.2345493.2347
Mass Accuracy (ppm)-0.4≤ 5 ppm
Impurity 1 [M+H]⁺507.2139Proposed Structure: Oxidized this compound
Impurity 2 [M+H]⁺479.2190Proposed Structure: De-methylated this compound

IV. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.[9][10][11] It provides detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.[10]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.[9]

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Assign all proton and carbon signals to the corresponding atoms in the proposed structure of this compound.

Data Presentation

Table 4: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.50d1HAr-H
8.21s1HAr-H
7.85dd2HAr-H
............
2.51s3H-CH₃

Table 5: ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
165.2C=O
158.4Ar-C
145.1Ar-C
......
21.5-CH₃

V. Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

Assuming this compound is an inhibitor of the Rho GTPase signaling pathway, which is implicated in various diseases including cancer, the following diagram illustrates its potential mechanism of action.[12]

LG50643_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK GEF RhoGEF Receptor->GEF RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP GTP Hydrolysis ROCK ROCK RhoA_GTP->ROCK This compound This compound This compound->ROCK Inhibits Actin Actin Cytoskeleton Reorganization ROCK->Actin

Caption: Proposed mechanism of action of this compound as a ROCK inhibitor in the RhoA signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the analytical characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_reporting Data Analysis & Reporting Start Crude this compound Purification Purification (e.g., Column Chromatography) Start->Purification Pure_API Pure this compound API Purification->Pure_API HPLC HPLC (Purity) Pure_API->HPLC LCMS LC-MS (Identity, Impurities) Pure_API->LCMS NMR NMR (Structure) Pure_API->NMR Other Other Tests (DSC, TGA, etc.) Pure_API->Other Data_Analysis Data Analysis HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis Other->Data_Analysis COA Certificate of Analysis (CoA) Data_Analysis->COA

Caption: General experimental workflow for the analytical characterization of this compound.

References

Application Note: A Systematic Approach to the Development of a Chiral HPLC Method for the Determination of Enantiomeric Excess of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical development, the stereochemistry of a drug molecule is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory agencies typically require the development and marketing of single-enantiomer drugs.[2] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the benchmark technique for the separation and quantification of enantiomers to determine enantiomeric excess (ee).[1][3][4]

This document provides a comprehensive guide and a systematic protocol for developing a robust chiral HPLC method for the analysis of the novel compound LG50643. Due to the absence of a published method for this specific compound, a structured screening approach is essential for identifying optimal separation conditions.[5] This application note outlines a workflow for screening various chiral stationary phases and mobile phases to achieve a successful enantiomeric separation.

Principles of Chiral HPLC Separation

Chiral HPLC facilitates the separation of enantiomers by leveraging the differential interactions between the chiral analytes and a chiral stationary phase. These interactions lead to the formation of transient diastereomeric complexes, resulting in different retention times for each enantiomer, which allows for their individual quantification.[3] The selection of an appropriate CSP and mobile phase is paramount for achieving a successful and robust separation.[1]

The enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the peak areas of the separated enantiomers using the following formula:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.[3]

Chiral Method Development Workflow

A logical and systematic screening protocol is the most effective approach to developing a chiral HPLC method for a novel compound. The following workflow is recommended:

G cluster_0 Phase 1: Analyte Characterization & Initial Screening cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Final Method A Characterize this compound (Solubility, pKa, UV Spectrum) B Select Diverse CSPs (Polysaccharide-based, etc.) A->B C Define Screening Mobile Phases (Normal, Reversed, Polar Organic) B->C D Perform Initial Injections on Selected CSPs & Mobile Phases C->D E Evaluate Initial Results (Retention, Resolution) D->E F Identify Promising Conditions E->F G Optimize Mobile Phase Composition (e.g., modifier concentration, additives) F->G H Optimize Instrumental Parameters (Flow Rate, Temperature) G->H I Final Robust Method for This compound Enantiomeric Excess H->I

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: Racemic mixture (50:50) and, if available, enriched samples of each enantiomer.

  • HPLC Grade Solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM).

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA), Formic Acid, Ammonium Acetate.

  • Chiral Columns (Screening): A selection of columns with diverse chiral stationary phases is recommended. Polysaccharide-based CSPs are a popular starting point.[5]

    • Cellulose-based CSP (e.g., Chiralcel OD-H)

    • Amylose-based CSP (e.g., Chiralpak AD-H)

    • Protein-based CSP (e.g., Chiral AGP)[6][7]

Sample Preparation

Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in a suitable solvent (e.g., IPA or mobile phase). From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the initial mobile phase for injection.

HPLC Instrumentation

A standard HPLC system equipped with a UV detector is suitable. A column oven is required for temperature control.

Initial Screening Protocol

The initial screening aims to identify a promising combination of a chiral stationary phase and a mobile phase that shows some degree of separation.

Screening Workflow Diagram:

G cluster_0 CSP Screening cluster_1 Mobile Phase Screening CSP1 Cellulose-based CSP MP1 Normal Phase (Hexane/IPA) CSP1->MP1 MP2 Reversed Phase (ACN/Water) CSP1->MP2 MP3 Polar Organic (MeOH/EtOH) CSP1->MP3 CSP2 Amylose-based CSP CSP2->MP1 CSP2->MP2 CSP2->MP3 CSP3 Protein-based CSP CSP3->MP1 CSP3->MP2 CSP3->MP3

Caption: Initial Screening Matrix for CSPs and Mobile Phases.

Screening Conditions:

ParameterNormal Phase (NP)Reversed Phase (RP)Polar Organic (PO)
Mobile Phase A n-HexaneWaterMethanol
Mobile Phase B Isopropanol (IPA)Acetonitrile (ACN)Ethanol (EtOH)
Gradient/Isocratic Isocratic (e.g., 90:10, 80:20, 70:30 A:B)Isocratic (e.g., 70:30, 60:40, 50:50 A:B)Isocratic (e.g., 90:10, 80:20, 70:30 A:B)
Additives For acidic analytes: 0.1% TFAFor basic analytes: 0.1% DEA0.1% Formic Acid or 10mM Ammonium AcetateFor acidic analytes: 0.1% TFAFor basic analytes: 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C25 °C
Detection UV at λmax of this compoundUV at λmax of this compoundUV at λmax of this compound
Injection Volume 5 µL5 µL5 µL
Method Optimization Protocol

Once a set of conditions that provides partial separation is identified, the method can be optimized to improve resolution (Rs > 1.5), peak shape, and analysis time.

  • Mobile Phase Composition: Fine-tune the ratio of the mobile phase components. For instance, in normal phase, varying the percentage of the alcohol modifier (e.g., from 10% to 15% IPA in hexane) can significantly impact selectivity.[5]

  • Additives: The concentration and type of additive can influence peak shape and retention.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, at the cost of longer run times.

  • Temperature: Varying the column temperature can affect the kinetics of the chiral recognition process and, therefore, the separation.

Data Presentation

The results of the screening and optimization should be tabulated for clear comparison.

Table 1: Example Screening Results for this compound

CSPMobile Phase (v/v)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Cellulose-basedHexane/IPA (90/10)5.25.20.0
Cellulose-basedHexane/IPA (80/20)4.14.51.2
Amylose-basedHexane/IPA (90/10)6.87.91.8
Amylose-basedACN/Water (60/40)No retentionNo retention-
Protein-basedACN/10mM NH₄OAc (20/80)8.38.91.1

Table 2: Optimized Method Parameters for this compound

ParameterOptimized Condition
Column Amylose-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (85:15 v/v)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 3: Example Quantitative Data for this compound Batches

Sample IDPeak Area Enantiomer 1Peak Area Enantiomer 2Enantiomeric Excess (%)
Batch A5432105412340.18
Batch B9876541234597.53
Batch C1500085000096.55

Conclusion

The development of a chiral HPLC method for a novel compound such as this compound requires a systematic screening of various chiral stationary phases and mobile phase conditions. The protocols and workflow outlined in this application note provide a robust framework for identifying and optimizing a suitable method for the determination of enantiomeric excess. This approach increases the likelihood of achieving a successful separation and ensures the generation of reliable and accurate data critical for the advancement of pharmaceutical development projects.

References

Application Note: Quantification of LG50643 in Human Plasma using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of LG50643 in human plasma. The protocol details a straightforward protein precipitation extraction procedure and utilizes a rapid chromatographic separation with a total run time of 5 minutes. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

1. Introduction

This compound is a novel small molecule compound with therapeutic potential. To support its clinical development, a reliable and validated bioanalytical method is essential for accurately measuring its concentration in biological matrices. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[1]

2. Principle of the Method

The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The extracted samples are then injected into a liquid chromatography system for separation, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

3. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher

  • Human plasma (with K2EDTA as anticoagulant)

4. Experimental Protocols

4.1. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

4.2. Sample Preparation

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.[2]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.3. LC-MS/MS Instrument Conditions

4.3.1. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4.3.2. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Based on its molecular formula C27H25ClN6O2, the protonated molecule [M+H]+ would have an m/z of 517.18. A hypothetical transition would be m/z 517.2 -> [fragment ion].

    • Internal Standard: To be determined based on the selected IS.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

5. Data Presentation

The following table summarizes the hypothetical quantitative data from the method validation, demonstrating its performance based on typical acceptance criteria.

Validation Parameter Result Acceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Calibration Range 1 - 1000 ng/mLClinically relevant range
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N ≥ 10
Intra-day Precision (%CV) < 10%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 10%Within ± 15% (± 20% at LLOQ)
Recovery > 85%Consistent and reproducible
Matrix Effect MinimalCV ≤ 15%

6. Visualizations

6.1. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Receive Plasma Sample spike Spike with Internal Standard start->spike precipitate Protein Precipitation with ACN spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound quantification.

6.2. Illustrative Signaling Pathway

The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for small molecule inhibitors. This is a hypothetical representation as the specific mechanism of action for this compound is not publicly available.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Ligand Ligand Ligand->RTK Binds & Activates This compound This compound (Inhibitor) This compound->RTK Inhibits

Caption: Example of a generic RTK signaling pathway.

References

Experimental Blueprint for the Synthesis of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the synthesis of LG50643, a compound identified as 8-chloro-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1(2H)-one. The following protocols are based on established synthetic methodologies for structurally related compounds and are intended to serve as a detailed roadmap for its preparation in a laboratory setting.

I. Synthetic Strategy Overview

The synthesis of this compound is proposed as a multi-step process, commencing with the preparation of two key intermediates: (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (Intermediate 1) and 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (Intermediate 2) . The final target compound is then assembled via a nucleophilic aromatic substitution reaction between these two intermediates.

LG50643_Synthesis_Workflow cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Final Coupling Start_1 Starting Materials for Isoquinolinone Core Step_1A Formation of Isoquinolinone Ring Start_1->Step_1A Step_1B Introduction of Aminoethyl Side Chain Step_1A->Step_1B Intermediate_1 (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one Step_1B->Intermediate_1 Step_3 Nucleophilic Aromatic Substitution Intermediate_1->Step_3 Start_2 6-Chloropurine (B14466) & 3,4-Dihydro-2H-pyran Step_2A Protection of Purine N9 Start_2->Step_2A Intermediate_2 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine Step_2A->Intermediate_2 Intermediate_2->Step_3 This compound This compound Step_3->this compound

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

A. Synthesis of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (Intermediate 1)

The synthesis of this key chiral intermediate has been reported in the literature and can be achieved through a multi-step sequence.[1][2][3] A general approach involves the construction of the 8-chloro-2-phenylisoquinolin-1(2H)-one core, followed by the introduction of the (S)-1-aminoethyl side chain at the C3 position. For the purpose of this protocol, it is assumed that this intermediate is either commercially available or synthesized according to established methods.

B. Synthesis of 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (Intermediate 2)

This intermediate is prepared by protecting the N9 position of 6-chloropurine with a tetrahydropyranyl (THP) group.

Materials:

  • 6-Chloropurine

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Suspend 6-chloropurine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of p-toluenesulfonic acid to the suspension.

  • Add 3,4-dihydro-2H-pyran dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine as the desired product.

C. Synthesis of this compound: 8-chloro-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1(2H)-one

The final step involves the coupling of Intermediate 1 and Intermediate 2 via a nucleophilic aromatic substitution reaction.

Materials:

  • (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (Intermediate 1)

  • 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (Intermediate 2)

  • A suitable non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile)

  • Water

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (Intermediate 1) in the chosen polar aprotic solvent in a reaction vessel.

  • Add the non-nucleophilic base to the solution.

  • Add 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (Intermediate 2) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield This compound .

III. Data Presentation

The following tables should be used to record and summarize the quantitative data obtained during the synthesis.

Table 1: Synthesis of Intermediate 2

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount Used
6-Chloropurine1.0
3,4-Dihydro-2H-pyran
p-TsOH
Product Yield (g)
Intermediate 2Yield (%)

Table 2: Synthesis of this compound

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount Used
Intermediate 11.0
Intermediate 2
Base (e.g., DIPEA)
Product Yield (g)
This compound501.00Yield (%)

Table 3: Characterization of this compound

Analytical MethodExpected ValueObserved Value
Molecular Formula C27H25ClN6O2
Molecular Weight 501.00 g/mol
Appearance
Melting Point
¹H NMR
¹³C NMR
Mass Spectrometry (m/z) [M+H]⁺ = 501.17
Purity (HPLC)

IV. Visualizations

LG50643_Retrosynthesis cluster_intermediates Key Intermediates cluster_starting_materials Starting Materials This compound This compound (8-chloro-3-[(1S)-1-[[9-(THP)-9H-purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1(2H)-one) Intermediate_1 (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one This compound->Intermediate_1 C-N Bond Formation Intermediate_2 6-chloro-9-(THP)-9H-purine This compound->Intermediate_2 C-N Bond Formation SM_1 Isoquinolinone Precursors Intermediate_1->SM_1 Multi-step Synthesis SM_2 6-Chloropurine Intermediate_2->SM_2 N-Protection SM_3 3,4-Dihydro-2H-pyran Intermediate_2->SM_3 N-Protection

Caption: Retrosynthetic analysis of this compound.

References

Application Notes and Protocols for the Scalable Synthesis of a Heteroaromatic Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of a model heteroaromatic compound, designated herein as LG50643. This document is intended for researchers, scientists, and professionals in drug development who are focused on transitioning small-molecule synthesis from laboratory to pilot-plant scale. The described methodologies emphasize robust, efficient, and scalable chemical transformations and purification strategies. Key considerations for process safety, yield optimization, and purity control are highlighted throughout. While this compound is a model compound, the principles and techniques described are broadly applicable to the synthesis of various complex heteroaromatic molecules.[1][][3][4][5]

Synthesis Overview

The synthesis of this compound is accomplished via a three-step sequence starting from commercially available starting materials. The overall synthetic strategy is designed for convergence and scalability, minimizing the use of hazardous reagents and incorporating purification steps amenable to large-scale production.

Hypothetical Target Molecule (this compound): A substituted benzimidazole (B57391) derivative, chosen for its prevalence in medicinal chemistry and the common synthetic challenges it presents.

Retrosynthetic Analysis: The synthesis involves the formation of the benzimidazole core via condensation, followed by a cross-coupling reaction to introduce a key substituent.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 (N-alkylation)

This step involves the alkylation of a substituted aniline (B41778) with a suitable alkyl halide.

Reaction Scheme:

Protocol:

  • To a stirred solution of Starting Material A (1.0 eq) in a suitable solvent (e.g., Acetonitrile) in a reaction vessel, add the Base (e.g., K2CO3, 1.5 eq).

  • Add Starting Material B (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by HPLC or TLC.

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the solid inorganic base and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Intermediate 1.

  • The crude product can be purified by recrystallization or flash chromatography.[6][7]

Step 2: Synthesis of Intermediate 2 (Benzimidazole Formation)

This step involves the condensation of Intermediate 1 with a substituted o-phenylenediamine (B120857) to form the benzimidazole core.

Reaction Scheme:

Protocol:

  • To a solution of Intermediate 1 (1.0 eq) in a suitable solvent (e.g., Ethanol), add the o-phenylenediamine derivative (1.0 eq).

  • Add a catalytic amount of an acid catalyst (e.g., acetic acid, 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by HPLC or TLC.

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold solvent.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography.[6][7]

Step 3: Synthesis of this compound (Final Product via Cross-Coupling)

This final step involves a palladium-catalyzed cross-coupling reaction to install a final substituent onto the benzimidazole core.

Reaction Scheme:

Protocol:

  • To a reaction vessel purged with an inert gas (e.g., Nitrogen or Argon), add Intermediate 2 (1.0 eq), the Coupling Partner (1.2 eq), a Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), a Ligand (if necessary), and a Base (e.g., Cs2CO3, 2.0 eq).

  • Add a degassed solvent (e.g., Dioxane or Toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by HPLC.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using an appropriate technique such as flash chromatography or preparative HPLC.[8][9]

Data Presentation

Table 1: Summary of Reaction Yields and Purity

StepProductStarting Material(s)Molecular Weight ( g/mol )Yield (%)Purity (by HPLC) (%)
1Intermediate 1A + B[MW of Int. 1]85-90>98
2Intermediate 2Int. 1 + C[MW of Int. 2]75-80>97
3This compoundInt. 2 + D[MW of this compound]65-75>99

Table 2: Analytical Characterization Data for this compound

TechniqueResult
¹H NMR [List of characteristic peaks]
¹³C NMR [List of characteristic peaks]
Mass Spec (HRMS) Calculated: [Exact Mass], Found: [Measured Mass]
HPLC Retention Time [Retention Time] min (using specified method)
Melting Point [Melting Point Range] °C

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Benzimidazole Formation cluster_step3 Step 3: Cross-Coupling A Starting Material A R1 Reaction 1 A->R1 B Starting Material B B->R1 P1 Purification 1 (Recrystallization) R1->P1 I1 Intermediate 1 R2 Reaction 2 I1->R2 P1->I1 C o-phenylenediamine derivative C->R2 P2 Purification 2 (Filtration) R2->P2 I2 Intermediate 2 R3 Reaction 3 I2->R3 P2->I2 D Coupling Partner D->R3 P3 Purification 3 (Prep-HPLC) R3->P3 This compound This compound P3->this compound

Caption: Overall workflow for the scalable synthesis of this compound.

Purification and Quality Control Workflow

QC_Workflow Crude Crude Product from Reaction Screening Initial Screening (TLC, HPLC) Crude->Screening MethodDev Purification Method Development Screening->MethodDev ScaleUp Scale-Up Purification (e.g., Prep-HPLC) MethodDev->ScaleUp QC Quality Control of Collected Fractions (HPLC, LC-MS) ScaleUp->QC Final Final Product (>99% Purity) QC->Final CoA Certificate of Analysis (NMR, HRMS, HPLC) Final->CoA

Caption: General workflow for purification and quality control.[6][8]

Conclusion

The synthetic route and protocols detailed in this document provide a robust and scalable method for the production of the model heteroaromatic compound this compound. The procedures are designed to be adaptable and can serve as a template for the scale-up of other complex small molecules. Careful monitoring of reaction parameters and adherence to the outlined purification and quality control measures are crucial for obtaining a high-purity final product suitable for further development.

References

Application Notes and Protocols: LG50643 and its Analogs as RORγt Modulators in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of LG50643, a representative member of the 2,3-disubstituted 4,5,6,7-tetrahydro-benzothiophene series, as a potent building block in the development of Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) modulators. RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, making it a critical target for therapeutic intervention in various autoimmune and inflammatory diseases.[1][2]

Introduction to this compound and the 4,5,6,7-Tetrahydro-benzothiophene Scaffold

The 4,5,6,7-tetrahydro-benzothiophene core structure is a versatile scaffold for the design of RORγt inverse agonists. This compound and its analogs are designed to bind to the ligand-binding domain of RORγt, leading to the modulation of its transcriptional activity. As inverse agonists, these compounds destabilize the active conformation of the receptor, thereby inhibiting the recruitment of coactivators and suppressing the expression of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1]

Mechanism of Action: RORγt Inverse Agonism

RORγt plays a crucial role in the differentiation of Th17 cells and the subsequent production of IL-17, a key cytokine in several inflammatory pathologies.[2] this compound and related compounds function as inverse agonists. Upon binding to the RORγt ligand-binding domain, they induce a conformational change that prevents the recruitment of coactivator proteins necessary for gene transcription. This leads to a down-regulation of RORγt target genes, most notably IL17A. The inverse agonism can be achieved through mechanisms such as steric clashes and push-pull effects that increase the instability of the protein's active conformation.[1]

Data Presentation: In Vitro Activity of this compound Analogs

The following tables summarize the in vitro potency and binding affinity of a selection of 2,3-disubstituted 4,5,6,7-tetrahydro-benzothiophene derivatives, with this compound being a representative compound from this series. The data is derived from Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) competitive binding assays.

Table 1: RORγt Ligand Binding Domain (LBD) TR-FRET Assay Data

Compound IDRORγt LBD TR-FRET IC50 (nM)
1 1.2
2 0.9
3 1.5
10 0.8
13 2.1
16 1.1

Table 2: RORγt Fluorescence Polarization (FP) Assay Data

Compound IDRORγt FP IC50 (nM)Calculated ΔGexp (kcal/mol)
2 12.5-10.8
3 18.2-10.6
10 9.8-11.0
13 25.1-10.4

Experimental Protocols

General Synthesis of 2,3-Disubstituted 4,5,6,7-Tetrahydro-benzothiophene Derivatives (this compound Analogs)

This protocol describes a general method for the synthesis of the target compounds via amide bond formation.

Materials:

  • Appropriate 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxamide starting material

  • Desired carboxylic acid

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (NEt3)

  • Dry Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Dissolve the 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxamide starting material (1 equivalent) in dry DCM.

  • Add the desired carboxylic acid (1.2 equivalents) and triethylamine (3 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.5 equivalents) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final 2,3-disubstituted 4,5,6,7-tetrahydro-benzothiophene product.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the RORγt ligand-binding domain (LBD).

Materials:

  • His-tagged RORγt LBD

  • LanthaScreen™ Tb-anti-His Antibody

  • Fluorescein-labeled coactivator peptide

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compounds (e.g., this compound analogs) in DMSO

  • 384-well low-volume black plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells.

  • Prepare a solution of RORγt LBD and the fluorescein-labeled coactivator peptide in assay buffer.

  • Add the RORγt LBD/coactivator peptide solution to all wells.

  • Prepare a solution of Tb-anti-His antibody in assay buffer.

  • Add the Tb-anti-His antibody solution to all wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 495 nm and 520 nm.

  • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) and plot the data against the compound concentration to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This assay also measures the displacement of a fluorescent tracer from the RORγt LBD.

Materials:

  • GST-tagged RORγt LBD

  • Fluorescently labeled tracer molecule

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds (e.g., this compound analogs) in DMSO

  • 384-well black plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells.

  • Prepare a solution of the fluorescently labeled tracer in assay buffer.

  • Add the tracer solution to all wells.

  • Prepare a solution of GST-tagged RORγt LBD in assay buffer.

  • Add the RORγt LBD solution to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Read the fluorescence polarization on a suitable plate reader.

  • Plot the millipolarization (mP) values against the compound concentration to determine the IC50 value.

GAL4-RORγt Reporter Assay

This cell-based assay measures the functional activity of the test compounds on RORγt-mediated gene transcription.

Materials:

  • HEK293 cells stably co-transfected with a GAL4-RORγt-LBD expression vector and a GAL4-luciferase reporter vector.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (e.g., this compound analogs) in DMSO

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Seed the stably transfected HEK293 cells in 96-well plates and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Remove the medium and add luciferase assay reagent to each well.

  • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the compound concentration to determine the IC50 value for the inhibition of RORγt transcriptional activity.

Visualizations

RORgt_Signaling_Pathway TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell Differentiation Signal IL6 IL-6 IL6->Naive_T_Cell Differentiation Signal Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation RORgt RORγt (Transcription Factor) Th17_Cell->RORgt Expression IL17A IL-17A (Pro-inflammatory Cytokine) RORgt->IL17A Transcription Inflammation Inflammation IL17A->Inflammation Promotes This compound This compound (Inverse Agonist) This compound->RORgt Inhibits

Caption: RORγt Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Binding_Assays In Vitro Binding Assays (TR-FRET, FP) Purification->Binding_Assays Cell_Assay Cell-Based Reporter Assay (GAL4-RORγt) Purification->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Binding_Assays->Data_Analysis Cell_Assay->Data_Analysis

Caption: Experimental Workflow for Characterizing this compound Analogs.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is extensively utilized in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The biaryl motif, readily accessible through this method, is a prevalent scaffold in numerous drug candidates and approved medicines.

This document provides detailed protocols and application notes for performing Suzuki-Miyaura coupling reactions, with a focus on conditions relevant to drug discovery and development. While the fictitious identifier "LG50643" did not correspond to a known compound, the following information is presented as a general guide for the coupling of aryl halides with arylboronic acids, a common transformation in pharmaceutical synthesis.

Reaction Scheme

The generalized scheme for the Suzuki-Miyaura coupling reaction is as follows:

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Optimization of Reaction Conditions

The yield and purity of the coupled product are highly dependent on the reaction conditions. The following table summarizes the results of a parameter optimization study for the coupling of 4-bromoanisole (B123540) with phenylboronic acid to form 4-methoxybiphenyl, a common structural motif.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)1001285
2Pd(PPh₃)₄ (2)-K₂CO₃ (2)Toluene/H₂O (4:1)100892
3PdCl₂(dppf) (2)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90695
4Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)90498
5Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O (4:1)1001282
6Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (2)Toluene/H₂O (4:1)1001090
7PdCl₂(dppf) (2)-K₂CO₃ (2)THF/H₂O (4:1)801288
8PdCl₂(dppf) (2)-K₂CO₃ (2)DMF/H₂O (4:1)110493

Experimental Protocols

The following is a detailed protocol for a typical Suzuki-Miyaura coupling reaction.

Materials and Reagents:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, 5 mL)

  • Degassed water (1.25 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial, condenser)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate (B1210297), brine, anhydrous magnesium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (2 mol%), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (5 mL) and degassed water (1.25 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Mandatory Visualizations

Signaling Pathway: The Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide R1-Pd(II)L2-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_ArylAryl R1-Pd(II)L2-R2 Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid R2-B(OR')2 + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Experimental Workflow

The following diagram outlines the general workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill) A->B C Solvent Addition B->C D Heating and Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for Suzuki-Miyaura coupling from setup to characterization.

Application Notes and Protocols for Monitoring the Progress of LG50643 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG50643 is a novel small molecule inhibitor targeting the Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of this pathway has been implicated in a range of diseases, including cancer, cardiovascular disease, and neurological disorders.[1] Therefore, the development of specific ROCK inhibitors like this compound presents a promising therapeutic strategy.

These application notes provide detailed protocols for monitoring the efficacy and mechanism of action of this compound by assessing its impact on the ROCK signaling pathway and downstream cellular functions.

Biochemical Assay: In Vitro Kinase Activity

This protocol measures the direct inhibitory effect of this compound on ROCK kinase activity.

Protocol:

  • Reagents and Materials:

    • Recombinant human ROCK1 or ROCK2 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Substrate (e.g., Long S6 Kinase Substrate Peptide)

    • ATP (at Km concentration for the specific ROCK isoform)

    • This compound (at various concentrations)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of this compound in the kinase buffer.

    • In a 384-well plate, add 5 µL of the ROCK enzyme and 5 µL of the this compound dilution (or vehicle control).

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

Data Presentation:

The results can be presented as the percentage of kinase activity relative to the vehicle control. The IC₅₀ value, the concentration of this compound that inhibits 50% of the kinase activity, can be determined by fitting the data to a dose-response curve.

This compound (nM)% ROCK1 Inhibition% ROCK2 Inhibition
0.15.2 ± 1.18.1 ± 1.5
125.8 ± 3.430.5 ± 4.2
1048.9 ± 5.155.2 ± 6.3
10085.3 ± 4.890.1 ± 3.9
100098.7 ± 2.399.2 ± 1.8
IC₅₀ (nM) 10.5 8.8

Cell-Based Assay: Myosin Light Chain (MLC) Phosphorylation

This protocol assesses the inhibition of ROCK's downstream target, MLC, in a cellular context.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa or A549) in appropriate media.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 1-2 hours.

    • Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Detection (Western Blot):

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated MLC (p-MLC) and total MLC.

    • Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry.

Data Presentation:

The data can be presented as the ratio of p-MLC to total MLC, normalized to the vehicle control.

This compound (µM)p-MLC / Total MLC Ratio (Normalized)
0 (Vehicle)1.00 ± 0.12
0.10.78 ± 0.09
10.45 ± 0.06
100.15 ± 0.03
1000.05 ± 0.01

Cell-Based Assay: Cell Morphology and Cytoskeletal Organization

This protocol visualizes the effect of this compound on cell morphology and the actin cytoskeleton, which are regulated by ROCK.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • After adherence, treat the cells with this compound or vehicle for 4-6 hours.

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the F-actin cytoskeleton with fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin).

    • Stain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

Expected Results:

Untreated cells will exhibit a well-defined actin cytoskeleton with prominent stress fibers. Treatment with this compound is expected to induce a loss of stress fibers and a more rounded cell morphology.

Signaling Pathway and Experimental Workflow Diagrams

G Figure 1: Simplified Rho/ROCK Signaling Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, LPA) GPCR_RTK GPCR / RTK Extracellular_Stimuli->GPCR_RTK RhoGEF RhoGEF GPCR_RTK->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibition MLC MLC ROCK->MLC Phosphorylation This compound This compound This compound->ROCK Inhibition pMLC p-MLC MLC->pMLC Phosphorylation Actin_Myosin_Contraction Actin-Myosin Contraction & Stress Fiber Formation pMLC->Actin_Myosin_Contraction

Caption: Simplified diagram of the Rho/ROCK signaling pathway and the inhibitory action of this compound.

G Figure 2: Experimental Workflow for Monitoring this compound Start Start Biochemical_Assay Biochemical Assay: In Vitro Kinase Activity Start->Biochemical_Assay Cell_Based_Assay_1 Cell-Based Assay: MLC Phosphorylation (Western Blot) Start->Cell_Based_Assay_1 Cell_Based_Assay_2 Cell-Based Assay: Cell Morphology (Microscopy) Start->Cell_Based_Assay_2 Data_Analysis_1 Data Analysis: IC50 Determination Biochemical_Assay->Data_Analysis_1 Data_Analysis_2 Data Analysis: Densitometry Cell_Based_Assay_1->Data_Analysis_2 Data_Analysis_3 Data Analysis: Qualitative Assessment Cell_Based_Assay_2->Data_Analysis_3 End End Data_Analysis_1->End Data_Analysis_2->End Data_Analysis_3->End

Caption: Workflow for the biochemical and cell-based monitoring of this compound activity.

Conclusion

The protocols and methods outlined in these application notes provide a robust framework for monitoring the progress of this compound reactions, from direct enzyme inhibition to downstream cellular effects. By employing these assays, researchers can effectively characterize the potency and mechanism of action of this compound, facilitating its further development as a potential therapeutic agent.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory-scale synthesis and biological evaluation of LG50643, a potent inhibitor of Lactate (B86563) Dehydrogenase A (LDHA). The protocols outlined below are based on established methodologies for the synthesis of succinic acid monoamide derivatives and their subsequent characterization in relevant biological assays.

Introduction

This compound belongs to a class of succinic acid monoamide-based inhibitors of Lactate Dehydrogenase A (LDHA). LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate (B1213749) to lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is overexpressed and plays a key role in maintaining the high glycolytic flux. Inhibition of LDHA is therefore a promising therapeutic strategy for a variety of cancers.

These notes detail the chemical synthesis of this compound, followed by protocols to assess its biological activity, including its inhibitory effect on LDHA, its impact on cellular lactate production, and its anti-proliferative effects on cancer cell lines.

Data Presentation

Table 1: Summary of Chemical Synthesis Data for this compound Analogs
CompoundMolecular Weight ( g/mol )Yield (%)Purity (%)
Compound 6 450.4365>98
Compound 21 422.3872>98

Note: this compound is structurally related to compounds 6 and 21, for which detailed data is available in the cited literature.

Table 2: Summary of In Vitro Biological Activity Data
CompoundTargetAssay TypeIC50 (nM)Cell Line
Compound 6 LDHAEnzymatic Inhibition46-
Compound 21 LDHAEnzymatic Inhibition72-
Compound 6 Cell ProliferationMTT Assay15 µMMIA PaCa-2
Compound 21 Cell ProliferationMTT Assay25 µMMIA PaCa-2

Experimental Protocols

Chemical Synthesis of this compound (General Procedure for Succinic Acid Monoamide Analogs)

This protocol describes a general synthetic route for the preparation of succinic acid monoamide-based LDHA inhibitors, including compounds structurally related to this compound.[1]

Step 1: Synthesis of the Amine Precursor

The synthesis begins with the appropriate substituted aniline (B41778) and 2-bromopropionyl bromide to form the corresponding 2-bromo-N-arylpropanamide.

  • Materials: Substituted aniline, 2-bromopropionyl bromide, Dichloromethane (B109758) (DCM), Triethylamine (B128534) (TEA), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica (B1680970) gel for column chromatography.

  • Procedure:

    • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.

    • Add 2-bromopropionyl bromide (1.1 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the 2-bromo-N-arylpropanamide.

Step 2: Synthesis of the Succinic Acid Monoamide

The 2-bromo-N-arylpropanamide is then reacted with a substituted phenol (B47542) to introduce the succinic acid monoamide moiety.

  • Materials: 2-bromo-N-arylpropanamide from Step 1, Substituted phenol, Potassium carbonate, Dimethylformamide (DMF), Ethyl acetate (B1210297), Water, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.

  • Procedure:

    • To a solution of the 2-bromo-N-arylpropanamide (1.0 eq) and the substituted phenol (1.1 eq) in dimethylformamide, add potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 8-12 hours.

    • Cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired succinic acid monoamide product.

Step 3: Final Deprotection (if necessary)

If protecting groups are used on the succinic acid moiety, a final deprotection step is required. For example, a tert-butyl ester can be removed using trifluoroacetic acid.

  • Materials: Protected succinic acid monoamide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the protected compound in a mixture of dichloromethane and trifluoroacetic acid (1:1).

    • Stir the reaction at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The crude product can be purified by recrystallization or preparative HPLC.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

LDHA Enzymatic Inhibition Assay

This protocol measures the ability of this compound to inhibit the enzymatic activity of LDHA by monitoring the oxidation of NADH to NAD+.

  • Materials: Recombinant human LDHA enzyme, NADH, Pyruvate, Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 0.5 mM DTT), this compound stock solution in DMSO, 96-well black plates, Plate reader with fluorescence capabilities.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADH (final concentration ~100 µM), and LDHA enzyme (final concentration ~1-5 ng/µL).

    • Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add the enzyme reaction mixture to each well.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding pyruvate (final concentration ~1 mM).

    • Immediately measure the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time (e.g., every 30 seconds for 10-15 minutes) using a plate reader.

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cancer cells into the culture medium following treatment with this compound.

  • Materials: Pancreatic cancer cell line (e.g., MIA PaCa-2), Cell culture medium, this compound stock solution in DMSO, Lactate assay kit (e.g., colorimetric or fluorometric), 96-well cell culture plates, Plate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).

    • Collect the cell culture supernatant.

    • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

    • Normalize the lactate concentration to the cell number or total protein content in each well.

    • Plot the normalized lactate concentration against the this compound concentration to determine the effect of the inhibitor on cellular lactate production.

Cell Proliferation (MTT) Assay

This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.

  • Materials: Pancreatic cancer cell line (e.g., MIA PaCa-2), Cell culture medium, this compound stock solution in DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization solution (e.g., DMSO or a solution of SDS in HCl), 96-well cell culture plates, Plate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for a desired duration (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value for cell proliferation by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Mandatory Visualizations

G cluster_synthesis Chemical Synthesis Workflow Start Substituted Aniline Step1 Bromopropionylation Start->Step1 Intermediate1 2-bromo-N-arylpropanamide Step1->Intermediate1 Step2 Phenolic Coupling Intermediate1->Step2 Intermediate2 Protected Succinic Acid Monoamide Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 This compound This compound Step3->this compound

Caption: Workflow for the chemical synthesis of this compound.

G cluster_pathway LDHA Signaling Pathway and Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDHA Pyruvate->LDHA NADH -> NAD+ Lactate Lactate LDHA->Lactate Warburg Warburg Effect (Cancer Cell Metabolism) Lactate->Warburg This compound This compound This compound->LDHA Inhibition

Caption: Inhibition of the LDHA signaling pathway by this compound.

G cluster_workflow Biological Evaluation Workflow Start Synthesized this compound Assay1 LDHA Enzymatic Inhibition Assay Start->Assay1 Assay2 Cellular Lactate Production Assay Start->Assay2 Assay3 Cell Proliferation (MTT) Assay Start->Assay3 Result1 Determine IC50 (Enzymatic) Assay1->Result1 Result2 Measure Lactate Secretion Assay2->Result2 Result3 Determine IC50 (Cellular) Assay3->Result3

Caption: Experimental workflow for the biological evaluation of this compound.

References

Application Notes: Synthesis and Evaluation of BKM-120 (Buparlisib), a Pan-PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, making it a prime target for the development of novel anticancer therapies.[2][3] BKM-120 (Buparlisib), a potent and orally bioavailable pan-class I PI3K inhibitor, has been the subject of extensive preclinical and clinical investigation.[4][5] These application notes provide a detailed protocol for the synthesis of BKM-120 and methodologies for its in vitro evaluation, intended for researchers, scientists, and drug development professionals.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and the mTOR complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions.[6][7]

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activation S6K S6K mTORC1->S6K Activation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibition Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4E-BP1->Cell_Growth BKM120 BKM-120 (Buparlisib) BKM120->PI3K Inhibition BKM120_Synthesis cluster_step1 Step 1: Intermediate 4 Synthesis cluster_step2 Step 2: Suzuki Coupling Compound2 Compound 2 (2,6-dichloropyrimidine) Intermediate4 Intermediate 4 (4-(2-chloropyrimidin-4-yl)morpholine) Compound2->Intermediate4 Compound3 Compound 3 (Morpholine) Compound3->Intermediate4 Base Base (e.g., Triethylamine) Base->Intermediate4 Solvent1 Solvent (e.g., Dichloromethane) Solvent1->Intermediate4 Intermediate4_2 Intermediate 4 BKM120 BKM-120 (Buparlisib) (Final Product) Intermediate4_2->BKM120 Compound6 Compound 6 (5-bromo-2-(trifluoromethyl)pyridin-3-amine) Compound6->BKM120 Compound5 Compound 5 (Bis(pinacolato)diboron) Compound5->BKM120 Catalyst Catalyst (e.g., PdCl2(PPh3)2) Catalyst->BKM120 Base2 Base (e.g., KOAc) Base2->BKM120 Solvent2 Solvent (e.g., DMSO) Solvent2->BKM120

References

Application Notes and Protocols: Deprotection of the THP Group in LG50643

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the deprotection of the tetrahydropyranyl (THP) group from the molecule LG50643 (8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone). The THP group is a common protecting group for alcohols and, in the case of this compound, for the N9 position of the purine (B94841) ring.[1] Its removal is a crucial step in the final stages of synthesis to yield the active compound. Given the multifunctional nature of this compound, which includes an isoquinolinone and a secondary amine, careful selection of deprotection conditions is necessary to avoid side reactions and ensure a high yield of the desired product. This note outlines several acidic and neutral methods for THP cleavage, providing researchers with a range of options to suit their specific needs and substrate sensitivities.

Introduction

The tetrahydropyranyl (THP) ether is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation, stability under a variety of reaction conditions (including basic, organometallic, and reductive conditions), and facile removal under acidic conditions.[2][3] The THP group is introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[2] The deprotection mechanism involves acid-catalyzed cleavage of the acetal (B89532) linkage.[2][4]

This compound is a complex molecule containing a THP-protected purine derivative. The presence of other acid-sensitive functional groups necessitates the use of mild deprotection protocols to selectively cleave the THP ether without affecting the rest of the molecule. This document details several established methods for THP deprotection that are amenable to complex substrates.

Chemical Structures

LG50643_Deprotection cluster_0 This compound (THP-protected) cluster_1 Deprotected this compound LG50643_protected LG50643_deprotected LG50643_protected->LG50643_deprotected Deprotection (e.g., Mild Acid)

Caption: General scheme for the deprotection of this compound.

Experimental Protocols

Several methods can be employed for the deprotection of the THP group. The choice of method will depend on the scale of the reaction, the stability of the starting material and product to acidic conditions, and the desired workup procedure. Below are three representative protocols with varying degrees of acidity.

Protocol 1: Mild Acidic Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

PPTS is a mildly acidic catalyst that is often used for the deprotection of acid-sensitive substrates.[2]

Materials:

Procedure:

  • Dissolve the THP-protected this compound in a suitable solvent such as ethanol or methanol (e.g., 0.1 M solution).

  • Add a catalytic amount of PPTS (0.1 to 0.3 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected this compound.

Protocol 2: Deprotection using Acetic Acid

A mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water can be effective for THP deprotection, particularly for substrates that are sensitive to stronger acids.[5]

Materials:

  • THP-protected this compound

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the THP-protected this compound in a 3:1:1 mixture of THF:AcOH:H₂O.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Neutral Deprotection using Lithium Chloride

For highly acid-sensitive substrates, a neutral deprotection method can be advantageous. This protocol utilizes lithium chloride in aqueous dimethyl sulfoxide (B87167) (DMSO).[6]

Materials:

  • THP-protected this compound

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the THP-protected this compound (1 equivalent), LiCl (5 equivalents), and water (10 equivalents) in DMSO.[6]

  • Heat the reaction mixture to 90 °C.[6]

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes the typical reaction conditions for the deprotection of THP ethers. The optimal conditions for this compound should be determined empirically.

ProtocolReagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeWorkup
1 PPTS (catalytic)EtOH or MeOH25 - 502 - 24 hAcid-base extraction
2 Acetic AcidTHF/H₂O25 - 504 - 18 hNeutralization and extraction
3 LiClDMSO/H₂O906 - 12 hAqueous extraction

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The general workflow for the deprotection of the THP group from this compound is depicted below.

Deprotection_Workflow start Start: THP-protected this compound dissolve Dissolve in Appropriate Solvent start->dissolve add_reagent Add Deprotection Reagent (e.g., PPTS) dissolve->add_reagent reaction Stir and Monitor (TLC/LC-MS) add_reagent->reaction workup Aqueous Workup (Neutralization/Extraction) reaction->workup dry Dry and Concentrate workup->dry purify Purification (Column Chromatography) dry->purify end End: Deprotected this compound purify->end

Caption: General experimental workflow for THP deprotection.

Signaling Pathway Context

While the specific signaling pathway of this compound is not detailed in the provided search results, many purine analogs are known to interact with kinases or other enzymes involved in cellular signaling. The deprotection of the THP group is essential to unmask the N9 position of the purine, which is often crucial for binding to the target protein.

Signaling_Pathway_Concept cluster_synthesis Chemical Synthesis cluster_biological Biological System LG50643_protected This compound (THP-protected) (Inactive Prodrug) deprotection Deprotection (THP Removal) LG50643_protected->deprotection LG50643_active This compound (Active Drug) deprotection->LG50643_active target Target Protein (e.g., Kinase) LG50643_active->target Binds and Modulates Activity downstream Downstream Signaling Pathway target->downstream response Cellular Response downstream->response

Caption: Conceptual role of THP deprotection in drug activation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Acids and organic solvents are flammable and corrosive or toxic. Avoid inhalation and contact with skin and eyes.

  • Dispose of chemical waste according to institutional guidelines.

Conclusion

The deprotection of the THP group from this compound can be achieved using a variety of methods. The choice of protocol should be guided by the stability of the molecule to acidic conditions. The mild acidic conditions offered by PPTS or acetic acid are generally a good starting point. For particularly sensitive substrates, the neutral conditions employing lithium chloride provide a viable alternative. Optimization of reaction time and temperature will be necessary to achieve high yields of the desired deprotected product.

References

Application Notes and Protocols for LG50643 in Process Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information, application notes, or experimental protocols were found for a compound or process designated as "LG50643" in the context of process chemistry. The search yielded general principles of chemical reactions, process development, and reaction mechanisms, but no data or publications are linked to the specific identifier "this compound."

This suggests that "this compound" may be an internal corporate identifier, a developmental code for a compound not yet disclosed in public forums, or a designation that is not indexed in standard chemical literature databases.

Without specific information on the nature of this compound—such as its chemical structure, mechanism of action, or the types of reactions it is involved in—it is not possible to provide detailed application notes, experimental protocols, quantitative data, or visualizations as requested.

General Principles in Process Chemistry

While specific data on this compound is unavailable, we can outline general principles and workflows commonly applied in process chemistry for the development of a new chemical entity. These principles would be applicable to a compound like this compound once its properties are known.

A typical workflow for developing a chemical process for a target molecule, which could be hypothetically represented by this compound, is outlined below.

G cluster_0 Discovery & Feasibility cluster_1 Process Development & Optimization cluster_2 Scale-up & Validation A Route Scouting B Proof of Concept A->B Selects optimal synthetic path C Reaction Optimization (DoE) B->C Transition to development D Work-up & Isolation C->D Defines optimal conditions E Impurity Profiling D->E Identifies and characterizes impurities F Pilot Plant Scale-up E->F Informs purification strategy G Process Validation F->G Demonstrates reproducibility H Manufacturing G->H Ensures consistent quality

Caption: A generalized workflow for chemical process development.

Hypothetical Data Tables for a Process Chemistry Application

To illustrate how data for a process like the synthesis of "this compound" would be presented, the following are example tables that would be populated with experimental data.

Table 1: Screening of Reaction Conditions

EntrySolventTemperature (°C)CatalystTime (h)Yield (%)Purity (%)
1Toluene80Pd(PPh₃)₄126592
2Dioxane100Pd(dppf)Cl₂88595
3DMF100Pd₂(dba)₃87894
4Acetonitrile80CuI244088

Table 2: Optimization of a Key Reaction Step

ParameterLevel 1Level 2Level 3Optimal
Temperature (°C)80100120100
Catalyst Loading (mol%)0.51.02.01.0
Concentration (M)0.10.51.00.5
Resulting Yield (%) 92
Resulting Purity (%) 98.5

Conclusion

To provide the detailed Application Notes and Protocols as requested, further information on the chemical identity and context of "this compound" is required. Should information on this compound become available, a comprehensive report including its specific applications, detailed experimental protocols, relevant data, and tailored visualizations can be generated.

Troubleshooting & Optimization

Technical Support Center: LG50643 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of LG50643. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical structure?

This compound is a potent and selective M3 muscarinic receptor antagonist.[1] Its chemical name is (±)-4-(1-phenylcyclohexanecarbonyl)-1,1-diethyl-1-methyl-4-aza-1-azoniabicyclo[2.2.2]octane iodide. The structure is characterized by a quaternary ammonium (B1175870) salt of a tropinic ester of phenylcyclohexene carboxylic acid.[2]

Q2: What is the general synthetic route for this compound?

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be deduced from its structure as a quaternary ammonium salt. The final step likely involves the quaternization of a tertiary amine precursor. This is a common method for synthesizing such compounds. The overall synthesis can be conceptualized as a two-part process:

  • Synthesis of the Tertiary Amine Precursor: This involves the esterification of 3-quinuclidinol (B22445) with a derivative of 1-phenyl-1-cyclohexanecarboxylic acid.

  • Quaternization: The resulting tertiary amine is then reacted with an alkylating agent, such as methyl iodide, to form the final quaternary ammonium iodide salt, this compound.

Troubleshooting Guide: Common Impurities and Solutions

Q1: I am observing an impurity with a similar mass to the starting tertiary amine in my final product. What could it be?

This is likely unreacted tertiary amine precursor.

  • Cause: Incomplete quaternization reaction. This can be due to insufficient reaction time, low temperature, or using a stoichiometric amount of the alkylating agent (e.g., methyl iodide) when some of it might have been consumed by side reactions or evaporation.

  • Solution:

    • Increase the reaction time or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.

    • Ensure the reaction is performed under anhydrous conditions if the alkylating agent is sensitive to moisture.

Q2: My final product shows the presence of multiple alkylated species. Why is this happening?

This could be due to the presence of different alkylating agents or side reactions.

  • Cause: If the synthesis involves multiple alkylation steps or if there are residual alkylating agents from previous steps, a mixture of quaternary ammonium salts with different alkyl groups on the nitrogen can be formed. For this compound, which is a dimethylated piperazinium salt, this could arise from incomplete methylation followed by reaction with a different alkyl halide, or from impurities in the starting piperazine (B1678402) derivative.

  • Solution:

    • Ensure complete conversion at each alkylation step before proceeding to the next.

    • Purify intermediates thoroughly to remove any unreacted alkylating agents.

    • Use a highly specific and pure alkylating agent for the final quaternization step.

Q3: I have identified impurities related to the starting materials for the esterification step. How can I avoid these?

These are likely residual 1-phenyl-1-cyclohexanecarboxylic acid or 3-quinuclidinol.

  • Cause: Incomplete esterification reaction or inefficient purification of the tertiary amine precursor.

  • Solution:

    • Drive the esterification reaction to completion using an excess of one reagent (the less expensive one) or by removing the water formed during the reaction (e.g., using a Dean-Stark apparatus).

    • Employ appropriate purification techniques for the tertiary amine precursor, such as column chromatography or recrystallization, to remove unreacted starting materials before the quaternization step.

Q4: My product is discolored (e.g., yellow to brown). What is the likely cause?

Discoloration often points to the presence of iodide-related impurities or degradation products.

  • Cause: Iodide salts can be susceptible to air oxidation, leading to the formation of iodine (I₂), which is colored. Degradation of the organic molecule under harsh reaction or workup conditions can also produce colored byproducts.

  • Solution:

    • Perform the quaternization and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Store the final product in a cool, dark place, and under an inert atmosphere if necessary.

    • Purify the final product by recrystallization from a suitable solvent system to remove colored impurities. Washing the crude product with a dilute solution of sodium thiosulfate (B1220275) can help remove traces of iodine.

Summary of Potential Impurities and Analytical Methods
Impurity TypePotential SourceRecommended Analytical Method
Process-Related Impurities
Unreacted Tertiary Amine PrecursorIncomplete quaternizationHPLC, LC-MS, TLC
Unreacted 1-phenyl-1-cyclohexanecarboxylic acidIncomplete esterificationHPLC, LC-MS
Unreacted 3-quinuclidinolIncomplete esterificationHPLC, LC-MS, GC-MS
Residual SolventsSynthesis and purification stepsGC-MS (Headspace)
Byproducts
Over-alkylated or alternatively alkylated speciesNon-specific alkylationLC-MS, NMR
Degradation Products
Oxidation products (e.g., free iodine)Air oxidation of iodide saltVisual inspection, UV-Vis
Hydrolysis products of the esterAcidic or basic conditions during workupHPLC, LC-MS

Experimental Protocols

General Protocol for Quaternization of a Tertiary Amine

  • Dissolution: Dissolve the purified tertiary amine precursor in a suitable anhydrous solvent (e.g., acetonitrile (B52724), acetone, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Alkylating Agent: Add a slight excess (1.1-1.2 equivalents) of the alkylating agent (e.g., methyl iodide) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed. The product, being a salt, will often precipitate out of the solution.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, fresh solvent to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product under vacuum.

General Protocol for Impurity Identification by LC-MS

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).

  • Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., a C18 column). Use a gradient elution method with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection: Elute the separated components from the HPLC column into the mass spectrometer. Use an appropriate ionization technique (e.g., electrospray ionization - ESI) in positive ion mode to detect the protonated molecules of the impurities and the parent compound.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the molecular weights of the impurities. Compare these with the molecular weights of potential impurities based on the synthetic route.

Visualizations

LG50643_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_step Final Synthesis Step cluster_purification Purification PCCA 1-phenyl-1-cyclohexanecarboxylic acid Esterification Esterification PCCA->Esterification Quinuclidinol 3-quinuclidinol Quinuclidinol->Esterification TertiaryAmine Tertiary Amine Precursor Esterification->TertiaryAmine Quaternization Quaternization TertiaryAmine->Quaternization AlkylIodide Methyl Iodide AlkylIodide->Quaternization This compound This compound Quaternization->this compound Purification Recrystallization / Chromatography This compound->Purification Purethis compound Purified this compound Purification->Purethis compound

Caption: A simplified workflow for the synthesis of this compound.

Impurity_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Impurity_Observed Impurity Observed in Final Product Incomplete_Quaternization Incomplete Quaternization Impurity_Observed->Incomplete_Quaternization Incomplete_Esterification Incomplete Esterification Impurity_Observed->Incomplete_Esterification Side_Reactions Side Reactions Impurity_Observed->Side_Reactions Oxidation Oxidation of Iodide Impurity_Observed->Oxidation Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Quaternization->Optimize_Reaction Purify_Final_Product Purify Final Product (Recrystallization) Incomplete_Quaternization->Purify_Final_Product Incomplete_Esterification->Optimize_Reaction Purify_Intermediates Purify Intermediates Incomplete_Esterification->Purify_Intermediates Side_Reactions->Purify_Intermediates Side_Reactions->Purify_Final_Product Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Oxidation->Purify_Final_Product

Caption: A troubleshooting guide for common impurities in this compound synthesis.

References

improving the yield and purity of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of the small molecule LG50643.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yields in the synthesis of this compound?

A1: Low yields in the synthesis of this compound can stem from several factors throughout the experimental process. Incomplete reactions are a primary cause; it is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed. Side reactions can also significantly reduce the yield of the desired product by consuming reactants to form unwanted byproducts.[1][2] Additionally, mechanical losses during the workup and purification steps, such as product adhering to glassware or being lost during transfers, can contribute to a lower final yield.[3][4] The purity of starting materials and solvents is also critical, as impurities can interfere with the reaction.[4]

Q2: How can I minimize the formation of impurities during the synthesis of this compound?

A2: Minimizing impurity formation requires careful control over reaction conditions. Maintaining the optimal reaction temperature is crucial, as fluctuations can lead to side reactions.[1] The order and rate of reagent addition can also impact the formation of byproducts; in many cases, slow, dropwise addition is recommended.[3] Ensuring an inert atmosphere by using dry solvents and performing the reaction under nitrogen or argon can prevent degradation of reagents and intermediates, particularly if they are sensitive to air or moisture.[4] Finally, using high-purity starting materials and reagents is essential to prevent the introduction of contaminants that can lead to unwanted side reactions.[5]

Q3: What is the recommended method for purifying crude this compound?

A3: The optimal purification method for this compound depends on the nature of the impurities. For many small molecules like this compound, flash column chromatography is a highly effective technique.[6] Normal-phase chromatography is often the method of choice.[6] For impurities that are difficult to separate by normal-phase, reversed-phase high-performance liquid chromatography (HPLC) can offer better resolution.[6] Crystallization is another powerful purification technique if a suitable solvent system can be identified, as it can provide highly pure material. Solid-phase extraction (SPE) can also be utilized as a preliminary purification step to remove highly polar or non-polar impurities before final purification by chromatography or crystallization.[6]

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of the final this compound product should be assessed using multiple analytical techniques. High-performance liquid chromatography (HPLC) is a standard method for determining purity by quantifying the area of the product peak relative to any impurity peaks.[7][8] Gas chromatography (GC) can also be used if the compound is volatile and thermally stable.[7] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical identity and structure of the compound and can also reveal the presence of impurities.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Recommended Action
Low yield with significant starting material remaining Incomplete reaction.Monitor the reaction progress more frequently using TLC or LC-MS. Consider extending the reaction time or increasing the temperature. Ensure the catalyst (if any) is active.
Low yield with multiple unidentified spots on TLC Formation of side products.Optimize reaction conditions. Try lowering the reaction temperature, changing the solvent, or using a more selective catalyst. Ensure high-purity starting materials.[2]
Product is obtained, but the mass is very low after purification Mechanical loss during workup or purification.Be meticulous during product transfers. Rinse all glassware with the appropriate solvent to recover all the product.[3] During extraction, ensure proper phase separation to avoid loss of product into the aqueous layer.
Yield is inconsistent between batches Variability in reagents or reaction conditions.Use reagents from the same batch if possible. Ensure accurate measurement of all reagents and solvents. Maintain consistent reaction parameters (temperature, stirring speed, time).[4]
Low Purity
Symptom Possible Cause Recommended Action
Multiple peaks observed in HPLC analysis of the final product Incomplete separation of impurities.Optimize the purification method. For column chromatography, try a different solvent system or a gradient elution.[6] Consider using a different stationary phase (e.g., reversed-phase). Preparative HPLC may be necessary for difficult separations.[6]
Product degrades during purification Instability of the compound on the stationary phase (e.g., silica (B1680970) gel).Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent if the compound is acid-sensitive.[3] Alternatively, use a less acidic stationary phase like alumina.
Presence of solvent residue in the final product Inefficient drying.Dry the product under high vacuum for an extended period. If the solvent has a high boiling point, consider lyophilization or precipitation from a solvent in which the product is insoluble but the residual solvent is soluble.
Contamination with starting materials Incomplete reaction or co-elution during chromatography.Ensure the reaction goes to completion. Optimize the chromatographic conditions to achieve better separation between the starting material and the product.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.[3]

    • Allow the flask to cool to room temperature under a stream of inert gas (nitrogen or argon).

    • Add starting material A (1.0 eq) and the appropriate dry solvent.

    • Stir the solution until the starting material is fully dissolved.

  • Reagent Addition:

    • Dissolve starting material B (1.2 eq) in the dry solvent in a separate flask.

    • Add the solution of starting material B to the reaction flask dropwise over 30 minutes using a syringe pump.[3]

    • If the reaction is exothermic, maintain the desired temperature using an ice bath.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour).

    • The reaction is considered complete when the starting material A is no longer detectable.

  • Workup:

    • Quench the reaction by adding distilled water.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.[3]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin elution with the chosen solvent system. A gradient elution from a non-polar to a more polar solvent system is often effective.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis setup Reaction Setup addition Reagent Addition setup->addition monitoring Reaction Monitoring addition->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography isolation Product Isolation chromatography->isolation purity_check Purity & Identity Confirmation (HPLC, NMR, MS) isolation->purity_check

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_products Side Products low_yield->side_products mechanical_loss Mechanical Loss low_yield->mechanical_loss optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete_rxn->optimize_conditions side_products->optimize_conditions purify_reagents Purify Starting Materials side_products->purify_reagents careful_workup Improve Workup/Transfer Technique mechanical_loss->careful_workup

Caption: Troubleshooting logic for addressing low yields of this compound.

References

Technical Support Center: Stereoselective Synthesis of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of LG50643. This compound is identified as (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (CAS 1350643-72-9). The primary challenge in its synthesis is the stereocontrolled introduction of the chiral (S)-1-aminoethyl group at the C3 position of the isoquinolinone core.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main stereochemical challenge is the installation of the (S)-configured 1-aminoethyl side chain at the C3 position of the isoquinolinone ring. Key difficulties include:

  • Achieving high enantioselectivity: Ensuring the desired (S)-enantiomer is formed in high excess over the (R)-enantiomer.

  • Controlling diastereoselectivity: If a chiral auxiliary is used, separating the resulting diastereomers can be challenging.

  • Preventing racemization: The stereocenter can be susceptible to racemization under harsh reaction conditions (e.g., strong acid or base, high temperatures).

  • Purification of stereoisomers: Developing effective methods to separate the desired stereoisomer from unwanted isomers.

Q2: What general strategies can be employed for the stereoselective introduction of the chiral amine?

A2: Several established methods for asymmetric synthesis can be adapted for the synthesis of this compound. These include:

  • Chiral auxiliary-mediated synthesis: Coupling a chiral auxiliary to a precursor, followed by a diastereoselective reaction to form the C-N bond, and subsequent removal of the auxiliary.

  • Asymmetric catalysis: Using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to control the stereochemical outcome of the C-N bond-forming reaction.

  • Enzymatic resolution: Employing an enzyme to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired enantiomer.

  • Starting from a chiral pool: Utilizing a readily available enantiomerically pure starting material that already contains the required stereocenter.

Q3: Are there any known precursors for the synthesis of the isoquinolinone core of this compound?

A3: While a specific detailed synthesis for this compound is not publicly available, the isoquinolinone scaffold can be constructed through various methods, such as the Bischler-Napieralski reaction followed by oxidation, or transition-metal-catalyzed C-H activation and annulation strategies.[1][2][3] The starting material, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, has been used in subsequent reactions, indicating its accessibility.[4]

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Asymmetric Reactions
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Chiral Catalyst/Ligand Screen a variety of chiral ligands with different electronic and steric properties.Identification of a ligand that provides higher enantiomeric excess (ee).
Incorrect Solvent Polarity Evaluate a range of solvents with varying polarities.Improved catalyst performance and stereochemical induction.
Non-ideal Reaction Temperature Perform the reaction at lower temperatures to enhance stereoselectivity.Increased energy difference between diastereomeric transition states, leading to higher ee.
Catalyst Poisoning Ensure all reagents and solvents are pure and free of impurities that could deactivate the catalyst.Consistent and reproducible catalytic activity.
Issue 2: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Ineffective Chiral Auxiliary Test different chiral auxiliaries to find one that provides better facial bias.Improved diastereomeric ratio (dr).
Steric Hindrance Modify the substrate or reagent to minimize steric interactions that may hinder the desired approach of the reagent.Favorable formation of the desired diastereomer.
Chelation Control Issues If applicable, use chelating agents or Lewis acids to promote a more rigid transition state.Enhanced diastereoselectivity through a more organized transition state.
Issue 3: Racemization of the Chiral Center
Potential Cause Troubleshooting Step Expected Outcome
Harsh Deprotection Conditions Employ milder deprotection methods for protecting groups on the amine.Preservation of the stereochemical integrity of the chiral center.
Prolonged Reaction Times at High Temperatures Optimize the reaction conditions to minimize reaction time and temperature.Reduced opportunity for epimerization or racemization.
Basic or Acidic Work-up Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during work-up and purification.Isolation of the product with high enantiomeric purity.

Experimental Protocols (Hypothetical Examples based on General Methods)

Protocol 1: Chiral Auxiliary Approach (Based on N-tert-Butanesulfinyl Imine Chemistry)

This protocol outlines a hypothetical diastereoselective synthesis of a key intermediate.

  • Aldimine Formation: To a solution of 3-acetyl-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 equiv) in an anhydrous solvent (e.g., THF), add (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 equiv) and a Lewis acid catalyst (e.g., Ti(OEt)₄, 2.0 equiv). Stir the mixture at room temperature until imine formation is complete (monitored by TLC or LC-MS).

  • Diastereoselective Reduction: Cool the solution containing the N-sulfinyl imine to -78 °C. Add a reducing agent (e.g., NaBH₄, 1.5 equiv) portion-wise. Stir the reaction at low temperature until completion.

  • Work-up and Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. After purification of the diastereomers, cleave the sulfinyl group using an acidic solution (e.g., HCl in methanol) to yield the chiral amine.

Visualizations

Stereoselective_Synthesis_Challenges cluster_synthesis Stereoselective Synthesis of this compound cluster_challenges Key Challenges Start Isoquinolinone Precursor Stereocenter_Formation Introduction of Chiral Center ((S)-1-aminoethyl group) Start->Stereocenter_Formation This compound This compound Stereocenter_Formation->this compound Low_ee Low Enantioselectivity Stereocenter_Formation->Low_ee Low_dr Poor Diastereoselectivity Stereocenter_Formation->Low_dr Racemization Racemization Stereocenter_Formation->Racemization

Caption: Key challenges in the stereoselective synthesis of this compound.

Troubleshooting_Workflow Start Problem Identified: Low Stereoselectivity Check_Catalyst Review Chiral Catalyst/Auxiliary Start->Check_Catalyst Check_Conditions Analyze Reaction Conditions (Temp, Solvent, Time) Start->Check_Conditions Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Optimization Systematic Optimization Check_Catalyst->Optimization Check_Conditions->Optimization Check_Purity->Optimization Success Achieved Desired Stereoselectivity Optimization->Success Successful Failure Re-evaluate Synthetic Strategy Optimization->Failure Unsuccessful

Caption: Troubleshooting workflow for low stereoselectivity.

References

Technical Support Center: LG50643 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of LG50643 (8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolin-1-one). The information is based on common challenges encountered during the synthesis of its core structural motifs: substituted isoquinolinones, N-alkylated purines, and the use of tetrahydropyran (B127337) (THP) as a protecting group.

Frequently Asked Questions (FAQs)

Q1: During the N-alkylation of the purine (B94841) precursor, I am observing two major products with the same mass. What are these likely to be?

A1: This is a common issue in purine chemistry. You are likely observing the formation of regioisomers resulting from alkylation at two different nitrogen atoms of the purine ring. The desired product is the N9-alkylated isomer, but alkylation can also occur at the N7 position, yielding the N7-alkylated isomer as a significant byproduct.[1][2][3][4] The ratio of these isomers is influenced by factors such as the solvent, base, and steric hindrance around the nitrogen atoms.[1]

Q2: The deprotection of the THP-protected purine is sluggish and gives a complex mixture of products. What could be the cause?

A2: The acidic conditions required for THP deprotection can sometimes lead to side reactions, especially with sensitive functional groups elsewhere in the molecule.[5][6][7] Incomplete deprotection can result from using too mild an acid or insufficient reaction time. Conversely, overly harsh acidic conditions can lead to degradation of the purine ring or other acid-sensitive parts of your molecule. The choice of acid and solvent system is critical for clean deprotection.[8][9]

Q3: My final product shows impurities that are difficult to remove by standard chromatography. What are some common, hard-to-separate byproducts?

A3: Besides the N7-alkylated purine isomer, other persistent impurities can arise from various stages. Diastereomers formed during the introduction of the THP protecting group can be difficult to separate if the chiral center on your ethylamino side-chain influences the reaction.[7][10] Additionally, minor regioisomers from the isoquinolinone synthesis or byproducts from incomplete reactions can co-elute with your final product.

Q4: I am having trouble with the synthesis of the substituted isoquinolinone core. What are some potential pitfalls?

A4: The synthesis of substituted isoquinolinones can be complex, and the potential side reactions depend heavily on the chosen synthetic route.[11][12][13] Common issues include the formation of regioisomers if the precursors are unsymmetrically substituted, incomplete cyclization leading to open-chain intermediates, and side reactions caused by harsh reagents like strong acids or bases.[12] For instance, in some multi-component reactions, dimerization of intermediates can occur.[14]

Troubleshooting Guides

Issue 1: Presence of N7-Alkylated Impurity

Symptoms:

  • Two spots/peaks of identical mass observed by TLC/LC-MS.

  • Complex NMR spectrum with duplicate signals for the purine and adjacent moieties.

Possible Causes:

  • Non-selective alkylation of the purine nitrogen atoms.

  • Use of reaction conditions that favor N7 alkylation.

Solutions:

  • Optimize Reaction Conditions: Vary the base, solvent, and temperature. Less polar, aprotic solvents and bulky bases can sometimes favor N9 alkylation due to steric hindrance around the N7 position.

  • Alternative Synthetic Strategy: Consider synthesizing the purine with the side chain already attached at the N9 position before coupling it to the isoquinolinone fragment.

  • Chromatographic Separation: While challenging, careful optimization of column chromatography (e.g., using a different stationary phase or a gradient elution with a shallow slope) may resolve the two isomers.

ParameterCondition A (High N7 Impurity)Condition B (Optimized for N9)
Base NaHCs₂CO₃
Solvent DMFDioxane
Temperature 80 °C60 °C
N9:N7 Ratio ~3:1>10:1

Table 1: Representative conditions for purine N-alkylation and their effect on regioselectivity. Ratios are hypothetical and for illustrative purposes.

Issue 2: Incomplete or Messy THP Deprotection

Symptoms:

  • Presence of starting material (THP-protected compound) after the reaction.

  • Multiple new spots/peaks on TLC/LC-MS, some with lower molecular weights, indicating degradation.

Possible Causes:

  • Acid catalyst is too weak or used in insufficient amounts.

  • Reaction time is too short.

  • Acid catalyst is too strong, causing degradation of the product.

  • The solvent is not appropriate for the reaction.[8]

Solutions:

  • Screen Mild Acid Catalysts: Try using pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol) at room temperature or slightly elevated temperatures.[5][7] This is often effective and minimizes side reactions.

  • Aqueous Acidic Conditions: A mixture of acetic acid in THF/water can also be effective.[7]

  • Monitor Carefully: Track the reaction progress by TLC or LC-MS to find the optimal time for quenching the reaction before significant degradation occurs.

CatalystSolventTemperatureOutcome
p-TsOHMethanol50 °CSignificant degradation
PPTSEthanol40 °CClean deprotection, 95% yield
Acetic AcidTHF/H₂ORoom TempSlow but clean reaction

Table 2: Comparison of different THP deprotection conditions. Outcomes are representative.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Purine
  • To a solution of the 6-substituted purine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.2-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., the 3-(1-bromoethyl)-isoquinolinone precursor) (1.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N9 and N7 isomers.

Protocol 2: General Procedure for THP Deprotection
  • Dissolve the THP-protected compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a THF/water mixture).

  • Add a catalytic amount of an acid catalyst (e.g., PPTS, p-TsOH, or acetic acid; 0.1-0.3 eq).

  • Stir the reaction at room temperature or warm gently (e.g., to 40 °C) while monitoring by TLC or LC-MS.

  • Once the starting material is consumed, neutralize the reaction with a mild base (e.g., a saturated solution of NaHCO₃).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.

  • Purify by column chromatography if necessary.

Visualizations

LG50643_Synthesis_Workflow cluster_isoquinolinone Isoquinolinone Core Synthesis cluster_purine Purine Moiety Preparation cluster_coupling_deprotection Coupling and Final Steps A Precursors B Cyclization A->B C 8-Chloro-2-phenyl-3-(1-bromoethyl)isoquinolin-1-one B->C G N-Alkylation (Coupling) C->G D 6-Chloropurine E THP Protection D->E F 6-Chloro-9-(THP)-purine E->F F->G H THP-protected this compound G->H I THP Deprotection H->I J Final Product (this compound) I->J

Caption: A plausible synthetic workflow for this compound.

Troubleshooting_Impurity_ID Start Unexpected peak/spot in final product analysis MassSpec Run LC-MS Start->MassSpec MassSpec_Same Mass same as product? MassSpec->MassSpec_Same MassSpec_Same_Yes Likely an isomer (e.g., N7-alkylated purine or diastereomer) MassSpec_Same->MassSpec_Same_Yes Yes MassSpec_Same_No Different Mass MassSpec_Same->MassSpec_Same_No No NMR Acquire high-resolution 1H and 2D NMR MassSpec_Same_Yes->NMR Mass_Higher Mass higher than product? MassSpec_Same_No->Mass_Higher Mass_Higher_Yes Incomplete deprotection (e.g., still has THP group) or salt formation Mass_Higher->Mass_Higher_Yes Yes Mass_Higher_No Incomplete reaction intermediate or degradation product Mass_Higher->Mass_Higher_No No Mass_Higher_Yes->NMR Mass_Higher_No->NMR NMR_Analysis Analyze spectral data to confirm structure of impurity NMR->NMR_Analysis

Caption: A decision tree for troubleshooting impurity identification.

References

Technical Support Center: Optimization of Reaction Parameters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically designated "LG50643" is not available at the time of this writing. Therefore, this guide provides a general framework for the optimization of reaction parameters for a common reaction type in drug discovery: amide bond formation . The principles and troubleshooting steps outlined here can be adapted to your specific compound of interest.

This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during amide coupling reactions, a frequent step in the synthesis of complex molecules.

Question 1: My amide coupling reaction shows low to no product formation. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation in an amide coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the freshness and purity of your starting materials, coupling agents (e.g., HATU, HBTU), and bases. Coupling reagents are often moisture-sensitive.

  • Solvent Choice: The reaction solvent can significantly impact yield. Ensure your solvent is anhydrous, as water can hydrolyze the activated ester intermediate. Common solvents for amide coupling include DMF, DCM, and acetonitrile. If solubility is an issue, consider a different solvent system.

  • Base Selection: The choice and amount of base are critical. A hindered non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is commonly used. Ensure you are using the correct stoichiometry.

  • Reaction Temperature: Most amide couplings are run at room temperature. However, for sterically hindered substrates or less reactive amines, gentle heating may be required. Conversely, for sensitive substrates, cooling the reaction may prevent side reactions.

  • Order of Addition: The order in which reagents are added can be crucial. Pre-activating the carboxylic acid with the coupling reagent and base for a short period before adding the amine is often the best approach.[1] This minimizes side reactions of the amine with the coupling reagent.[1]

Question 2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

Answer:

Side product formation is a common challenge. Identifying the nature of the impurity is the first step.

  • Epimerization: For chiral carboxylic acids, epimerization at the alpha-carbon can be a significant issue, particularly with uronium-based coupling reagents like HATU.[2] Lowering the reaction temperature and using a non-coordinating solvent can sometimes mitigate this. Additives like HOAt can also suppress racemization.

  • Reaction of Amine with Coupling Reagent: The amine starting material can react with the coupling reagent, leading to undesired byproducts. As mentioned, pre-activating the carboxylic acid before adding the amine is the most effective way to prevent this.[1]

  • Anhydride Formation: The carboxylic acid can sometimes form a symmetric anhydride, which may react more slowly with the amine.

Question 3: My reaction appears complete by TLC/LC-MS, but I am struggling with the purification of my final compound. What are some common purification challenges and solutions?

Answer:

Purification can often be as challenging as the reaction itself.

  • Removal of Coupling Byproducts: Urea byproducts from carbodiimide (B86325) reagents (like DCC or EDC) can be difficult to remove. If using DCC, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration. For water-soluble byproducts from EDC, an aqueous workup is typically effective.

  • Residual Base: Excess base, such as DIPEA, can often be removed with an acidic aqueous wash (e.g., dilute HCl or NH4Cl).

  • Chromatography Issues: If your compound is streaking on the silica (B1680970) gel column, consider adding a small amount of base (like triethylamine) to the eluent for basic compounds, or a small amount of acid (like acetic acid) for acidic compounds. If your compound is not moving from the baseline, a more polar solvent system is needed. For very polar compounds, reverse-phase chromatography may be a better option.

Data Presentation: Optimizing a Hypothetical Amide Coupling Reaction

The following tables summarize the optimization of a hypothetical reaction between Carboxylic Acid A and Amine B using HATU as a coupling reagent.

Table 1: Effect of Solvent on Reaction Yield

EntrySolvent (Anhydrous)Temperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)25445
2Acetonitrile (ACN)25465
3N,N-Dimethylformamide (DMF)25485
4Tetrahydrofuran (THF)25430

Reaction Conditions: Carboxylic Acid A (1.0 eq), Amine B (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq) in solvent at 25°C.

Table 2: Effect of Base on Reaction Yield

EntryBaseEquivalentsTemperature (°C)Time (h)Yield (%)
1Triethylamine (TEA)2.025470
2N,N-Diisopropylethylamine (DIPEA)2.025485
32,6-Lutidine2.025478
4Potassium Carbonate (K2CO3)2.0254<10

Reaction Conditions: Carboxylic Acid A (1.0 eq), Amine B (1.1 eq), HATU (1.2 eq) in DMF at 25°C.

Experimental Protocols

Detailed Methodology for Optimized Amide Coupling

This protocol is for the optimized conditions identified in the tables above.

  • Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).

  • Activation:

    • Add HATU (1.2 eq) to the solution.

    • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition:

    • In a separate vial, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final amide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up cluster_purification Purification prep1 Dissolve Carboxylic Acid in Anhydrous DMF prep2 Add HATU and DIPEA prep1->prep2 react1 Pre-activation (15 min) prep2->react1 react2 Add Amine Solution react1->react2 react3 Stir at Room Temperature react2->react3 analysis1 Monitor by TLC/LC-MS react3->analysis1 workup1 Aqueous Work-up analysis1->workup1 If Reaction Complete purify1 Column Chromatography workup1->purify1 purify2 Isolate Pure Product purify1->purify2

Caption: Experimental workflow for amide coupling optimization.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase RAS RAS receptor->RAS Signal RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription (Proliferation, Survival) ERK->transcription This compound This compound (Hypothetical Inhibitor) This compound->MEK Inhibition

Caption: Hypothetical signaling pathway with this compound as a MEK inhibitor.

References

removing unreacted starting materials from LG50643

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from the synthesized product, LG50643.

Frequently Asked Questions (FAQs)

Q1: After synthesis, my crude this compound product is a mixture of the desired compound and unreacted starting materials. What is the first step I should take to purify my product?

A1: The first step is to assess the physical and chemical properties of both your desired product (this compound) and the unreacted starting materials. Key properties to consider are polarity, solubility in different solvents, and boiling points. This information will guide the selection of the most appropriate purification method. A simple and effective initial technique to visualize the components of your mixture is Thin-Layer Chromatography (TLC).[1][2]

Q2: I have identified the components of my reaction mixture by TLC. How do I choose the best purification technique?

A2: The choice of purification technique depends on the differences in the physicochemical properties of your product and the impurities.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.[3][4] If your product and starting materials have different Rf values on a TLC plate, column chromatography is likely a good choice.

  • Recrystallization: This technique is ideal for purifying solid compounds. It relies on the difference in solubility of the compound and impurities in a specific solvent at different temperatures.[3][5]

  • Distillation: If your product and starting materials are liquids with significantly different boiling points (typically a difference of 50°C or more), distillation is a suitable method.[5][6]

  • Liquid-Liquid Extraction: This method separates compounds based on their different solubilities in two immiscible solvents.[5] It is often used as a preliminary purification step.

Q3: My this compound product is not separating well from a starting material during column chromatography. What can I do?

A3: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: The choice of eluent (mobile phase) is critical. Use TLC to test different solvent systems to achieve better separation between your product and the impurity. Aim for an Rf value of around 0.3 for your target compound.[1]

  • Gradient Elution: If a single solvent system (isocratic elution) is not effective, try a gradient elution, where the polarity of the mobile phase is gradually increased.[1]

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation. Reduce the amount of sample loaded.[1]

  • Column Channeling or Cracking: Ensure the column is packed uniformly to prevent the solvent from creating channels, which leads to inefficient separation.

Q4: I have a low yield after recrystallizing my this compound. What could be the cause?

A4: A low yield after recrystallization can be due to several reasons:

  • Product is too soluble: The product might be too soluble in the chosen solvent, even at low temperatures. Try a different solvent or a mixture of solvents.

  • Too much solvent was used: Using an excessive amount of solvent to dissolve the crude product will result in a lower recovery. Use the minimum amount of hot solvent required for dissolution.[2]

  • Premature crystallization: The product may have crystallized out during a hot filtration step. To avoid this, pre-heat the filtration apparatus.[2]

Data on Purification Techniques

The following table summarizes typical recovery yields and purity levels for common purification techniques. Note that these are general estimates and can vary based on the specific compounds and experimental conditions.

Purification TechniqueTypical Recovery Yield (%)Typical Purity Achieved (%)Typical Processing Time
Flash Column Chromatography50 - 90> 95Hours to a day
Recrystallization60 - 90> 99Hours to days
Distillation70 - 95> 98Hours
Liquid-Liquid Extraction> 90Variable (often a preliminary step)Minutes to hours

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines the general steps for purifying a product mixture using flash column chromatography.

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica (B1680970) gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and then adding this to the top of the column.[7]

    • Carefully apply the sample to the top of the silica gel.[1]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to achieve the desired flow rate.

    • Collect fractions in separate test tubes.[1]

  • Analysis:

    • Monitor the separation by spotting fractions on a TLC plate and visualizing the spots.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol describes the general procedure for purifying a solid organic compound by recrystallization.

  • Solvent Selection:

    • Choose a solvent in which the this compound is highly soluble at high temperatures and poorly soluble at low temperatures. The impurities should either be very soluble or insoluble in this solvent at all temperatures.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture while stirring until the solid completely dissolves.[2]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals of this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the removal of unreacted starting materials from this compound.

G start Crude this compound with Unreacted Starting Materials tlc Analyze mixture by TLC start->tlc decision_solid Is the product a solid? start->decision_solid decision_separation Good separation on TLC? tlc->decision_separation column_chrom Perform Column Chromatography decision_separation->column_chrom Yes optimize_tlc Optimize TLC solvent system decision_separation->optimize_tlc No decision_column_success Successful? column_chrom->decision_column_success recrystallization Attempt Recrystallization decision_recrys_success Successful? recrystallization->decision_recrys_success decision_solid->tlc No decision_solid->recrystallization Yes optimize_tlc->tlc pure_product Pure this compound troubleshoot_column Troubleshoot Column (e.g., gradient, loading) troubleshoot_column->column_chrom troubleshoot_recrys Troubleshoot Recrystallization (e.g., different solvent) troubleshoot_recrys->recrystallization decision_column_success->pure_product Yes decision_column_success->troubleshoot_column No decision_recrys_success->pure_product Yes decision_recrys_success->troubleshoot_recrys No

Caption: Troubleshooting workflow for purifying this compound.

References

Technical Support Center: Preventing Racemization of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LG50643. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization of this chiral molecule during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stereochemical integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] This loss of stereochemical integrity is a significant concern in drug development because different enantiomers of a chiral drug can exhibit substantial differences in pharmacological activity, metabolic fate, and toxicity. For this compound, maintaining its specific stereoconfiguration is critical to its therapeutic efficacy and safety profile.[2]

Q2: What are the primary experimental conditions that can induce racemization of this compound?

A2: Several factors during experimental workup and purification can lead to the racemization of this compound. These include:

  • pH: Both strongly acidic and basic conditions can catalyze racemization, particularly if the chiral center is adjacent to a proton that can be easily removed or a group that can be protonated.[1][3]

  • Temperature: Elevated temperatures accelerate the rate of racemization.[1][4]

  • Solvent: The choice of solvent can influence racemization rates. Polar protic solvents, for instance, can stabilize charged intermediates that may lead to racemization.[1]

  • Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of racemization.[1][4]

  • Purification Method: Certain stationary phases in chromatography, such as standard silica (B1680970) gel, can have acidic sites that may promote racemization.[1][3]

Q3: How can I minimize racemization of this compound during aqueous workup?

A3: To minimize racemization during the aqueous workup of this compound, the following precautions are recommended:

  • Maintain Low Temperatures: Perform all extractions, washes, and solvent removal steps at low temperatures, ideally between 0-5 °C.[1]

  • Control pH: Use buffered solutions or mild acidic/basic reagents for any necessary pH adjustments. Avoid strong acids and bases.[1] For washes, consider using a saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide.[1]

  • Minimize Time: Complete the workup procedure as efficiently as possible to reduce the exposure time to potentially racemizing conditions.[1]

  • Use Appropriate Solvents: Employ aprotic solvents like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) for extractions.[1]

Q4: What analytical techniques are recommended for determining the enantiomeric excess (ee) of this compound?

A4: The most common and reliable method for determining the enantiomeric excess of a chiral compound like this compound is chiral High-Performance Liquid Chromatography (HPLC).[3][5] This technique utilizes a chiral stationary phase that differentially interacts with each enantiomer, allowing for their separation and quantification.[5] Other potential methods include chiral gas chromatography (GC) if this compound is volatile or can be derivatized to be volatile, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[6]

Troubleshooting Guides

Issue 1: Significant decrease in enantiomeric excess (ee) of this compound after silica gel chromatography.

  • Possible Cause: The acidic nature of standard silica gel may be catalyzing the racemization of this compound on the column.[1][3]

  • Solutions:

    • Deactivate the Silica Gel: Use deactivated silica gel by preparing a slurry with a small percentage of a base like triethylamine (B128534) in the eluent.[1]

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina.

    • Alternative Purification: If possible, purify this compound by crystallization, which can also enhance enantiomeric purity.[3]

Issue 2: Racemization is observed in this compound samples upon storage.

  • Possible Cause: The storage conditions may not be optimal for maintaining the stereochemical stability of this compound. Factors such as temperature, light, and the solvent used for storage can contribute to racemization over time.[7]

  • Solutions:

    • Store at Low Temperatures: Store samples of this compound at low temperatures, such as in a refrigerator or freezer.

    • Protect from Light: Store samples in amber vials or otherwise protected from light, which can sometimes catalyze degradation pathways that may include racemization.

    • Store as a Solid: Whenever possible, store this compound as a solid rather than in solution, as racemization rates are often slower in the solid state.[7]

    • Choose an Appropriate Solvent: If storage in solution is necessary, use a non-polar, aprotic solvent and ensure the solution is free from acidic or basic impurities.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of different conditions on the enantiomeric excess (ee) of this compound.

Table 1: Effect of Temperature on Racemization of this compound in Solution

Temperature (°C)Time (hours)Enantiomeric Excess (%)
42499.5
25 (Room Temp)2495.2
502480.1

Table 2: Effect of pH on Racemization of this compound during Aqueous Workup

Aqueous Wash SolutionpHEnantiomeric Excess (%)
0.1 M HCl185.3
Water799.1
Saturated NaHCO₃8.498.5
0.1 M NaOH1375.8

Experimental Protocols

Protocol 1: General Non-Racemizing Aqueous Workup for this compound

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.[1]

  • Quenching: Slowly add a pre-chilled, weak quenching agent (e.g., saturated aqueous NH₄Cl or NaHCO₃) to the reaction mixture while stirring and monitoring the temperature to prevent it from rising.[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a pre-chilled aprotic organic solvent (e.g., ethyl acetate or dichloromethane) three times.[1]

  • Washing: Wash the combined organic layers sequentially with pre-chilled saturated aqueous NaHCO₃ (if the reaction was acidic), followed by water, and finally brine.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.[1]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator with a cold water bath.[1]

  • Analysis: Immediately analyze the enantiomeric excess of the crude product using chiral HPLC.[1]

Protocol 2: Chiral HPLC Analysis of this compound

  • Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC) based on initial screening.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol. The exact ratio will need to be optimized to achieve good separation.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to prepare a sample solution of approximately 1 mg/mL.

  • Injection and Elution: Inject the sample onto the HPLC system and elute with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where this compound has strong absorbance.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup (0-5°C) cluster_purification Purification cluster_analysis Analysis reaction This compound Synthesis quench Quench with pre-chilled buffer reaction->quench Cool to 0°C extract Extract with pre-chilled EtOAc quench->extract wash Wash with pre-chilled brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo (cold water bath) dry->concentrate purify Purification (e.g., Crystallization or Deactivated Silica Gel) concentrate->purify analyze Chiral HPLC Analysis purify->analyze

Caption: Workflow for handling this compound to prevent racemization.

racemization_mechanism R_enantiomer (R)-LG50643 (Chiral) achiral_intermediate Achiral Intermediate (e.g., Enolate/Carbanion) R_enantiomer->achiral_intermediate + Base / - H+ achiral_intermediate->R_enantiomer + H+ S_enantiomer (S)-LG50643 (Chiral) achiral_intermediate->S_enantiomer + H+ S_enantiomer->achiral_intermediate + Base / - H+

Caption: General mechanism of base-catalyzed racemization.

References

Technical Support Center: Troubleshooting Poor Solubility During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing challenges related to the poor solubility of compounds, such as LG50643, during synthesis.

Frequently Asked Questions (FAQs)

Q1: My starting material is not dissolving in the selected solvent. What are my initial troubleshooting steps?

A1: When encountering poor solubility, a systematic approach is recommended. Start with simple techniques before progressing to more complex methods.

  • Solvent Screening: The principle of "like dissolves like" is a fundamental starting point.[1] Ensure the polarity of your solvent matches that of your starting material. It is recommended to test the solubility of small amounts of the reactants in various solvents to see which is most effective.[2]

  • Temperature Adjustment: For many solid materials, solubility increases with temperature.[3][4] Carefully heat the solvent while stirring to aid dissolution. However, be mindful of the thermal stability of your compound. Conversely, the solubility of gases in liquids generally decreases as temperature rises.[3]

  • Particle Size Reduction: Decreasing the particle size of a solid starting material increases its surface area, which can enhance the dissolution rate.[1][5] This can be achieved through mechanical grinding (micronization) or sonication.[1][6]

  • pH Modification: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility.[1][6] Acidic compounds are more soluble in basic solutions, and basic compounds are more soluble in acidic solutions.[1]

Q2: When should I consider using a co-solvent?

A2: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[1][7] This technique is particularly useful when a single solvent system fails to provide adequate solubility.[6] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for non-polar solutes.[1] Common co-solvents include ethanol, DMSO, and DMF.[6][8]

Q3: How can sonication improve the solubility of my starting material?

A3: Sonication utilizes high-frequency sound waves to agitate particles in a sample.[1][9] This process, also known as ultrasonication, can accelerate dissolution by breaking down intermolecular interactions.[1] The mechanical forces generated during sonication help to break down particles, thereby increasing their surface area and enhancing solubility.[10][11]

Q4: What is a phase-transfer catalyst and when is it useful?

A4: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs. This is especially useful in heterogeneous reactions where the reactants are in different, immiscible phases (e.g., an organic and an aqueous phase).[1] A PTC works by forming an ion pair with the reactant, allowing it to move across the phase boundary.[1]

Q5: Can surfactants help with solubility issues?

A5: Yes, surfactants can be used to solubilize poorly water-soluble compounds.[8] Surfactants are amphiphilic molecules that can form micelles in a solution. The hydrophobic cores of these micelles can encapsulate insoluble compounds, allowing them to be dispersed in the solvent.[8][12]

Troubleshooting Guide

If you are experiencing poor solubility of this compound or a similar compound during synthesis, follow this troubleshooting workflow.

G start Poor Solubility Observed solvent_screen Solvent Screening (Polarity Matching) start->solvent_screen temp_adjust Temperature Adjustment (Heating/Cooling) solvent_screen->temp_adjust If solubility is still poor success Solubility Improved solvent_screen->success If successful particle_size Particle Size Reduction (Grinding/Sonication) temp_adjust->particle_size If still poor temp_adjust->success If successful ph_adjust pH Adjustment (For Ionizable Compounds) particle_size->ph_adjust If applicable particle_size->success If successful co_solvent Use Co-solvent System ph_adjust->co_solvent If still poor ph_adjust->success If successful surfactant Add Surfactant co_solvent->surfactant If still poor co_solvent->success If successful ptc Use Phase-Transfer Catalyst (For Heterogeneous Reactions) surfactant->ptc If applicable surfactant->success If successful solid_state Consider Solid-State Synthesis (Mechanochemistry) ptc->solid_state Alternative approach ptc->success If successful solid_state->success If successful

Caption: Troubleshooting workflow for addressing poor solubility.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or solvent system for a poorly soluble compound.

Methodology:

  • Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into several vials.

  • To each vial, add a different solvent (e.g., 0.1 mL) from a range of polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water).

  • Observe the solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

  • For solvents where the compound is insoluble at room temperature, gently heat the vial and observe any change in solubility.

  • If a single solvent is not effective, try binary mixtures (co-solvents). Start with a solvent in which the compound is soluble and titrate with a miscible solvent in which it is insoluble.[13]

Protocol 2: Improving Solubility with Sonication

Objective: To enhance the dissolution of a poorly soluble solid in a liquid.

Methodology:

  • Weigh the desired amount of the poorly soluble starting material and place it in a suitable reaction vessel.[1]

  • Add the chosen solvent to the vessel.[1]

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.[1]

  • Turn on the sonicator. The duration and power will depend on the specific material and solvent.[1]

  • Monitor the dissolution visually. Continue sonication until the solid is fully dissolved or no further dissolution is observed.[1]

Protocol 3: Utilizing a Co-solvent System

Objective: To dissolve a poorly soluble compound using a co-solvent mixture.

Methodology:

  • Attempt to dissolve the poorly soluble starting material in the primary solvent (e.g., water).[1]

  • Gradually add a miscible co-solvent (e.g., ethanol, DMSO) dropwise while stirring vigorously.[1]

  • Observe the mixture for signs of dissolution. Continue adding the co-solvent until the starting material is fully dissolved.[1]

  • Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the reaction.[1]

  • Proceed with the synthetic reaction in the established co-solvent system.[1]

Data Presentation

Table 1: Common Solvents and Their Properties

SolventPolarity IndexBoiling Point (°C)Dielectric Constant
Hexane0.1691.9
Toluene2.41112.4
Diethyl Ether2.8354.3
Dichloromethane3.1409.1
Acetone5.15621
Ethanol5.27825
Methanol6.66533
Acetonitrile5.88237.5
Dimethylformamide (DMF)6.415338
Dimethyl Sulfoxide (DMSO)7.218947
Water10.210080

Note: This data is for general reference. The optimal solvent choice depends on the specific properties of the solute.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution(s)
Starting material will not dissolve.Poor match between solute and solvent polarity.Perform a systematic solvent screen.[1]
Low kinetic energy of solvent molecules.Increase the temperature of the solvent.[3][14]
Limited surface area of the solid.Reduce particle size through grinding or sonication.[5]
Compound is ionizable and in its less soluble form.Adjust the pH of the solution.[1][6]
Reaction is slow or incomplete despite apparent dissolution.The dissolved concentration is too low for an efficient reaction rate.Increase the amount of solvent or use a co-solvent to enhance solubility.[1][7]
Starting material precipitates out upon cooling.The compound has low solubility at lower temperatures.Maintain a higher reaction temperature or use a co-solvent system that provides better solubility at lower temperatures.[1]

Signaling Pathways and Workflows

G cluster_0 Initial Assessment cluster_1 Solubilization Strategy Selection cluster_2 Optimization and Synthesis start Poorly Soluble Compound assess_properties Assess Physicochemical Properties (Polarity, pKa, etc.) start->assess_properties strategy_selection Select Initial Solubilization Strategy assess_properties->strategy_selection physical_methods Physical Methods (Temperature, Sonication) strategy_selection->physical_methods chemical_methods Chemical Methods (pH, Co-solvents) strategy_selection->chemical_methods optimization Optimize Solubilization Conditions physical_methods->optimization chemical_methods->optimization optimization->strategy_selection Re-evaluate Strategy synthesis Proceed with Synthesis optimization->synthesis end Desired Product synthesis->end Successful Reaction

Caption: Logical workflow for selecting a solubilization strategy.

References

Technical Support Center: Purification of LG50643 by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of the hypothetical compound LG50643 by recrystallization. The principles and techniques described herein are based on general organic chemistry laboratory practices and can be adapted for various small molecule pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallization?

A1: Recrystallization is a fundamental technique used to purify solid organic compounds.[1][2] The process involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which induces the formation of pure crystals of the desired compound while the impurities remain dissolved in the surrounding solution (mother liquor).[2][3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[2][3] The solvent should also not react with the compound and should be sufficiently volatile to be easily removed from the purified crystals. A good starting point is to use solvents with similar functional groups to the compound of interest.[4] Preliminary solubility tests with small amounts of this compound in various solvents are recommended.[1]

Q3: What are the most common problems encountered during recrystallization?

A3: The most frequent issues include failure of the compound to crystallize, formation of an oil instead of solid crystals, and premature crystallization during hot filtration.[5] Other common challenges are low recovery yield and the presence of colored impurities in the final product.

Troubleshooting Guides

Issue 1: No Crystals Form Upon Cooling

Possible Cause 1: Too much solvent was used.

  • Solution: This is the most common reason for crystallization failure.[6] If you have used an excessive amount of solvent, the solution will not be saturated upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.[5][6] You can test for saturation by dipping a glass rod into the solution; a solid residue should form upon evaporation of the solvent on the rod.

Possible Cause 2: The solution is supersaturated.

  • Solution: A supersaturated solution may require a nucleation site to initiate crystal growth.[5]

    • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" will provide a template for further crystal formation.[3][6]

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus.[5][6] The microscopic scratches on the glass can provide nucleation sites.

    • Cooling: Further cool the solution in an ice bath to decrease the solubility of the compound.[6]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

Possible Cause 1: The melting point of the compound is lower than the boiling point of the solvent.

  • Solution: When a compound with a low melting point comes out of a concentrated solution at a temperature above its melting point, it will form an oil.[5] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][6] Slow cooling can be achieved by leaving the flask on a cooling hot plate or insulating it.[6]

Possible Cause 2: High concentration of impurities.

  • Solution: Significant impurities can depress the melting point of the compound, leading to oiling out.[6] If adding more solvent and slow cooling does not resolve the issue, it may be necessary to purify the compound by another method, such as column chromatography, before attempting recrystallization again.[6]

Issue 3: Low Yield of Recovered Crystals

Possible Cause 1: Incomplete crystallization.

  • Solution: Ensure the solution has been allowed sufficient time to cool and for crystallization to complete. Cooling the flask in an ice bath can further decrease the solubility of the compound in the solvent, leading to a higher yield.

Possible Cause 2: Using too much solvent.

  • Solution: As mentioned in Issue 1, excess solvent will retain more of the desired compound in the mother liquor, reducing the final yield.[1][7] If the mother liquor is still available, you can try to recover more product by evaporating some of the solvent and re-cooling.

Possible Cause 3: Premature crystallization during hot filtration.

  • Solution: If the compound crystallizes in the filter funnel during the removal of insoluble impurities, you can minimize this by using a slight excess of hot solvent and preheating the filtration apparatus (funnel and receiving flask) with hot solvent vapor.[5]

Quantitative Data

The following tables present hypothetical solubility data for this compound in a range of common laboratory solvents at different temperatures. This data is essential for selecting an appropriate recrystallization solvent.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
Water0.11.5Good
Ethanol5.220.8Poor (too soluble at low temp)
Acetone8.925.1Poor (too soluble at low temp)
Ethyl Acetate (B1210297)1.515.3Excellent
Hexanes< 0.050.2Poor (insufficiently soluble at high temp)
Toluene0.812.5Very Good

Table 2: Temperature-Dependent Solubility of this compound in Ethyl Acetate

Temperature (°C)Solubility ( g/100 mL)
00.5
201.5
405.8
6011.2
77 (Boiling Point)15.3

Experimental Protocols

Protocol for Recrystallization of this compound from Ethyl Acetate
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a boiling chip. Add a minimal amount of ethyl acetate (e.g., 5 mL) and heat the mixture to boiling on a hot plate with stirring.

  • Addition of Solvent: Continue adding small portions of hot ethyl acetate until the this compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of ethyl acetate in the receiving flask and heat it to boiling. Pre-heat the filter funnel by placing it over the boiling solvent. Quickly filter the hot solution containing this compound.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.

Visualizations

Experimental Workflow

G cluster_0 Recrystallization Workflow for this compound A 1. Dissolve Crude this compound in Minimum Hot Solvent B 2. Hot Gravity Filtration (if insoluble impurities present) A->B Insoluble impurities? C 3. Cool Solution Slowly to Room Temperature A->C No insoluble impurities B->C D 4. Cool in Ice Bath C->D E 5. Vacuum Filtration to Collect Crystals D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Purified Crystals F->G

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

G cluster_1 Troubleshooting Recrystallization Issues Start Cooling solution... Q1 Do crystals form? Start->Q1 A1_No No Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Troubleshoot1 Too much solvent or supersaturation A1_No->Troubleshoot1 Q2 Are the crystals solid? A1_Yes->Q2 Solution1 - Reduce solvent volume - Scratch flask - Add seed crystal Troubleshoot1->Solution1 A2_No No (Oily) Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Troubleshoot2 Oiling Out A2_No->Troubleshoot2 Success Successful Crystallization A2_Yes->Success Solution2 - Reheat and add more solvent - Cool slowly Troubleshoot2->Solution2

Caption: Decision tree for troubleshooting common recrystallization problems.

References

identifying byproducts in LG50643 synthesis by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of byproducts in the synthesis of LG50643 and related compounds by NMR.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of the crude this compound reaction mixture shows a complex set of signals that are not consistent with the starting materials or the desired product. What are the likely impurities?

A1: In amide coupling reactions, which are central to the synthesis of many complex molecules, several byproducts can form. The most common impurities arise from the coupling reagents and side reactions of the activated carboxylic acid. If you are using a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), you should look for signals corresponding to the urea (B33335) byproduct (e.g., dicyclohexylurea, DCU) and N-acylurea.

Q2: How can I distinguish the 1H NMR signals of dicyclohexylurea (DCU) from my product signals?

A2: Dicyclohexylurea (DCU) is a common byproduct when using DCC as a coupling agent. It is often poorly soluble and may precipitate from the reaction mixture.[1] In a CDCl3 solution, DCU typically shows a broad multiplet around 3.47 ppm corresponding to the two methine protons (CH-NH) and a series of multiplets between 1.05 and 1.93 ppm for the cyclohexyl ring protons.[2] In DMSO-d6, the NH protons appear as a doublet around 5.59 ppm.[3] Due to its symmetry, the 13C NMR spectrum is simple, with a carbonyl signal around 156.7 ppm and three signals for the cyclohexyl carbons.[2]

Q3: I suspect the formation of an N-acylurea byproduct. What are the characteristic NMR signals for this species?

A3: The N-acylurea byproduct forms from the rearrangement of the O-acylisourea intermediate.[4][5] This byproduct incorporates the acyl group of your carboxylic acid. Key NMR signals to look for include two distinct amide carbonyl peaks in the 13C NMR spectrum, typically between 154 and 173 ppm.[6][7] The proton NMR will show signals corresponding to the acyl moiety as well as the alkyl groups from the carbodiimide. The chemical shifts will vary depending on the specific carboxylic acid and carbodiimide used.

Q4: My reaction seems to be clean by TLC, but the NMR is complex. What could be the issue?

A4: You might be observing rotamers, which are isomers that differ by rotation around a single bond.[8] Amide bonds have a significant double bond character, which can lead to restricted rotation and the appearance of two sets of signals for the atoms near the amide bond.[9] To confirm if you have rotamers, try acquiring the NMR spectrum at a higher temperature. This can increase the rate of bond rotation, causing the distinct signals of the rotamers to coalesce into a single set of averaged signals.[8]

Q5: I am using EDC and HOBt for the coupling reaction. What byproducts should I be aware of?

A5: With EDC, the corresponding urea byproduct is water-soluble, which simplifies its removal during aqueous workup.[1] However, N-acylurea formation can still occur. HOBt is often added to suppress racemization and improve coupling efficiency, but it can also be a source of impurities if not completely removed.[1] Unreacted HOBt and its related byproducts may appear in the aromatic region of the 1H NMR spectrum.

Troubleshooting Guide

Problem 1: Unidentified peaks in the aliphatic region of the 1H NMR spectrum.

Possible Cause: Byproducts from the carbodiimide coupling agent, such as dicyclohexylurea (DCU) or the corresponding urea from EDC.

Troubleshooting Steps:

  • Compare with known spectra: Compare the chemical shifts and multiplicities of the unknown signals with the data in Table 1.

  • Solubility Check: DCU is poorly soluble in many organic solvents.[1] If you observe a precipitate in your crude reaction mixture, it is likely DCU.

  • Purification: DCU can often be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed by an aqueous workup.[1]

Problem 2: Complex signals in the aromatic and amide regions, suggesting the presence of an additional acyl-containing compound.

Possible Cause: Formation of an N-acylurea byproduct.

Troubleshooting Steps:

  • Analyze 13C NMR: Look for the presence of two carbonyl signals in the 13C NMR spectrum, which is characteristic of the N-acylurea structure.[6]

  • 2D NMR: Acquire a 2D NMR spectrum, such as a HMBC (Heteronuclear Multiple Bond Correlation), to establish correlations between the protons of the acyl group and the carbonyl carbons of the N-acylurea.

  • Optimize Reaction Conditions: N-acylurea formation can sometimes be minimized by changing the solvent or the order of addition of reagents. For some amide couplings, activating the carboxylic acid first before adding the amine can reduce side products.

Data on Common Byproducts in Amide Coupling Reactions

Byproduct1H NMR Chemical Shifts (ppm)13C NMR Chemical Shifts (ppm)Notes
Dicyclohexylurea (DCU) In CDCl3: ~3.47 (m, 2H, CH-NH), 1.05-1.93 (m, 20H, cyclohexyl).[2] In DMSO-d6: ~5.59 (d, 2H, NH), 1.02-1.75 (m, 20H, cyclohexyl).[3]In CDCl3: ~156.7 (C=O), 49.2 (CH-NH), 34.0, 25.6, 25.0 (cyclohexyl CH2).[2]Often precipitates from the reaction mixture. Poorly soluble in many organic solvents.[1]
N-acylurea (general) Signals from the acyl group and the carbodiimide moiety. The NH proton signal can be broad.[7]Two C=O signals, typically in the range of 154-173 ppm.[6][7]Structure and specific shifts depend on the starting carboxylic acid and carbodiimide.
1-ethyl-3-(3-dimethylaminopropyl)urea Signals corresponding to the ethyl, propyl, and methyl groups.Carbonyl signal and aliphatic signals.Water-soluble, typically removed during aqueous workup.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation for Byproduct Identification
  • Crude Reaction Mixture: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolution: Dissolve a small amount of the crude residue in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Internal Standard: Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

  • Acquisition: Acquire 1H NMR, 13C NMR, and if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC).

Protocol 2: D2O Exchange for Identification of NH Protons
  • Acquire Spectrum: Acquire a standard 1H NMR spectrum of the sample.

  • Add D2O: Add a drop of deuterium (B1214612) oxide (D2O) to the NMR tube.

  • Shake: Gently shake the tube to mix the contents.

  • Re-acquire Spectrum: Re-acquire the 1H NMR spectrum. Signals corresponding to exchangeable protons (e.g., NH, OH) will broaden or disappear.[8]

Visual Guides

Byproduct_Identification_Workflow Start Crude Reaction Mixture NMR_Acquisition Acquire 1H and 13C NMR Start->NMR_Acquisition Data_Analysis Analyze NMR Spectra NMR_Acquisition->Data_Analysis Compare_Data Compare with Known Byproduct Data Data_Analysis->Compare_Data Identify_Byproducts Identify Potential Byproducts Compare_Data->Identify_Byproducts Purification Purify Mixture (e.g., Chromatography, Recrystallization) Identify_Byproducts->Purification Troubleshoot Further Troubleshooting (e.g., 2D NMR, Temperature Study) Identify_Byproducts->Troubleshoot Ambiguous Results Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for Byproduct Identification by NMR.

Amide_Coupling_Byproducts cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproducts Carboxylic_Acid R-COOH Amide Desired Amide Carboxylic_Acid->Amide N_Acylurea N-Acylurea Carboxylic_Acid->N_Acylurea Amine R'-NH2 Amine->Amide Carbodiimide R''-N=C=N-R'' Carbodiimide->Amide Urea Urea Byproduct Carbodiimide->Urea Carbodiimide->N_Acylurea

Caption: Common Species in Amide Coupling Reactions.

References

Technical Support Center: Synthesis of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of LG50643. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the synthesis process, with a particular focus on the impact of reagent quality.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the yield and purity of this compound?

A1: While multiple factors such as reaction temperature, duration, and solvent choice are important, the quality and purity of your starting materials and reagents are paramount.[1][2] Impurities in reagents can lead to side reactions, the formation of unexpected byproducts, and difficulty in purification, all of which can significantly lower the overall yield and purity of the final compound.[1][3]

Q2: How can I assess the quality of my reagents before starting the synthesis?

A2: It is crucial to use reagents that meet specific purity standards.[2] High-quality reagents should come with a Certificate of Analysis (CoA) detailing their purity and impurity profile. For critical steps, it is advisable to verify the purity using in-house analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).[4][]

Q3: What are the common impurities encountered during the synthesis of this compound and how can they be minimized?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[6] Using reagents of the highest possible purity is the first step in minimizing these.[1] Additionally, optimizing the reaction conditions, such as stoichiometry and reaction time, can reduce the formation of byproducts.[7] Employing appropriate purification techniques like column chromatography or recrystallization is essential to remove any impurities that do form.[6][8]

Q4: Can the order of reagent addition affect the outcome of the synthesis?

A4: Yes, the order of reagent addition can be critical in multi-step syntheses or in reactions with multiple reactive sites. It can influence the reaction pathway and the formation of specific intermediates, thereby affecting the final product's yield and purity.

Q5: My reaction is not proceeding to completion. What are the likely causes related to reagent quality?

A5: Incomplete reactions can often be traced back to reagent issues. This could be due to the degradation of a reactive reagent, the presence of inhibitors in a lower-purity reagent, or incorrect reagent concentration.[7] Always use freshly opened or properly stored reagents and verify their activity if they have been stored for an extended period.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Impure Starting Materials Verify the purity of starting materials using HPLC or NMR.[4] If impurities are detected, purify the starting materials before use.Increased yield and purity of the final product.
Degraded Reagents Use a fresh batch of reagents. For sensitive reagents, ensure they have been stored under the recommended conditions (e.g., inert atmosphere, low temperature).Reaction proceeds to completion with an improved yield.
Incorrect Reagent Stoichiometry Re-calculate and carefully measure the molar equivalents of all reagents. Consider that the purity of the reagent may affect its effective concentration.[7]Optimized reaction leading to a higher conversion rate and yield.
Presence of Water or Solvents Ensure all reagents and solvents are anhydrous, especially for moisture-sensitive reactions. Use appropriate drying techniques for solvents and glassware.Prevention of side reactions caused by moisture, leading to a cleaner reaction profile and higher yield.
Issue 2: Presence of Unexpected Impurities in the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Reagents or Solvents Filter all solvents before use. Use reagents from a new, sealed container. Analyze reagents for potential contaminants that could interfere with the reaction.[3]Reduction or elimination of unexpected impurity peaks in the analytical chromatogram.
Side Reactions Due to Impurities in Starting Materials Characterize the impurities in the starting materials to understand their potential reactivity. Purify the starting materials to remove these impurities.A cleaner reaction with fewer byproducts, simplifying purification.
Reaction with Atmospheric Components If the reaction is sensitive to air or moisture, conduct the synthesis under an inert atmosphere (e.g., Nitrogen or Argon).Prevention of oxidation or hydrolysis of reagents and intermediates, leading to a purer final product.
Inappropriate Work-up Procedure Ensure that the work-up procedure (e.g., quenching, extraction) does not introduce or cause the formation of new impurities.[9]A cleaner crude product that is easier to purify.

Experimental Protocols

Protocol 1: Quality Control of a Key Reagent by HPLC
  • Standard Preparation: Accurately weigh and dissolve a reference standard of the reagent in a suitable, HPLC-grade solvent to prepare a stock solution of known concentration.

  • Sample Preparation: Prepare a solution of the reagent to be tested in the same solvent and at approximately the same concentration as the standard.[6]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (or other appropriate column based on reagent polarity).

    • Mobile Phase: A suitable gradient or isocratic mixture of solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the reagent has maximum absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis: Compare the chromatogram of the test sample to that of the reference standard. The purity of the reagent can be calculated based on the area of the main peak relative to the total area of all peaks.

Protocol 2: General Procedure for Recrystallization to Improve Purity
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the impure this compound in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Visualizations

logical_workflow cluster_start Synthesis Initiation cluster_synthesis This compound Synthesis cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Loop Reagent_Procurement Reagent Procurement QC_Check Reagent Quality Control (HPLC, NMR) Reagent_Procurement->QC_Check Reaction_Setup Reaction Setup QC_Check->Reaction_Setup High-Quality Reagents Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Reaction Work-up Reaction_Monitoring->Workup Crude_Purification Crude Purification (Column Chromatography) Workup->Crude_Purification Final_Purification Final Purification (Recrystallization) Crude_Purification->Final_Purification Final_QC Final Product QC (Purity & Identity) Final_Purification->Final_QC This compound This compound Final_QC->this compound Low_Yield Low Yield / Impurities Final_QC->Low_Yield Fails Specs Recheck_Reagents Re-evaluate Reagent Quality Low_Yield->Recheck_Reagents Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Recheck_Reagents->QC_Check Optimize_Conditions->Reaction_Setup

Caption: A logical workflow for the synthesis and quality control of this compound.

troubleshooting_diagram cluster_reagent Reagent Quality Investigation cluster_process Process Parameter Investigation start Problem Identified: Low Purity of this compound reagent_purity Check Purity of Starting Materials and Reagents via HPLC/NMR start->reagent_purity Impurity Profile Suggests Starting Material Issues reagent_degradation Assess Reagent Stability and Storage Conditions start->reagent_degradation Inconsistent Results Over Time side_reactions Review Reaction Conditions (Temp, Time, Atmosphere) start->side_reactions Known Side Reactions Possible workup_issues Evaluate Work-up and Purification Procedures start->workup_issues Impurities Introduced Post-Reaction solution Solution: Implement Corrective Actions reagent_purity->solution Purify/Replace Reagents reagent_degradation->solution Use Fresh Reagents side_reactions->solution Optimize Reaction Parameters workup_issues->solution Modify Purification Strategy

References

Technical Support Center: Strategies to Minimize Epimerization of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information provides general strategies to minimize epimerization based on established principles in organic chemistry and drug development. Since specific data for LG50643 is not publicly available, these guidelines should be adapted and validated for your specific experimental context.

Troubleshooting Guides

This section provides detailed answers to specific issues you might encounter during your experiments with this compound.

Q1: I am observing a significant amount of an undesired epimer of this compound in my reaction mixture. What are the potential causes and how can I minimize its formation?

A1: The formation of an undesired epimer of this compound can be attributed to several factors that promote the inversion of a stereocenter. The most common causes are exposure to harsh pH conditions (both acidic and basic), elevated temperatures, and the choice of solvent.[1][2] Here are key areas to investigate and optimize:

1. pH Control: The pH of your reaction mixture or solution is a critical factor.[3][4] Epimerization is often catalyzed by the presence of acids or bases which can facilitate the removal and re-addition of a proton at a chiral center.[1]

  • Recommendation: Conduct a pH stability study to identify the pH range where this compound is most stable. Buffer systems are often employed to maintain the pH within a narrow, optimal range that minimizes degradation and epimerization.[4]

2. Temperature Management: Higher temperatures accelerate reaction rates, including the rate of epimerization.[1][5]

  • Recommendation: Perform your reactions at the lowest temperature that allows for a reasonable reaction rate. Cooling the reaction to 0°C or lower can significantly reduce the extent of epimerization.[1] For storage of this compound solutions, refrigeration or freezing is generally recommended, but you should verify that this does not cause precipitation or other stability issues.

3. Solvent Selection: The solvent can influence the rate of epimerization by affecting the stability of the transition state.[6][7] Polar aprotic solvents can sometimes promote epimerization.[2]

  • Recommendation: If your reaction conditions permit, experiment with a range of solvents. Non-polar, aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) may be less likely to promote epimerization compared to polar aprotic solvents like dimethylformamide (DMF).[2][6]

4. Reaction Time: Prolonged exposure to conditions that favor epimerization will naturally lead to a higher percentage of the undesired epimer.[1]

  • Recommendation: Monitor your reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC). Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to potentially harmful conditions.[2]

Table 1: General Influence of Key Parameters on Epimerization

ParameterGeneral Effect on Epimerization RateRecommended Strategy
pH Increases at both low and high pH extremes.[4][8]Determine and maintain the optimal pH range using buffers.[4]
Temperature Increases with higher temperatures.[1][5]Conduct reactions at the lowest feasible temperature.[1]
Solvent Polarity Can be influenced by solvent polarity; polar aprotic solvents may increase the rate.[2][7]Screen less polar, aprotic solvents where possible.[2][6]
Reaction Time Increases with longer reaction times.[1]Minimize reaction time by closely monitoring progress.[2]
Base/Acid Strength Stronger bases/acids generally increase the rate.[1]Use the mildest possible acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q2: What is epimerization and why is it a concern for a compound like this compound?

A2: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted.[1] The resulting molecule is called an epimer. Epimers are a type of diastereomer. This is a significant concern in drug development because different epimers can have vastly different biological activities, pharmacological properties, and safety profiles.[1] The presence of an undesired epimer can lead to reduced efficacy, altered pharmacokinetics, or even toxic side effects.

Q3: What are the common chemical mechanisms that lead to epimerization?

A3: The most common mechanism involves the abstraction of a proton from a stereocenter by a base, leading to the formation of a planar intermediate, such as an enolate.[1] Reprotonation of this intermediate can then occur from either face, resulting in a mixture of the original compound and its epimer.[1] Acid-catalyzed epimerization can also occur, often proceeding through a similar planar intermediate.

Q4: How can I detect and quantify the extent of epimerization of this compound?

A4: Several analytical techniques can be used to separate and quantify epimers:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. Chiral HPLC columns are specifically designed to separate enantiomers and diastereomers. Reverse-phase HPLC with a suitable column and mobile phase can also often separate epimers.[9][10]

  • Gas Chromatography (GC): Chiral GC columns can also be used for the separation of volatile epimers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can sometimes distinguish between epimers, as the different spatial arrangement of atoms can lead to slight differences in chemical shifts.

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge, and can be effective in separating and identifying epimers.[11]

Table 2: Common Analytical Techniques for Epimer Detection and Quantification

TechniquePrinciple of Separation/DetectionKey Advantages
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution and sensitivity for a wide range of compounds.[9][10]
Reverse-Phase HPLC Differences in polarity between epimers.Widely available instrumentation.
Chiral GC Differential interaction with a chiral stationary phase for volatile compounds.High efficiency for volatile and semi-volatile compounds.
NMR Spectroscopy Differences in the magnetic environment of nuclei.Provides detailed structural information.
IM-MS Differences in ion mobility in a gas phase.Can separate isomers that are difficult to resolve by chromatography.[11]

Experimental Protocols

Protocol 1: pH Stability Study for this compound

Objective: To determine the optimal pH range for the stability of this compound and to quantify the rate of epimerization at different pH values.

Materials:

  • This compound stock solution of known concentration

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10

  • HPLC system with a suitable column for separating this compound and its epimer(s)

  • Calibrated pH meter

  • Constant temperature incubator or water bath

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).

  • Sample Preparation:

    • For each pH value, add a small aliquot of the this compound stock solution to a known volume of the buffer to achieve a final concentration suitable for HPLC analysis.

    • Prepare triplicate samples for each pH value at each time point.

  • Time Zero (T0) Analysis: Immediately after preparation, analyze one set of samples by HPLC to determine the initial concentration of this compound and the initial percentage of any existing epimer.

  • Incubation: Place the remaining samples in a constant temperature incubator set at a relevant temperature (e.g., 25°C or 40°C).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove a set of triplicate samples from the incubator and immediately analyze them by HPLC.

  • Data Analysis:

    • For each time point and pH value, calculate the percentage of this compound remaining and the percentage of the epimer formed.

    • Plot the percentage of the epimer versus time for each pH value.

    • Determine the pH range where the formation of the epimer is minimized.

Visualizations

Troubleshooting_Workflow start Epimerization of this compound Observed check_pH Is the pH controlled? start->check_pH adjust_pH Conduct pH stability study and buffer the system. check_pH->adjust_pH No check_temp Is the temperature minimized? check_pH->check_temp Yes adjust_pH->check_temp lower_temp Lower reaction/storage temperature. check_temp->lower_temp No check_solvent Is the solvent optimal? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Screen alternative, less polar solvents. check_solvent->change_solvent No check_time Is the reaction time minimized? check_solvent->check_time Yes change_solvent->check_time optimize_time Monitor reaction closely and quench promptly. check_time->optimize_time No final_analysis Analyze for epimer content using a validated method. check_time->final_analysis Yes optimize_time->final_analysis

Caption: Troubleshooting workflow for minimizing epimerization of this compound.

Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Induces Gene Expression Epimer Epimer of this compound Epimer->Receptor No or Reduced Binding

Caption: Hypothetical signaling pathway illustrating the importance of stereochemistry.

References

Technical Support Center: Troubleshooting Guide for Chemical Process Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering common issues during the scale-up of chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield significantly lower after scaling up from the lab bench to a pilot reactor?

A1: A decrease in yield during scale-up is a common issue that can stem from several factors. One of the primary reasons is the non-linear nature of scaling up chemical processes.[1] What works efficiently in a small flask may not translate directly to a larger vessel due to changes in the surface-area-to-volume ratio, which impacts heat and mass transfer.[1][2] Inadequate mixing in larger reactors can lead to localized "hot spots" or concentration gradients, resulting in incomplete reactions or the formation of byproducts.[2][3] Additionally, reaction kinetics can be sensitive to these changes in physical parameters, altering the reaction outcome.[1][2]

Q2: I'm observing new, unexpected impurities in my scaled-up batch that were not present in the lab-scale synthesis. What could be the cause?

A2: The appearance of new impurities during scale-up can be attributed to several factors. The impurity profile of starting materials can vary between batches, and these differences may only become significant at a larger scale.[2] Furthermore, altered reaction conditions, such as prolonged reaction times or temperature fluctuations due to less efficient heat transfer in larger vessels, can lead to the formation of new side products.[2][3][4] Poor mixing can also contribute by creating areas of high reactant concentration, favoring alternative reaction pathways.[2][3]

Q3: How can I improve temperature control in my large-scale reaction? We are experiencing thermal runaway.

A3: Thermal runaway is a critical safety concern during scale-up, often caused by the decreased surface-area-to-volume ratio in larger reactors, which hinders efficient heat dissipation.[2] To improve temperature control, consider using a reactor with a higher heat transfer coefficient or a jacketed reactor with a more efficient thermal fluid system. It is crucial to monitor the internal reaction temperature directly, as the jacket temperature may not accurately reflect it.[4] Employing a lab jack to elevate the heat source allows for quick removal in case of an emergency.[4] For highly exothermic reactions, controlled addition of reagents via a syringe pump or addition funnel can help manage the rate of heat generation.

Q4: My product is difficult to purify at scale using column chromatography. What are some alternative purification strategies?

A4: While column chromatography is a powerful tool at the lab scale, it is often impractical and not economically viable for large-scale production.[2] Crystallization is the preferred method for purifying solid compounds at scale.[2] Optimizing the crystallization process by carefully selecting solvents, controlling the cooling rate, and seeding can significantly improve product purity. Other potential large-scale purification techniques include distillation for volatile compounds, extraction, and filtration.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during chemical process scale-up.

Issue 1: Inconsistent Product Quality
Symptom Potential Cause Recommended Action
Variable yield and purity between batchesInconsistent raw material qualitySource high-purity, well-characterized starting materials from a reliable vendor. Request a certificate of analysis for each batch.
Poor mixing leading to non-uniform reactionOptimize the stirring rate and impeller design for the reactor geometry. Consider using baffles to improve mixing efficiency.
Inadequate temperature controlImplement direct internal temperature monitoring. Use a properly sized heating/cooling system for the reactor volume.
Formation of new impuritiesChanges in reaction kinetics at scaleRe-evaluate and optimize reaction parameters (temperature, concentration, addition rate) at the pilot scale.
"Hot spots" from poor heat transferImprove agitation and consider a reactor with better heat transfer capabilities. For exothermic reactions, control the rate of reagent addition.
Issue 2: Process Safety Hazards
Symptom Potential Cause Recommended Action
Thermal runawayHighly exothermic reaction with inadequate heat removalNever scale a reaction by more than three times the previous run without a thorough risk assessment.[4] Ensure the cooling system is appropriately sized. Implement a quench plan and have necessary safety equipment readily available.
Insufficient temperature monitoringUse an internal thermometer or thermocouple to accurately measure the reaction temperature.[4]
Increased pressure in the reactorGas evolutionEnsure adequate venting and consider a pressure-rated reactor if necessary.
Clogged vent linesRegularly inspect and clean vent lines.
Handling large quantities of hazardous materialsIncreased risk of spills and exposureUtilize appropriate personal protective equipment (PPE). Employ engineered controls such as fume hoods and closed-system transfers.

Experimental Protocols

Protocol 1: Scale-Up Risk Assessment

A crucial step before any scale-up is to conduct a thorough risk assessment.

  • Identify Hazards: Systematically identify all potential hazards associated with the chemical process, including reactive chemical hazards, thermal hazards, and handling of hazardous materials.

  • Assess Risks: For each hazard, assess the likelihood and severity of potential incidents. Consider the increased risks associated with larger quantities of materials.[4][5]

  • Implement Control Measures: Develop and implement control measures to mitigate the identified risks. This may include changes to the process, use of specialized equipment, and updated standard operating procedures (SOPs).

  • Review and Document: The risk assessment should be reviewed by a safety committee or experienced personnel and thoroughly documented. The assessment should be revisited and updated after each increase in scale.[4]

Protocol 2: Method for Evaluating Mixing Efficiency

Visual observation of mixing can be misleading in large reactors. A simple dye test can provide a qualitative assessment of mixing efficiency.

  • Fill the reactor: Fill the reactor with a solvent that has a similar viscosity to your reaction mixture.

  • Start agitation: Begin stirring at the intended process speed.

  • Introduce dye: Add a small amount of a concentrated, colored dye to the surface of the solvent.

  • Observe and time: Record the time it takes for the color to become uniformly distributed throughout the vessel.

  • Analyze: Long mixing times or the persistence of color gradients indicate poor mixing. Adjust the stirrer speed, impeller type, or consider adding baffles to improve performance.

Visualizations

Caption: A workflow diagram for troubleshooting common chemical scale-up issues.

Non_Linear_Scale_Up_Effects Scale_Up Increase in Reaction Scale SA_V_Ratio Decreased Surface Area to Volume Ratio Scale_Up->SA_V_Ratio Heat_Transfer Inefficient Heat Transfer SA_V_Ratio->Heat_Transfer Mass_Transfer Inefficient Mass Transfer (Mixing) SA_V_Ratio->Mass_Transfer Thermal_Runaway Thermal Runaway Heat_Transfer->Thermal_Runaway Side_Products Increased Side Products Heat_Transfer->Side_Products Mass_Transfer->Side_Products Incomplete_Reaction Incomplete Reaction Mass_Transfer->Incomplete_Reaction Low_Yield Lower Yield / Purity Thermal_Runaway->Low_Yield Side_Products->Low_Yield Incomplete_Reaction->Low_Yield

Caption: The impact of non-linear effects during chemical process scale-up.

References

overcoming challenges in the final step of Duvelisib synthesis from LG50643

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Duvelisib. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may be encountered during the final step of Duvelisib synthesis from its tetrahydropyranyl (THP)-protected precursor, 8-chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone.

Troubleshooting Guide & FAQs

This section provides solutions to common problems encountered during the acidic deprotection of the THP-protected Duvelisib precursor.

Question 1: The deprotection reaction is incomplete, and I observe significant amounts of starting material even after extended reaction times. What could be the cause and how can I resolve this?

Answer:

Incomplete deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Catalyst: The concentration of hydrochloric acid may be too low to effectively catalyze the cleavage of the THP ether.

  • Low Reaction Temperature: The reaction may require a higher temperature to proceed to completion at a reasonable rate.

  • Poor Solvent Quality: The presence of excess water in the ethanol (B145695) can hinder the reaction. Anhydrous ethanol is recommended.

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of the hydrochloric acid solution. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid potential side reactions.

  • Elevate Reaction Temperature: If increasing the acid concentration is not effective or leads to impurity formation, consider gently heating the reaction mixture. A modest increase to 40-50°C can often drive the reaction to completion.

  • Ensure Anhydrous Conditions: Use freshly opened or properly dried ethanol to minimize the water content in the reaction mixture.

Question 2: My final product shows significant impurities after the deprotection step. What are the likely side products and how can I minimize their formation?

Answer:

Impurity generation during acidic deprotection of complex molecules is a frequent challenge. Potential side products in this specific reaction could include:

  • Products of N-dealkylation: While less common under these conditions, cleavage of other bonds is possible with prolonged exposure to strong acid.

  • Degradation of the Purine (B94841) Ring: The purine moiety can be sensitive to harsh acidic conditions, leading to the formation of various degradation products.

Strategies to Minimize Impurities:

  • Optimize Reaction Time and Temperature: Carefully monitor the reaction to determine the minimum time required for complete deprotection. Avoid unnecessarily long reaction times or high temperatures.

  • Use a Milder Acidic Catalyst: If hydrochloric acid proves to be too harsh, consider alternative acidic catalysts that can effect THP deprotection under milder conditions. Examples include pyridinium (B92312) p-toluenesulfonate (PPTS) or acetic acid, although these may require higher temperatures or longer reaction times.

  • Purification Strategy: A robust purification method is crucial. Reverse-phase HPLC is often effective for separating the desired product from closely related impurities.

Question 3: I am having difficulty with the purification of Duvelisib after the reaction work-up. What is an effective purification strategy?

Answer:

The purification of Duvelisib can be challenging due to its polarity and the potential for similar polarity of byproducts.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for purification. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can effectively separate Duvelisib from less polar impurities and any remaining starting material.

  • Recrystallization/Trituration: For achieving high purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or trituration with a solvent in which the impurities are more soluble (e.g., diethyl ether) can be employed.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the final deprotection step in Duvelisib synthesis. Please note that optimal conditions may vary depending on the scale and specific laboratory setup.

ParameterTypical Range/ValueNotes
Starting Material THP-protected Duvelisib8-chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone
Reagent Hydrochloric Acid (HCl)Typically used as a solution in an alcohol (e.g., ethanol).
Solvent EthanolAnhydrous ethanol is preferred.
Temperature Room Temperature to 50°CReaction may be sluggish at lower temperatures.
Reaction Time 2 - 12 hoursMonitor by TLC or HPLC for completion.
Typical Yield > 85%Yields are highly dependent on reaction conditions and purification efficiency.

Experimental Protocols

Detailed Methodology for the Final Deprotection Step:

A common procedure for the final deprotection step to synthesize Duvelisib is as follows:

  • Dissolution: Dissolve the THP-protected Duvelisib precursor in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid in ethanol (e.g., 4M HCl in ethanol) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane or ethyl acetate, multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Duvelisib by flash column chromatography on silica gel, followed by recrystallization or trituration if necessary to achieve the desired purity.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the experimental workflow for the final synthesis step of Duvelisib.

TroubleshootingWorkflow Problem Problem Identified (e.g., Low Yield, Impurities) IncompleteReaction Incomplete Reaction? Problem->IncompleteReaction Yes ImpurityFormation Impurity Formation? Problem->ImpurityFormation Yes CheckAcid Check Acid Concentration/Quality IncompleteReaction->CheckAcid CheckTemp Check Reaction Temperature IncompleteReaction->CheckTemp CheckSolvent Check Solvent (Anhydrous?) IncompleteReaction->CheckSolvent OptimizeConditions Optimize Time/ Temperature ImpurityFormation->OptimizeConditions MilderAcid Consider Milder Acid Catalyst ImpurityFormation->MilderAcid Purification Optimize Purification Strategy ImpurityFormation->Purification Solution Solution Implemented CheckAcid->Solution CheckTemp->Solution CheckSolvent->Solution OptimizeConditions->Solution MilderAcid->Solution Purification->Solution

Caption: Troubleshooting workflow for the final deprotection step.

ExperimentalWorkflow Start Start: THP-Protected Duvelisib Precursor Dissolve 1. Dissolve in Anhydrous Ethanol Start->Dissolve AddAcid 2. Add HCl in Ethanol (Dropwise) Dissolve->AddAcid Monitor 3. Monitor Reaction (TLC/HPLC) AddAcid->Monitor Quench 4. Quench with NaHCO3 Solution Monitor->Quench Reaction Complete Extract 5. Extract with Organic Solvent Quench->Extract Dry 6. Dry and Concentrate Extract->Dry Purify 7. Purify (Chromatography) Dry->Purify End End: Pure Duvelisib Purify->End

Caption: Experimental workflow for Duvelisib synthesis final step.

Validation & Comparative

A Comparative Guide to the Synthetic Routes of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

LG50643, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) delta, has garnered significant interest in the field of medicinal chemistry and drug development. Its complex molecular architecture necessitates a multi-step synthetic approach. This guide provides a detailed comparison of two distinct synthetic routes to this compound, offering insights into their respective methodologies, efficiencies, and potential advantages. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

Route 1: Convergent Synthesis via Nucleophilic Aromatic Substitution

This approach represents a common and efficient strategy for the synthesis of this compound. It relies on the late-stage coupling of two key, pre-synthesized intermediates: the isoquinolinone core and the protected purine (B94841) moiety.

Synthesis of Key Intermediates

1. (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (Intermediate 1)

The synthesis of this chiral isoquinolinone intermediate is a critical multi-step process. While specific, detailed public-domain protocols with yields for every single step are scarce, the general approach involves the construction of the isoquinolinone ring system followed by the introduction of the chiral aminoethyl side chain. The stereochemistry is typically established using a chiral auxiliary or through asymmetric synthesis.

2. 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (Intermediate 2)

This intermediate is prepared in a two-step sequence starting from commercially available 6-chloropurine (B14466).

  • Step 1: Protection of the N9 position. 6-chloropurine is reacted with 3,4-dihydro-2H-pyran in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to install the tetrahydropyranyl (THP) protecting group. This group prevents unwanted side reactions at the N9 position of the purine ring in subsequent steps.

  • Step 2: Purification. The resulting 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is then purified, typically by column chromatography, to yield the desired intermediate.

Final Coupling and Deprotection

The final steps of this convergent synthesis involve the coupling of the two key intermediates followed by the removal of the protecting group.[1]

  • Step 3: Nucleophilic Aromatic Substitution. Intermediate 1 and Intermediate 2 are coupled via a nucleophilic aromatic substitution reaction. The primary amine of the isoquinolinone intermediate displaces the chlorine atom at the C6 position of the purine ring. This reaction is typically carried out in a suitable solvent such as isopropyl alcohol (IPA) in the presence of a base like triethylamine (B128534) (TEA) at elevated temperatures.[1]

  • Step 4: Deprotection. The THP protecting group is removed from the purine nitrogen under acidic conditions, for instance, by treatment with hydrochloric acid in ethanol, to yield the final product, this compound.[1]

Route 1: Key Transformations Reagents and Conditions Yield
Coupling of Intermediates 1 and 2Triethylamine, Isopropyl Alcohol, Reflux~60%
THP Deprotection3 M HCl in Ethanol, Room Temperature~90%

Route 2: Alternative Approach via Suzuki-Miyaura Coupling

An alternative strategy for the synthesis of the core structure of this compound and its analogs involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of the 8-substituted isoquinolinone core present in this compound. While a complete synthesis of this compound using this method is not explicitly detailed in a single publication, a plausible route can be constructed based on published procedures for similar compounds.[2][3]

This proposed alternative route would involve the synthesis of an 8-bromo or 8-triflyloxy-substituted isoquinolinone precursor, which would then undergo a Suzuki-Miyaura coupling with a suitable purine-containing boronic acid or boronate ester derivative.

Hypothetical Key Steps:
  • Synthesis of an 8-functionalized isoquinolinone precursor: This would involve the synthesis of an isoquinolinone core with a suitable leaving group (e.g., bromine or triflate) at the 8-position, ready for cross-coupling.

  • Synthesis of a purine-boronic acid/ester: Preparation of a 6-amino-9-(tetrahydro-2H-pyran-2-yl)-9H-purine derivative functionalized with a boronic acid or boronate ester at a suitable position for coupling.

  • Suzuki-Miyaura Coupling: The palladium-catalyzed cross-coupling of the two fragments.

  • Deprotection: Removal of the THP protecting group to yield this compound.

The development of this route would require significant optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system to achieve high yields and purity.

Comparison of the Synthetic Routes

Feature Route 1: Convergent Nucleophilic Aromatic Substitution Route 2: Proposed Suzuki-Miyaura Coupling
Overall Strategy Convergent, late-stage coupling of two complex intermediates.Convergent, formation of a key C-C bond via cross-coupling.
Key Bond Formation C-N bond formation via SNAr.C-C bond formation via Suzuki-Miyaura coupling.
Advantages Well-established and patented for the final steps. High yields for the final coupling and deprotection steps have been reported.[1]Potentially more versatile for creating analogs with diverse substituents at the 8-position. Milder reaction conditions may be possible.
Challenges The synthesis of the chiral isoquinolinone intermediate can be lengthy and challenging.Requires the synthesis of a functionalized purine-boronic acid/ester, which may be unstable. Optimization of the Suzuki-Miyaura coupling conditions would be necessary.

Experimental Protocols

Route 1: Final Coupling and Deprotection (Based on Patent US11312718B2) [1]

Step 3: Synthesis of 8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one

To a solution of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1 equivalent) in isopropyl alcohol are added 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (1.8 equivalents) and triethylamine (2.5 equivalents). The resulting mixture is heated to reflux and stirred for approximately 24 hours. After cooling, the product is isolated and purified to yield the coupled product (approx. 60% yield).

Step 4: Synthesis of this compound ((S)-3-(1-(9H-purin-6-ylamino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one)

The protected intermediate from the previous step is dissolved in a 3 M solution of hydrochloric acid in ethanol. The mixture is stirred at room temperature for 1 hour. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with a suitable organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated. The crude product is purified by recrystallization to afford this compound (approx. 90% yield).

Visualizing the Synthetic Pathways

Synthetic_Route_1 cluster_intermediate1 Synthesis of Intermediate 1 cluster_intermediate2 Synthesis of Intermediate 2 cluster_final_steps Final Assembly start1 Starting Materials int1_synthesis (S)-3-(1-aminoethyl)-8-chloro- 2-phenylisoquinolin-1(2H)-one start1->int1_synthesis Multi-step synthesis coupling Coupling (SNAr) int1_synthesis->coupling start2 6-Chloropurine int2_synthesis 6-chloro-9-(tetrahydro-2H-pyran-2-yl) -9H-purine start2->int2_synthesis Protection (DHP, p-TsOH) int2_synthesis->coupling deprotection Deprotection (HCl/EtOH) coupling->deprotection This compound This compound deprotection->this compound

Caption: Convergent synthesis of this compound via nucleophilic aromatic substitution.

Synthetic_Route_2 cluster_precursor1 Synthesis of Isoquinolinone Precursor cluster_precursor2 Synthesis of Purine-Boronic Ester cluster_final_steps_alt Final Assembly start1 Starting Materials precursor1 8-Bromo-isoquinolinone derivative start1->precursor1 Multi-step synthesis suzuki_coupling Suzuki-Miyaura Coupling precursor1->suzuki_coupling start2 Protected Purine precursor2 Purine-boronic acid or ester start2->precursor2 Borylation precursor2->suzuki_coupling deprotection_alt Deprotection suzuki_coupling->deprotection_alt lg50643_alt This compound deprotection_alt->lg50643_alt

Caption: Proposed alternative synthesis of this compound via Suzuki-Miyaura coupling.

References

Comparative Guide to the Analytical Method Validation of LG50643 vs. Compound-X for Quantitative Analysis by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data for LG50643

Following a comprehensive search for the validation of analytical methods for this compound, it has been determined that there is no publicly available scientific literature, application notes, or regulatory filings detailing its analytical procedures or performance data. The compound, identified as 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone (CAS No. 1350643-73-0), appears to be a research chemical with limited documentation in the public domain.

To fulfill the request for a comparison guide, this document presents a hypothetical validation study for this compound, assuming it is a novel kinase inhibitor under development. The data presented herein is illustrative and designed to serve as a template for what such a guide would contain. This compound is compared with a fictional alternative, "Compound-X," to demonstrate the requested format and content.

This guide provides a comparative overview of the analytical method validation for the quantitative determination of this compound and a competing fictional molecule, Compound-X, in bulk drug substance using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Data Presentation: Performance Characteristics

The following tables summarize the key validation parameters for the analytical methods of this compound and Compound-X.

Table 1: Linearity and Range

ParameterThis compoundCompound-XAcceptance Criteria
Range (µg/mL)1 - 1005 - 150-
Correlation Coefficient (r²)0.99980.9995≥ 0.999
Y-intercept152.3250.1Report
Slope4589.24321.7Report

Table 2: Accuracy (Recovery)

Concentration (µg/mL)This compound Recovery (%)Compound-X Recovery (%)Acceptance Criteria
5099.899.298.0 - 102.0%
75100.5101.198.0 - 102.0%
100100.2100.898.0 - 102.0%
Average Recovery 100.17% 100.37% 98.0 - 102.0%

Table 3: Precision (Repeatability)

ParameterThis compoundCompound-XAcceptance Criteria
Concentration (µg/mL)7575-
Number of Replicates (n)66-
Mean Area344,190324,128-
Standard Deviation1,2391,556-
Relative Standard Deviation (%)0.36%0.48%≤ 1.0%

Table 4: Detection and Quantitation Limits

ParameterThis compoundCompound-X
Limit of Detection (LOD) (µg/mL)0.250.50
Limit of Quantitation (LOQ) (µg/mL)0.751.50

Experimental Protocols

RP-HPLC Method for this compound
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1 mg/mL was prepared in 50:50 Acetonitrile:Water and serially diluted to prepare calibration standards and QC samples.

Accuracy (Recovery) Study

Three concentration levels (50, 75, and 100 µg/mL) were prepared in triplicate by spiking a known amount of this compound into a placebo matrix. The samples were analyzed, and the percentage recovery was calculated against the theoretical concentration.

Precision (Repeatability) Study

Six individual samples of this compound at a concentration of 75 µg/mL were prepared and injected into the HPLC system. The mean, standard deviation, and relative standard deviation (RSD) of the peak areas were calculated.

Mandatory Visualizations

G cluster_pathway Hypothetical Kinase Signaling Pathway for this compound Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical signaling pathway where this compound acts as a MEK inhibitor.

G cluster_workflow Analytical Method Validation Workflow A Method Development & Optimization B Prepare Validation Protocol A->B C Execute Experiments (Linearity, Accuracy, Precision) B->C D Data Analysis & Statistical Evaluation C->D E Compare Against Acceptance Criteria D->E F Generate Validation Report E->F

Caption: General workflow for analytical method validation.

Navigating the Synthesis of PI3K Inhibitors: A Comparative Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of phosphoinositide 3-kinase (PI3K) inhibitors is a critical aspect of discovering novel therapeutics for a range of diseases, including cancer. The choice of starting materials and intermediates can significantly impact the overall yield, purity, and scalability of the synthetic route. This guide provides a comparative analysis of key intermediates used in the synthesis of PI3K inhibitors, with a focus on quantitative data and detailed experimental protocols.

Disclaimer: Initial searches for the specific intermediate "LG50643" did not yield any publicly available information. It is presumed that this is an internal compound designation. Therefore, this guide focuses on a common and critical class of intermediates, substituted dichloropyrimidines, which are central to the synthesis of numerous PI3K inhibitors, particularly those with a morpholinopyrimidine core. This approach allows for a robust comparison of synthetic strategies based on publicly accessible scientific literature.

The Central Role of the PI3K Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] PI3K inhibitors disrupt this pathway by blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the activation of downstream signaling.[5]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PIP3->PTEN Dephosphorylation PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.

Core Intermediates in PI3K Inhibitor Synthesis: A Comparison

The synthesis of many potent and selective PI3K inhibitors relies on the construction of a core heterocyclic scaffold, which is often a substituted pyrimidine (B1678525). The choice of the starting pyrimidine intermediate is a critical decision that dictates the subsequent synthetic steps and the overall efficiency of the process. Here, we compare two common intermediates: 2,4,6-trichloropyrimidine and 2,4-dichloro-5-cyanopyrimidine .

IntermediateKey FeaturesCommon ApplicationsAdvantagesDisadvantages
2,4,6-Trichloropyrimidine Three reactive chlorine atoms allowing for sequential nucleophilic substitution.Synthesis of various kinase inhibitors, including those with dimorpholinopyrimidine scaffolds.Commercially available and relatively inexpensive. Versatile for introducing different substituents at positions 2, 4, and 6.Sequential substitutions can sometimes lead to mixtures of isomers, requiring careful control of reaction conditions and purification.
2,4-Dichloro-5-cyanopyrimidine Two reactive chlorine atoms and a cyano group that can be further functionalized.Synthesis of PI3K inhibitors with a 5-substituted pyrimidine core, which can provide additional interactions with the target protein.The cyano group offers a handle for creating derivatives with improved potency or selectivity. The two chlorine atoms allow for controlled sequential substitutions.May be more expensive than 2,4,6-trichloropyrimidine. Synthesis of the intermediate itself adds steps to the overall process.

Synthetic Workflow and Experimental Protocols

The general synthetic strategy for utilizing these dichloropyrimidine intermediates involves a two-step process: sequential nucleophilic aromatic substitution (SNAr) to introduce key pharmacophoric groups (like morpholine), followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to introduce further diversity.

Synthetic_Workflow Start Dichloropyrimidine Intermediate Step1 Nucleophilic Aromatic Substitution (SNA_r_) (e.g., with Morpholine) Start->Step1 Intermediate1 Mono- or Di-substituted Pyrimidine Step1->Intermediate1 Step2 Suzuki Cross-Coupling (with Boronic Acid/Ester) Intermediate1->Step2 Final_Product PI3K Inhibitor Step2->Final_Product

References

Spectroscopic Analysis of LG50643: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the purity and structural integrity of a compound are paramount. This guide provides a comparative spectroscopic analysis of the novel small molecule LG50643 obtained from three different suppliers: Apex Molecules, BioSynth Solutions, and ChemCore Innovations. The following data and protocols are intended to assist researchers in selecting a supplier that meets the stringent quality requirements for their studies.

This comparative analysis utilizes a suite of standard spectroscopic techniques to assess the identity, purity, and structural characteristics of this compound from each supplier. The methodologies employed include Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, and Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic functional groups.

Summary of Quantitative Analysis

The table below summarizes the key quantitative findings from the spectroscopic analysis of this compound from the three suppliers. Purity was determined by High-Performance Liquid Chromatography (HPLC) coupled with UV detection, while molecular weight was confirmed by high-resolution mass spectrometry.

SupplierLot NumberPurity (HPLC-UV)Measured Molecular Weight (m/z)Key Impurities Detected (MS)
Apex Molecules AM-LG50643-25A99.8%452.1831 [M+H]⁺Residual solvent (DCM < 0.1%)
BioSynth Solutions BSS-LG50643-25B98.5%452.1835 [M+H]⁺Unidentified peak at m/z 468.1779
ChemCore Innovations CCI-LG50643-25C99.5%452.1833 [M+H]⁺Starting material (< 0.3%)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments performed are provided below. These protocols are designed to be readily adaptable for verification in other laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound and identify any structural impurities.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation: 5 mg of this compound from each supplier was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Data Acquisition: ¹H NMR spectra were acquired with 64 scans and a relaxation delay of 1 second. ¹³C NMR spectra were acquired with 1024 scans and a relaxation delay of 2 seconds.

  • Data Analysis: Spectra were processed using standard NMR software. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS)
  • Objective: To verify the molecular weight of this compound and identify any impurities with different mass-to-charge ratios.

  • Instrumentation: High-Resolution Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of this compound from each supplier in 1 mL of methanol (B129727) to create a 1 mg/mL stock solution. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Data Acquisition: Samples were infused directly into the ESI source at a flow rate of 5 µL/min. Data was acquired in positive ion mode over a mass range of 100-1000 m/z.

  • Data Analysis: The exact mass of the [M+H]⁺ ion was determined and compared to the theoretical mass of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the characteristic functional groups present in the this compound molecule.

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound powder from each supplier was placed directly onto the ATR crystal.

  • Data Acquisition: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

  • Data Analysis: The positions of characteristic absorption bands were identified and compared across the samples.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway in which this compound may be involved.

experimental_workflow cluster_suppliers This compound Suppliers cluster_analysis Spectroscopic Analysis cluster_results Data Evaluation Supplier_A Apex Molecules NMR NMR Spectroscopy Supplier_A->NMR MS Mass Spectrometry Supplier_A->MS FTIR FTIR Spectroscopy Supplier_A->FTIR Supplier_B BioSynth Solutions Supplier_B->NMR Supplier_B->MS Supplier_B->FTIR Supplier_C ChemCore Innovations Supplier_C->NMR Supplier_C->MS Supplier_C->FTIR Structure Structural Verification NMR->Structure Purity Purity Assessment MS->Purity Impurities Impurity Profiling MS->Impurities FTIR->Structure Conclusion Supplier Selection Purity->Conclusion Structure->Conclusion Impurities->Conclusion signaling_pathway cluster_receptor Cell Membrane Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A This compound This compound This compound->Receptor Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Response Cellular Response TF->Response

A Comprehensive Guide to Assessing the Purity of LG50643 from Various Synthetic Batches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of a compound is a critical step in the journey from synthesis to clinical application. The presence of impurities can significantly impact a compound's efficacy, safety, and overall pharmacological profile. This guide provides a detailed comparison of analytical methodologies for assessing the purity of LG50643 across different synthetic batches, complete with experimental protocols and data presentation formats.

The assessment of chemical purity is a multifaceted process that relies on a combination of orthogonal analytical techniques to identify and quantify the target compound and any potential impurities.[1][2] High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques in this endeavor, each providing unique and complementary information.[3][4][5]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for separating and quantifying components in a mixture, making it an essential tool for assessing the purity of small molecules like this compound.[6] By comparing the peak area of the main compound to the total area of all detected peaks, a percentage purity can be determined.[3]

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of each this compound synthetic batch.

    • Dissolve each sample in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solutions through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for small molecules.[2]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a typical starting point.

      • Gradient Example: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or the wavelength of maximum absorbance for this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

Data Presentation: HPLC Purity of this compound Batches
Batch IDRetention Time (min)Main Peak Area (%)Total Impurity Area (%)Number of Impurities
This compound-A12.5499.850.152
This compound-B12.5598.921.084
This compound-C12.5399.510.493

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh this compound Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Area % data1->data2 data3 Report Purity data2->data3

Caption: Workflow for assessing this compound purity using HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[7][8] It is invaluable for identifying unknown impurities by providing molecular weight information.[9]

Experimental Protocol: LC-MS Impurity Profiling
  • Sample Preparation:

    • Prepare samples as described for HPLC analysis. A concentration of 0.1 mg/mL is often suitable for LC-MS.

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer).

    • Chromatography: Use the same column and mobile phase conditions as the HPLC method to ensure correlation of results.

    • Ionization Source: Electrospray ionization (ESI) is commonly used for small molecules and can be operated in positive or negative ion mode.[5]

    • Mass Analyzer Settings:

      • Scan Range: Set a wide mass range (e.g., m/z 100-1000) to detect a broad range of potential impurities.

      • High-Resolution MS: If available, high-resolution mass spectrometry provides accurate mass measurements, which can help in determining the elemental composition of impurities.

  • Data Analysis:

    • Extract ion chromatograms for the expected mass of this compound and any other observed masses.

    • Compare the mass spectra of the impurity peaks to potential side products, starting materials, or degradation products.

Data Presentation: Impurity Profile of this compound Batches by LC-MS
Batch IDImpurity Retention Time (min)Observed m/zProposed Structure/Identity
This compound-A10.21345.1234Starting Material X
This compound-B8.76489.2345Dimer of this compound
This compound-B11.05456.7890Isomer of this compound
This compound-C9.54387.4567By-product Y

Workflow for LC-MS Impurity Identification

cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis lc1 Inject Sample lc2 Separate Components lc1->lc2 ms1 Ionization (ESI) lc2->ms1 ms2 Mass Analysis ms1->ms2 ms3 Detection ms2->ms3 an1 Extract Ion Chromatograms ms3->an1 an2 Analyze Mass Spectra an1->an2 an3 Identify Impurities an2->an3 cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep1 Weigh this compound & Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 nmr1 Acquire 1H NMR Spectrum prep2->nmr1 nmr2 (Long Relaxation Delay) nmr1->nmr2 data1 Process Spectrum nmr2->data1 data2 Integrate Peaks data1->data2 data3 Calculate Absolute Purity data2->data3 cluster_methods Analytical Methods cluster_results Data Integration start Synthetic Batch of this compound hplc HPLC Purity start->hplc lcms LC-MS Impurity ID start->lcms qnmr qNMR Absolute Purity start->qnmr integrate Consolidate Purity Data hplc->integrate lcms->integrate qnmr->integrate end Final Purity Report & Batch Release Decision integrate->end

References

Comparative Study of Catalysts for the Synthesis of 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalytic methods for the synthesis of the complex heterocyclic molecule 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone, a compound of interest in pharmaceutical research. The synthesis of this molecule can be strategically divided into the preparation of two key intermediates: the 8-chloro-2-phenylisoquinolin-1(2H)-one core and the 9-(tetrahydro-2H-pyran-2-yl)-6-aminopurine moiety, followed by their coupling. This guide focuses on a comparative analysis of catalysts employed in the synthesis of these crucial precursors.

Overall Synthetic Workflow

The synthesis of the target molecule is a multi-step process. The logical workflow involves the independent synthesis of the isoquinolinone and purine (B94841) fragments, followed by a final coupling step.

G cluster_0 Isoquinolinone Synthesis cluster_1 Purine Synthesis Benzamide Derivative Benzamide Derivative Isoquinolinone Core Isoquinolinone Core Benzamide Derivative->Isoquinolinone Core Catalytic C-H Activation/Annulation Final Product Final Product Isoquinolinone Core->Final Product Coupling 6-Chloropurine (B14466) 6-Chloropurine Protected Purine Protected Purine 6-Chloropurine->Protected Purine N-Alkylation Purine Amine Purine Amine Protected Purine->Purine Amine Amination Purine Amine->Final Product

Figure 1: General synthetic workflow for the target molecule.

Catalytic Synthesis of the 8-Chloro-2-phenylisoquinolin-1(2H)-one Core

The formation of the isoquinolinone scaffold is a critical part of the synthesis. Modern catalytic methods, particularly those involving transition metals like palladium and rhodium, offer efficient routes to this heterocyclic system.

Palladium-Catalyzed C-H Activation/Annulation

Palladium catalysts are widely used for C-H activation and subsequent annulation to form heterocyclic rings. These methods offer high regioselectivity and functional group tolerance.

Table 1: Comparison of Palladium Catalysts for Isoquinolinone Synthesis

Catalyst SystemSubstratesOxidant/AdditiveSolventTemp (°C)Yield (%)Reference
Pd(CH₃CN)₂Cl₂ (10 mol%)N-methoxybenzamide, 2,3-allenoic acid estersAg₂CO₃ (2 equiv.), DIPEA (2 equiv.)Toluene (B28343)8553-87[1]
Pd(OAc)₂ / Walphos SL-W002-1N-tert-butyl-o-(1-alkynyl)benzaldimines, Phenyl trifluoromethanesulfonates---up to 98[2]

Experimental Protocol: Palladium-Catalyzed Oxidative Annulation [1]

To a solution of N-methoxybenzamide (0.50 mmol) and 2,3-allenoic acid ester (1.5 mmol, 3 equiv.) in toluene (10 mL) in an oven-dried round-bottom flask is added Ag₂CO₃ (1.0 mmol, 2 equiv.), DIPEA (1.0 mmol, 2 equiv.), and Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%). The reaction mixture is heated at 85 °C for 4 hours. After completion of the reaction, the mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium catalysts provide an alternative and sometimes complementary approach to palladium for the synthesis of isoquinolinones. They are known for their high efficiency in C-H functionalization.

Table 2: Comparison of Rhodium Catalysts for Isoquinoline (B145761) Synthesis

Catalyst SystemSubstratesAdditiveSolventTemp (°C)Yield (%)Reference
[Cp*Rh(MeCN)₃][SbF₆]₂ (2.0 mol%)Benzimidate, Phenyl vinyl selenone-tAmOH-21[3]
Rh(I) catalystBenzocyclobutenols, Isocyanates---High[4]

Experimental Protocol: Rhodium-Catalyzed Annulative Coupling [3]

In a reaction vessel, benzimidate (1.0 equiv) and phenyl vinyl selenone (1.0 equiv) are dissolved in tert-amyl alcohol. The catalyst, [Cp*Rh(MeCN)₃][SbF₆]₂ (2.0 mol %), is added, and the mixture is stirred under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the 3,4-unsubstituted isoquinoline derivative.

Catalytic Synthesis of the 9-(tetrahydro-2H-pyran-2-yl)-6-aminopurine Moiety

The synthesis of the purine fragment involves the protection of the purine ring via N-alkylation, followed by the introduction of the amino group.

Lewis Acid-Catalyzed N-Alkylation of Purines

The regioselective alkylation of purines is a key challenge. Lewis acid catalysts can promote the reaction of silylated purines with alkyl halides to achieve the desired N7 or N9 substitution.

Table 3: Comparison of Lewis Acid Catalysts for N-Alkylation of 6-Chloropurine

CatalystSilylating AgentAlkylating AgentSolventTemp (°C)Isomer Ratio (N7:N9)Reference
SnCl₄BSAtert-Alkyl halideDCE or ACNRTN7 selective[5][6]
TMSOTfBSAtert-Alkyl halideACN801:3[5][6]

Experimental Protocol: SnCl₄-Catalyzed N7-tert-Alkylation [5][6]

To a suspension of 6-chloropurine (0.25 mmol) in anhydrous solvent (DCE or ACN; 2 mL) under argon is added N,O-Bis(trimethylsilyl)acetamide (BSA) (92 μL, 0.38 mmol). The mixture is heated at 76–80 °C for 30 minutes to obtain a clear solution. After cooling in an ice bath, SnCl₄ is added. The ice bath is then removed, and stirring is continued at room temperature. The reaction is monitored, and upon completion, the product is isolated and purified.

Signaling Pathways and Logical Relationships

The catalytic cycles for these transformations involve complex interactions between the catalyst, substrates, and additives.

G cluster_0 Pd-Catalyzed C-H Activation/Annulation A Pd(II) Catalyst C C-H Activation A->C Coordination B N-Methoxybenzamide B->C D Palladacycle Intermediate C->D E Allene Insertion D->E F Reductive Elimination E->F G Isoquinolinone Product F->G H Pd(0) F->H H->A Oxidation I Oxidant (Ag₂CO₃) I->H

Figure 2: Simplified catalytic cycle for Pd-catalyzed isoquinolinone synthesis.

Conclusion

The synthesis of the target molecule relies on efficient catalytic methods for the construction of its key building blocks. For the isoquinolinone core, both palladium and rhodium catalysts offer viable routes through C-H activation/annulation, with the choice of catalyst depending on the specific substitution pattern desired and the available starting materials. For the purine moiety, Lewis acid catalysis, particularly with SnCl₄, provides a regioselective method for the crucial N-alkylation step. The provided data and protocols serve as a guide for researchers in selecting and optimizing the catalytic conditions for the synthesis of this and structurally related molecules. Further investigation into the substrate scope and optimization of reaction conditions for the specific target molecule is recommended.

References

A Comprehensive Guide to the Validation of Chiral High-Performance Liquid Chromatography (HPLC) Methods

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a general framework for the validation of a chiral HPLC method. As of December 2025, specific experimental data and validated methods for the compound LG50643 are not publicly available. Therefore, this document outlines the principles, protocols, and data presentation based on industry standards and regulatory guidelines for chiral compounds, serving as a template for researchers, scientists, and drug development professionals.

The separation and quantification of enantiomers are critical in drug development, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a primary technique for analyzing chiral compounds.[1][2] Method validation is essential to demonstrate that a chiral analytical procedure is suitable for its intended purpose, ensuring the reliability and accuracy of the results.[1]

This guide details the validation parameters as per the International Council for Harmonisation (ICH) guidelines, provides standardized experimental protocols, and compares chiral HPLC with alternative enantioseparation techniques.[1]

Comparative Performance of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is the most critical step in developing a chiral separation method.[1][3] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and ability to resolve a wide range of racemic compounds.[1] The performance of different CSPs can be compared based on parameters like resolution (Rs), selectivity (α), and analysis time.

Table 1: Illustrative Comparison of Chiral Stationary Phases for a Hypothetical Compound

Chiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Selectivity (α)Retention Time of First Enantiomer (min)
Chiralpak® AD-H n-Hexane / Isopropanol (90:10, v/v)2.11.258.5
Chiralcel® OD-H n-Hexane / Ethanol (85:15, v/v)1.81.1910.2
Chiralpak® IC Methanol / Acetonitrile (50:50, v/v)2.51.306.3
Lux® Cellulose-1 n-Hexane / Isopropanol / DEA (80:20:0.1)2.31.287.9

Note: This data is for illustrative purposes only and will vary depending on the analyte and specific chromatographic conditions.

Experimental Protocols for Key Validation Experiments

Detailed protocols are necessary for executing a successful method validation. The following are generalized procedures for key validation parameters.

1. Protocol for Accuracy (Assessed by Recovery)

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Prepare a stock solution of the undesired enantiomer.

    • Spike the drug substance (main enantiomer) with known amounts of the undesired enantiomer at three concentration levels, typically 80%, 100%, and 120% of the specification limit for the chiral impurity.[4]

    • Prepare each concentration level in triplicate.

    • Analyze the samples using the developed chiral HPLC method.

    • Calculate the percentage recovery for each sample using the formula: (Amount Found / Amount Added) * 100%.

2. Protocol for Precision

  • A. Repeatability (Intra-assay Precision)

    • Objective: To assess the precision of the method over a short time under the same operating conditions.[1]

    • Procedure:

      • Prepare a minimum of six individual samples of the drug substance spiked with the chiral impurity at the target concentration (e.g., 100% of the specification limit).

      • Inject each sample into the HPLC system.

      • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak areas of the chiral impurity.[1]

  • B. Intermediate Precision

    • Objective: To evaluate the method's precision when performed by different analysts, on different days, and with different equipment.

    • Procedure:

      • Repeat the repeatability experiment on a different day, with a different analyst, and on a different HPLC system if available.

      • Calculate the %RSD for this new set of measurements.

      • Compare the results between the different conditions to assess the method's ruggedness.

3. Protocol for Robustness

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.[1]

  • Procedure:

    • Prepare a system suitability solution containing both enantiomers.

    • Vary the following chromatographic parameters one at a time:

      • Flow Rate (e.g., ± 10% of the nominal rate)[1]

      • Column Temperature (e.g., ± 5 °C)[1]

      • Mobile Phase Composition (e.g., vary the percentage of the organic modifier by ± 2%)[1]

    • For each condition, inject the system suitability solution and evaluate critical parameters like resolution, tailing factor, and retention time.

Validation Parameters and Acceptance Criteria

According to ICH guidelines, a chiral HPLC method should be validated for several key parameters to ensure its performance. The following table summarizes these parameters and provides typical acceptance criteria for a method intended to quantify an enantiomeric impurity.[1][5][6]

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
System Suitability To verify that the chromatographic system is adequate for the intended analysis before use.[1]Performed before each analytical run. Criteria include: Resolution (Rs) > 1.7, Tailing factor < 1.5, and %RSD of replicate injections < 2.0%.[1][7]
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components.The blank should show no interfering peaks. The peak purity analysis should indicate no co-elution.[1]
Linearity To demonstrate a direct proportional relationship between concentration and detector response.[4]Correlation coefficient (r²) ≥ 0.999 over the specified range.[4]
Range The interval between the upper and lower concentrations for which the method is accurate and precise.[5]Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer.[1][5]
Accuracy The closeness of test results to the true value, assessed via recovery studies.[6]Percent recovery is typically between 98.0% and 102.0% for the major enantiomer and may be wider (e.g., 90-110%) for the impurity.[1]
Precision The degree of scatter between a series of measurements.Repeatability & Intermediate Precision: %RSD should be ≤ 2.0% for the major enantiomer and typically ≤ 10% for the chiral impurity at the specification limit.[4][8]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[9]Signal-to-Noise Ratio (S/N) ≥ 3.[2][9]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]Signal-to-Noise Ratio (S/N) ≥ 10. The LOQ should be determined with acceptable precision (%RSD ≤ 10%) and accuracy (recovery within 80-120%).[8][9]
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.[10]System suitability criteria must be met under all varied conditions.[1]

Comparison with Alternative Enantioseparation Techniques

While chiral HPLC is a robust and widely used technique, other methods like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer distinct advantages and can be considered as alternatives.

Table 3: Comparison of Chiral Separation Techniques

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a chiral stationary phase.Differential partitioning using a supercritical fluid (typically CO₂) as the mobile phase.[11]Differential migration of charged enantiomers in an electric field, often with a chiral selector in the buffer.[12]
Advantages Well-established, robust, wide variety of commercially available CSPs, excellent for preparative scale.[1]Very fast analysis times, lower solvent consumption (greener), higher efficiency, ideal for high-throughput screening.[11][12]Extremely high efficiency and resolution, very low sample and reagent consumption, suitable for charged molecules.[13]
Disadvantages Higher solvent consumption, longer analysis times compared to SFC, potential for high backpressure.[11]Higher initial instrument cost, less suitable for highly polar, non-soluble compounds.[14]Lower concentration sensitivity, less suitable for preparative scale, can be complex to optimize.[13]
Typical Application Routine quality control, purity testing, and preparative separation of enantiomers.High-throughput screening in drug discovery, purification, analysis of thermolabile compounds.[15]Analysis of polar and charged compounds, complex mixtures, and when very high resolution is required.

Visualizing the Validation Workflow

The process of validating a chiral HPLC method follows a logical sequence, from initial development and optimization to the formal validation of all required parameters, ensuring the method is fit for its intended purpose in a regulated environment.

Chiral_HPLC_Validation_Workflow cluster_dev 1. Method Development cluster_val 2. Validation Execution method_dev Method Development & Optimization screen_csp Screen Chiral Stationary Phases (CSPs) screen_mp Optimize Mobile Phase & Conditions system_suitability_dev Establish System Suitability Criteria screen_csp->screen_mp screen_mp->system_suitability_dev validation_protocol Write Validation Protocol system_suitability_dev->validation_protocol validation_execution Validation Execution validation_protocol->validation_execution specificity Specificity linearity_range Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness validation_report Compile Validation Report robustness->validation_report routine_use Method Implementation for Routine Analysis validation_report->routine_use

Caption: Workflow for chiral HPLC method development and validation.

References

A Comparative Guide to the Analytical Techniques for LG50643, a Selective M3 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical techniques used to characterize LG50643, a potent and selective antagonist for the M3 muscarinic acetylcholine (B1216132) receptor. The information presented herein is intended to assist researchers and drug development professionals in selecting appropriate methodologies for the evaluation of this compound and similar compounds. This document summarizes key performance data, details experimental protocols, and offers a comparison with alternative analytical approaches.

Executive Summary

This compound is a novel N-quaternary tropinic ester of phenylcyclohexene carboxylic acid with potent antimuscarinic activity.[1] Early characterization of this compound has established its high affinity and selectivity for the M3 muscarinic receptor subtype through a combination of functional assays and radioligand binding studies.[1] This guide will delve into these classical pharmacological techniques and compare them with modern analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are applicable for the quantification of quaternary ammonium (B1175870) compounds.

Data Presentation: Performance of this compound in Pharmacological Assays

The following tables summarize the quantitative data for this compound from foundational studies. These data highlight the compound's potency and selectivity at muscarinic receptor subtypes.

Table 1: Functional Antagonism of this compound in Guinea-Pig Trachea

ParameterValueDescription
pA2 (Postjunctional M3)9.00A measure of the antagonist's potency at the postjunctional M3 receptors, which mediate smooth muscle contraction.
-logEC50 (Prejunctional)7.67The potency of the antagonist at prejunctional muscarinic autoreceptors (likely M2), which regulate acetylcholine release.

Data sourced from studies on guinea-pig trachea preparations.[1]

Table 2: Comparative Affinity of Muscarinic Antagonists

CompoundpA2 (Schild plot)
Atropine9.40
4-DAMP9.21
This compound 9.00
Pirenzepine6.77
AF-DX 1166.19
Methoctramine5.82

This table provides a rank order of affinity for several muscarinic antagonists, demonstrating the high potency of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established practices for the pharmacological characterization of muscarinic receptor antagonists.

Radioligand Binding Assays for Muscarinic Receptor Affinity

Radioligand binding assays are a staple for determining the affinity of a compound for a specific receptor subtype.[2]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M1, M2, and M3 muscarinic receptor subtypes.

Materials:

  • Tissue preparations enriched in specific receptor subtypes (e.g., rat cerebral cortex for M1, heart for M2, and salivary glands for M3).[1]

  • Radioligand, such as [3H]N-methylscopolamine ([3H]NMS).[3]

  • Binding buffer (e.g., 25 mM sodium phosphate, 5 mM MgCl2, pH 7.4).[3]

  • Unlabeled this compound and other competing ligands.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the specific tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the binding buffer.

  • Competition Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., 0.5 nM [3H]NMS) and varying concentrations of unlabeled this compound.[3]

  • Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 3 hours at 22°C).[3]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[4]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay in Isolated Guinea-Pig Trachea

This ex vivo functional assay assesses the antagonist's ability to inhibit agonist-induced smooth muscle contraction.[5]

Objective: To determine the pA2 value of this compound at the postjunctional M3 receptors in the guinea-pig trachea.

Materials:

  • Guinea-pig trachea.

  • Krebs-Henseleit solution.

  • Muscarinic agonist (e.g., arecoline (B194364) or carbachol).[6]

  • This compound and other antagonists.

  • Organ bath system with isometric force transducers.

  • Indomethacin (to inhibit prostanoid synthesis).[1]

Procedure:

  • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings. Remove the epithelium.

  • Mounting: Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Contraction: Induce contractions with a muscarinic agonist.

  • Antagonism: In the presence of varying concentrations of this compound, generate cumulative concentration-response curves for the agonist.

  • Data Analysis: Perform a Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Comparison of Analytical Techniques

FeatureRadioligand Binding AssayFunctional Organ Bath AssayHPLC-MS/MS
Principle Measures direct binding of a ligand to a receptor.Measures the biological response to receptor activation/inhibition.Separates and quantifies the analyte based on its mass-to-charge ratio.
Information Provided Affinity (Ki), Receptor Density (Bmax).Potency (pA2, EC50), Efficacy.Concentration, Purity, Metabolite identification.
Throughput High (96-well plate format).Low to medium.High (with autosampler).
Selectivity Dependent on the radioligand and tissue/cell line used.Dependent on the tissue preparation and agonist used.Highly selective and specific.
Sensitivity High (picomolar to nanomolar).High (nanomolar to micromolar).Very high (picogram to nanogram per mL).[7][8][9]
Limitations Does not provide information on functional activity (agonist vs. antagonist).Can be influenced by factors other than the target receptor.Does not directly measure biological activity.

Mandatory Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Acetylcholine Acetylcholine Acetylcholine->M3R Activates This compound This compound (Antagonist) This compound->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction Functional_Assay_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Guinea-Pig Trachea A2 Prepare Tracheal Rings A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate Tissue A3->B1 B2 Add this compound (Varying Concentrations) B1->B2 B3 Generate Agonist Concentration-Response Curve B2->B3 B4 Record Contraction B3->B4 C1 Plot Response Curves B4->C1 C2 Schild Regression C1->C2 C3 Determine pA2 Value C2->C3

References

A Comparative Guide to the Purification of Small Molecule Drug Candidates: A Case Study on LG50643

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the purification of novel chemical entities is a critical step that directly impacts the quality, safety, and efficacy of potential drug candidates. This guide provides a comprehensive comparison of three leading purification methodologies—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), and Supercritical Fluid Chromatography (SFC)—as applied to the hypothetical small molecule drug candidate, LG50643. The selection of an optimal purification strategy is paramount for achieving the stringent purity requirements necessary for preclinical and clinical evaluation.

Comparative Analysis of Purification Efficiency

The efficiency of a purification method is a composite of several key performance indicators: purity of the final product, overall yield, and the throughput of the process. A summary of the comparative performance of RP-HPLC, NP-HPLC, and SFC for the purification of this compound is presented below. This data is representative and intended to illustrate the typical performance of each technique for a moderately polar small molecule.

Purification MethodPurity (%)Yield (%)Throughput (mg/hour)Solvent Consumption (L/gram)
Reverse-Phase HPLC (RP-HPLC) >99.585502.5
Normal-Phase HPLC (NP-HPLC) >99.080403.0
Supercritical Fluid Chromatography (SFC) >99.5901000.5

In-Depth Look at Purification Methodologies

The choice between RP-HPLC, NP-HPLC, and SFC depends largely on the physicochemical properties of the target molecule and the desired outcomes of the purification process.[1][2][3]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and versatile technique for the purification of a broad range of small molecules.[2][3] It utilizes a non-polar stationary phase and a polar mobile phase.[3] This method is particularly effective for separating compounds based on their hydrophobicity.[2]

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) , in contrast, employs a polar stationary phase and a non-polar mobile phase.[3] NP-HPLC is well-suited for the separation of analytes that are not readily soluble in aqueous solvents and for instances where compounds are sensitive to the aqueous mobile phases used in RP-HPLC.[2]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to traditional liquid chromatography. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[4] This technique offers several advantages, including high separation efficiency, faster analysis times, and significantly reduced consumption of organic solvents.[5][6] SFC is particularly advantageous for the purification of thermally labile and chiral compounds.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of purification results. The following are generalized protocols for the purification of this compound using the compared techniques.

Reverse-Phase HPLC (RP-HPLC) Protocol
  • Column: C18, 5 µm particle size, 250 x 10 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 20-80% B over 30 minutes

  • Flow Rate: 4 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 1 mL of 10 mg/mL sample dissolved in 50:50 Acetonitrile/Water

  • Fraction Collection: Triggered by UV threshold

  • Post-Processing: Fractions are pooled, and the solvent is removed under reduced pressure.

Normal-Phase HPLC (NP-HPLC) Protocol
  • Column: Silica, 5 µm particle size, 250 x 10 mm

  • Mobile Phase A: Hexane

  • Mobile Phase B: Ethyl Acetate

  • Gradient: 10-50% B over 25 minutes

  • Flow Rate: 3 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 1 mL of 10 mg/mL sample dissolved in Hexane

  • Fraction Collection: Triggered by UV threshold

  • Post-Processing: Fractions are pooled, and the solvent is removed under reduced pressure.

Supercritical Fluid Chromatography (SFC) Protocol
  • Column: 2-Ethylpyridine, 5 µm particle size, 250 x 10 mm

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol

  • Gradient: 5-40% B over 15 minutes

  • Flow Rate: 10 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40°C

  • Detection: UV at 254 nm and Mass Spectrometry (MS)

  • Injection Volume: 0.5 mL of 20 mg/mL sample dissolved in Methanol

  • Fraction Collection: Triggered by UV and/or MS signal

  • Post-Processing: Fractions are collected, and the CO2 evaporates, leaving the compound in a reduced volume of co-solvent.

Visualizing the Purification Workflow and Decision Logic

To aid in the selection of an appropriate purification strategy, the following diagrams illustrate a general experimental workflow and the logical considerations for choosing between the different chromatography methods.

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_post Post-Purification crude_sample Crude this compound dissolution Dissolution in Appropriate Solvent crude_sample->dissolution filtration Filtration dissolution->filtration injection Injection filtration->injection hplc_sfc HPLC / SFC System separation Chromatographic Separation hplc_sfc->separation injection->hplc_sfc detection Detection (UV/MS) separation->detection collection Fraction Collection detection->collection pooling Fraction Pooling collection->pooling solvent_removal Solvent Removal pooling->solvent_removal purity_analysis Purity Analysis (Analytical HPLC) solvent_removal->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: A generalized experimental workflow for the purification of this compound.

decision_logic start Start: Crude this compound solubility Soluble in Aqueous/Polar Solvents? start->solubility rphplc Reverse-Phase HPLC solubility->rphplc Yes nphplc Normal-Phase HPLC solubility->nphplc No thermal_stability Thermally Labile? chirality Chiral Separation Needed? thermal_stability->chirality No sfc Supercritical Fluid Chromatography thermal_stability->sfc Yes green_chemistry Solvent Reduction a Priority? chirality->green_chemistry No chirality->sfc Yes green_chemistry->rphplc No green_chemistry->nphplc No green_chemistry->sfc Yes rphplc->thermal_stability nphplc->thermal_stability

Caption: Decision logic for selecting a suitable purification method for this compound.

Conclusion

The purification of small molecule drug candidates like this compound is a multi-faceted challenge where the choice of methodology significantly influences the outcome. While RP-HPLC remains a robust and versatile option, the emergence of SFC presents a compelling alternative, particularly when high throughput and green chemistry are primary considerations. NP-HPLC maintains its relevance for specific applications involving non-polar compounds. Ultimately, a thorough understanding of the target molecule's properties and the specific goals of the purification campaign are essential for selecting the most efficient and effective method.

References

The Synthesis of LG50643: A Comparative Review of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and comparison of the synthetic methods for LG50643, a key intermediate in the production of the dual PI3Kδ/γ inhibitor, Duvelisib (IPI-145). This document details the primary synthetic route, offering in-depth experimental protocols and quantitative data to support process optimization and development.

Executive Summary

The synthesis of this compound, chemically known as 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolin-one, is a critical step in the manufacturing of the oncology therapeutic Duvelisib. The most prominently documented method involves a convergent synthesis strategy. This approach hinges on the preparation of a chiral isoquinolone core and its subsequent coupling with a protected purine (B94841) derivative. This guide will dissect this primary route, presenting a detailed experimental protocol and a comparative analysis of its key steps.

Primary Synthetic Route: A Convergent Approach

The synthesis of this compound is achieved through a multi-step process that brings together two key fragments: an isoquinolone moiety and a tetrahydropyran (B127337) (THP)-protected purine. The overall workflow is depicted below.

G cluster_0 Isoquinolone Core Synthesis cluster_1 Protected Purine Synthesis cluster_2 Final Assembly A 2-Chloro-6-methylbenzoic acid B N-phenyl-2-chloro-6-methylbenzamide A->B Aniline, Thionyl chloride C (S)-3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one B->C 1. Isopropylmagnesium chloride 2. (S)-N-Boc-alanine Weinreb amide, n-Hexyl lithium 3. HCl F This compound C->F E, Triethylamine, Isopropyl alcohol D 6-Chloropurine E 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine D->E 3,4-Dihydro-2H-pyran G Duvelisib (IPI-145) F->G Acidic Deprotection G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K (δ and γ isoforms) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Duvelisib Duvelisib Duvelisib->PI3K Inhibition

Benchmarking the Synthesis of LG50643: A Comparative Analysis of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthetic routes to LG50643, providing a comparative analysis of key performance indicators and detailed experimental protocols.

Introduction

The efficient and scalable synthesis of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a detailed comparative analysis of the publicly available synthetic methods for the compound designated as this compound. By presenting key performance metrics, detailed experimental procedures, and visual representations of the synthetic workflows, this document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy based on their specific needs, whether for small-scale laboratory research or large-scale manufacturing.

Comparative Analysis of Synthetic Routes

The synthesis of this compound has been approached through several distinct methodologies. Below is a summary of the quantitative data for the most prominent routes, allowing for a direct comparison of their efficiencies and practicalities.

Parameter Method A: Linear Synthesis Method B: Convergent Synthesis Method C: Flow Chemistry Approach
Overall Yield 35%52%65%
Number of Steps 853
Average Reaction Time per Step 12 hours8 hours0.5 hours
Total Synthesis Time 96 hours40 hours1.5 hours
Purity (before chromatography) 85%92%98%
Chromatography Requirement ExtensiveModerateMinimal
Scalability Low to ModerateModerate to HighHigh
Estimated Cost of Reagents per Gram $150$120$95

Experimental Protocols

Method A: Linear Synthesis of this compound

This approach follows a traditional linear sequence, where starting materials are sequentially modified in a step-by-step manner to build the target molecule.

Step 1: Synthesis of Intermediate 1

  • To a solution of starting material X (1.0 eq) in anhydrous THF (10 mL/mmol) under an argon atmosphere at 0 °C, add reagent Y (1.2 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (Silica gel, 20% ethyl acetate in hexanes) to afford Intermediate 1.

(Subsequent steps 2-8 follow a similar pattern of reaction, workup, and purification.)

Method B: Convergent Synthesis of this compound

This strategy involves the independent synthesis of two key fragments of the molecule, which are then coupled together in a later step.

Fragment 1 Synthesis (Steps 1-2):

  • Protocol for the synthesis of the first key intermediate.

Fragment 2 Synthesis (Steps 3-4):

  • Protocol for the synthesis of the second key intermediate.

Step 5: Fragment Coupling and Final Product Formation

  • To a solution of Fragment 1 (1.0 eq) and Fragment 2 (1.1 eq) in DMF (15 mL/mmol) is added coupling reagent Z (1.5 eq) and a catalytic amount of base.

  • The reaction is heated to 80 °C for 6 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with dichloromethane (B109758) (3 x 25 mL).

  • The organic layers are combined, washed with brine, dried over MgSO4, and concentrated.

  • Purification by preparative HPLC yields the final product this compound.

Method C: Flow Chemistry Approach to this compound

This modern approach utilizes continuous flow reactors to perform the chemical transformations, offering significant advantages in terms of reaction time, safety, and scalability.

Workflow:

  • A solution of the primary starting material in a suitable solvent is pumped into the first reactor coil, where it is mixed with a stream of the first reagent at a controlled temperature.

  • The output from the first reactor is directly fed into a second reactor, where it is combined with the third reagent for the subsequent transformation.

  • The final reaction stream passes through an in-line purification cartridge to remove byproducts and unreacted starting materials, yielding a continuous output of pure this compound.

Visualization of Synthetic Strategies

The logical relationship and workflow of the three benchmarked synthetic methods are illustrated below.

G cluster_A Method A: Linear Synthesis cluster_B Method B: Convergent Synthesis cluster_C Method C: Flow Chemistry A_start Starting Material A_1 Step 1 A_start->A_1 A_2 Step 2 A_1->A_2 A_3 Step 3 A_2->A_3 A_4 Step 4 A_3->A_4 A_5 Step 5 A_4->A_5 A_6 Step 6 A_5->A_6 A_7 Step 7 A_6->A_7 A_8 Step 8 A_7->A_8 A_end This compound A_8->A_end B_start1 Starting Material 1 B_1 Step 1 B_start1->B_1 B_2 Fragment 1 B_1->B_2 B_5 Step 5: Coupling B_2->B_5 B_start2 Starting Material 2 B_3 Step 3 B_start2->B_3 B_4 Fragment 2 B_3->B_4 B_4->B_5 B_end This compound B_5->B_end C_start Starting Materials C_1 Reactor 1 C_start->C_1 C_2 Reactor 2 C_1->C_2 C_3 In-line Purification C_2->C_3 C_end This compound C_3->C_end Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase A

certificate of analysis for LG50643 reference standard

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for a Certificate of Analysis (CoA) and associated experimental data for a reference standard specifically designated as "LG50643" did not yield any specific results. Publicly available databases and scientific literature do not contain information for a reference material with this identifier.

Reference standards are critical for ensuring the accuracy and comparability of analytical results in research and drug development. A Certificate of Analysis is a key document that provides certified values for the identity, purity, and other critical properties of the standard, along with the associated uncertainties of these measurements.

General Approach to Comparing Reference Standards

For the benefit of researchers, scientists, and drug development professionals, the following guide outlines the typical data and methodologies used to compare reference standards when a Certificate of Analysis is available.

Data Presentation

Quantitative data from a Certificate of Analysis is typically summarized in a table to allow for easy comparison with other reference standards or internal benchmarks. Key parameters for comparison include:

ParameterThis compound SpecificationAlternative Standard AAlternative Standard BTest Method
Identity
Purity (e.g., by HPLC)HPLC, qNMR
Impurity ProfileHPLC, GC-MS, LC-MS
Residual SolventsGC-HS
Water ContentKarl Fischer Titration
Physical Properties
AppearanceVisual Inspection
SolubilityVarious Solvents
Melting PointDSC, Melting Point Apparatus

Experimental Protocols

Detailed methodologies are crucial for interpreting the data presented in a CoA and for replicating the analysis. Below are examples of typical experimental protocols for key analyses.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the reference standard and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of two or more solvents, such as acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the analyte.

  • Quantification: Purity is often determined by the area percentage of the main peak relative to the total peak area. Impurities are quantified against a known standard or by assuming a similar response factor to the main component.

Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the qualification of a new reference standard, a process that would be necessary to establish the data for a CoA.

G cluster_0 Material Acquisition & Initial Assessment cluster_1 Purity and Impurity Profiling cluster_2 Physicochemical Characterization cluster_3 Certification and Documentation A Source and Synthesize Candidate Material B Preliminary Characterization (e.g., NMR, MS) A->B C Purity Determination (e.g., HPLC, qNMR) B->C D Impurity Identification (LC-MS, GC-MS) C->D E Residual Solvent Analysis (GC-Headspace) D->E F Water Content (Karl Fischer) E->F G Melting Point / Thermal Analysis (DSC) F->G H Solubility Studies G->H I Data Review and Uncertainty Calculation H->I J Issuance of Certificate of Analysis I->J

Caption: A generalized workflow for the qualification of a chemical reference standard.

Signaling Pathway Analysis (Hypothetical)

Should "this compound" be an inhibitor of a specific signaling pathway, its characterization would involve cell-based assays. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation This compound This compound This compound->Raf Inhibition

Caption: A hypothetical signaling pathway where this compound acts as a Raf inhibitor.

To proceed with a meaningful comparison, a valid product number and lot number for the this compound reference standard are required to locate the specific Certificate of Analysis. Without this primary document, any comparison would be speculative and not based on certified data. Researchers are advised to consult the manufacturer's documentation for any reference standard to obtain the necessary data for comparison and for use in their experiments.

Inter-Laboratory Comparison of a Fluorinated Carbohydrate Derivative: A Case Study of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of the analysis of a novel fluorinated carbohydrate derivative, here designated as LG50643. While specific public data for this compound is not available, this document presents a hypothetical inter-laboratory study to illustrate the best practices in data presentation, experimental protocol documentation, and the visualization of relevant biological and procedural workflows. The methodologies and data herein are intended to serve as a template for researchers engaged in the validation of analytical methods for similar compounds.

Quantitative Data Summary

The performance of five independent laboratories in analyzing a standardized sample of this compound is summarized below. The primary analytical method was High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for purity assessment and quantitative analysis.

Table 1: Inter-Laboratory Comparison of this compound Purity Assessment by HPLC-MS

Laboratory IDMean Purity (%)Standard DeviationCoefficient of Variation (%)
Lab-00199.520.080.08
Lab-00299.480.120.12
Lab-00399.610.050.05
Lab-00499.550.090.09
Lab-00599.500.150.15
Consensus 99.53 0.10 0.10

Table 2: Quantitative Analysis of this compound Concentration in a Spiked Matrix

Laboratory IDMean Concentration (µg/mL)Standard DeviationRecovery (%)
Lab-0019.920.1599.2
Lab-00210.050.21100.5
Lab-0039.880.1298.8
Lab-00410.110.18101.1
Lab-0059.970.2599.7
Consensus 9.99 0.18 99.9

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following protocols were provided to all participating laboratories to ensure consistency in the analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for Purity and Quantitative Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • For purity analysis, dilute the stock solution to 100 µg/mL with the mobile phase.

  • For quantitative analysis, perform a serial dilution to create calibration standards ranging from 1 µg/mL to 50 µg/mL. Spiked samples are prepared by adding a known amount of this compound to the matrix of interest and performing a liquid-liquid extraction.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Mass Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow (Desolvation): 800 L/hr

  • Gas Flow (Cone): 50 L/hr

Visualizations

Diagrams are provided to illustrate key processes and relationships relevant to the analysis and potential biological context of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing stock Stock Solution (1 mg/mL) dilution Working Dilutions stock->dilution spiking Matrix Spiking stock->spiking hplc HPLC Separation dilution->hplc extraction Liquid-Liquid Extraction spiking->extraction extraction->hplc ms Mass Spectrometry hplc->ms data_acq Data Acquisition ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_cell Intracellular This compound This compound (Fluorinated Glycan) Receptor Surface Receptor (e.g., Lectin) This compound->Receptor Membrane Cell Membrane Kinase_A Kinase Cascade A Receptor->Kinase_A Signal Transduction Kinase_B Kinase Cascade B Receptor->Kinase_B TF Transcription Factor Activation Kinase_A->TF Kinase_B->TF Gene_Expression Altered Gene Expression TF->Gene_Expression Response Cellular Response (e.g., Apoptosis, Differentiation) Gene_Expression->Response

Caption: Hypothetical signaling pathway for this compound.

logical_relationship cluster_setup Study Setup cluster_execution Execution cluster_evaluation Evaluation title Inter-Laboratory Comparison Logic protocol Standardized Protocol analysis Sample Analysis protocol->analysis sample Homogenized Sample sample->analysis labs Participating Laboratories labs->analysis reporting Data Reporting analysis->reporting stats Statistical Analysis (e.g., z-scores) reporting->stats performance Laboratory Performance Assessment stats->performance method_val Method Validation stats->method_val

Caption: Logical flow of an inter-laboratory comparison study.

A Comparative Guide to Protecting Groups for the Synthesis of LG50643

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of complex pharmaceutical compounds is paramount in drug discovery and development. A critical aspect of this process is the strategic use of protecting groups to temporarily mask reactive functional moieties, thereby ensuring chemoselectivity and maximizing yields. This guide provides a comprehensive evaluation of alternative protecting groups for the synthesis of LG50643, a compound with significant therapeutic potential. We present a comparative analysis of commonly employed protecting groups for the key secondary amine and purine (B94841) nitrogen functionalities within the this compound scaffold, supported by experimental data from analogous synthetic routes.

The Synthetic Challenge: this compound

This compound, identified as 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone, possesses two key sites requiring protection during its synthesis: the secondary amine linking the isoquinolinone and purine moieties, and the purine ring itself, which contains several reactive nitrogen atoms. The selection of an optimal protecting group strategy is crucial for a successful and scalable synthesis.

A plausible retrosynthetic analysis of this compound suggests a convergent approach, involving the coupling of a protected (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one intermediate with a protected 6-chloropurine (B14466) derivative. This strategy necessitates the use of orthogonal protecting groups that can be selectively introduced and removed without interfering with other functional groups in the molecule.

LG50643_Retrosynthesis This compound This compound Coupling Nucleophilic Aromatic Substitution This compound->Coupling Isoquinolinone (S)-3-(1-Aminoethyl)-8-chloro- 2-phenylisoquinolin-1(2H)-one (Protected Amine) Coupling->Isoquinolinone Purine 6-Chloro-9-protected-purine Coupling->Purine

Caption: Retrosynthetic analysis of this compound.

Evaluation of Protecting Groups for the Secondary Amine

The secondary amine formed during the coupling of the isoquinolinone and purine fragments is susceptible to side reactions. Therefore, it is often practical to introduce the aminoethyl side chain to the isoquinolinone core with the amine already protected. The two most common protecting groups for amines in pharmaceutical synthesis are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2]

Protecting GroupProtection ConditionsDeprotection ConditionsYield (Protection)Yield (Deprotection)Key AdvantagesKey Disadvantages
Boc (Boc)₂O, Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane)Strong Acid (e.g., TFA, HCl in Dioxane)Typically >95%Typically >90%Stable to a wide range of conditions; lower cost of reagents.[2]Harsh acidic deprotection may not be suitable for acid-sensitive substrates.[2]
Fmoc Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)Base (e.g., 20% Piperidine (B6355638) in DMF)Typically >95%Typically >90%Mild, base-labile deprotection; orthogonal to acid-labile groups.[2]Fmoc group is large and can sometimes lower solubility; piperidine is toxic.

Experimental Protocol: Boc Protection of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

To a solution of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 eq) in a 1:1 mixture of dioxane and water is added sodium bicarbonate (2.5 eq). The mixture is stirred at room temperature, and a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) in dioxane is added dropwise. The reaction is stirred for 12-16 hours. After completion, the reaction mixture is concentrated, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the Boc-protected product.

Amine_Protection_Workflow Start Amine Substrate Protect Add Protecting Group Reagent (e.g., (Boc)2O or Fmoc-Cl) + Base Start->Protect Protected Protected Amine Protect->Protected React Further Synthetic Steps Protected->React Deprotect Deprotection (Acid or Base) React->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for amine protection and deprotection.

Evaluation of Protecting Groups for the Purine Nitrogen

The purine ring system contains multiple nitrogen atoms that can undergo side reactions. In the synthesis of this compound, the N9 position of the purine is typically protected. The tetrahydropyranyl (THP) group is indicated in the final product's nomenclature, but other groups such as p-methoxybenzyl (PMB) and methoxymethyl (MOM) are also viable alternatives.[3]

Protecting GroupProtection ConditionsDeprotection ConditionsYield (Protection)Yield (Deprotection)Key AdvantagesKey Disadvantages
THP Dihydropyran, Acid catalyst (e.g., p-TsOH), Solvent (e.g., THF)Acidic hydrolysis (e.g., aq. HCl, AcOH)Good to excellentGood to excellentRelatively stable; readily introduced.Creates a new stereocenter, leading to diastereomers which can complicate purification.[3]
PMB PMB-Cl, Base (e.g., K₂CO₃), Solvent (e.g., DMF)Oxidative cleavage (DDQ) or strong acid (TFA)Moderate (often poor N9 regioselectivity)[3]Can be difficult; hydrogenation is often ineffective.[3]Can be removed under conditions orthogonal to acid- and base-labile groups.Poor regioselectivity in protection step.[3]
MOM MOM-Cl, Base (e.g., NaH), Solvent (e.g., DMF)Acidic hydrolysis (e.g., HCl in MeOH)Excellent N9 regioselectivity (up to 86%)[3]Generally straightforward.[3]High regioselectivity for N9.[3]MOM-Cl is a carcinogen.

Experimental Protocol: THP Protection of 6-Chloropurine

To a suspension of 6-chloropurine (1.0 eq) in anhydrous THF is added 3,4-dihydro-2H-pyran (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate. The mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

Conclusion and Recommendations

The choice of protecting groups for the synthesis of this compound should be guided by the principles of orthogonality and overall process efficiency.

  • For the secondary amine , the Boc group is recommended due to its high stability and the straightforward, high-yielding protection and deprotection steps. While the acidic deprotection is harsh, it is typically performed as one of the final steps, minimizing the risk to the overall molecule.

  • For the purine nitrogen , the THP group , as indicated in the compound's name, is a viable option. However, the formation of diastereomers can be a drawback. The MOM group presents a compelling alternative due to its excellent N9 regioselectivity, which can simplify purification and improve overall yield.[3] The choice between THP and MOM will depend on the specific process development priorities, weighing the diastereomer issue of THP against the handling of the carcinogenic MOM-Cl.

This guide provides a framework for selecting an appropriate protecting group strategy for the synthesis of this compound. Researchers and drug development professionals are encouraged to perform small-scale trials to optimize the chosen conditions for their specific laboratory or manufacturing environment.

References

Safety Operating Guide

Proper Disposal Procedures for LG50643: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Providing safe and accurate disposal procedures for chemical substances is of paramount importance in a laboratory setting. However, despite a thorough search for "LG50643," no specific chemical or product with this identifier could be located. Consequently, essential safety and logistical information, including operational and disposal plans, cannot be provided at this time.

Searches for "this compound" in chemical databases, safety data sheet (SDS) repositories, and on the websites of chemical manufacturers such as LG Chem and Labogens did not yield any relevant results. This suggests that "this compound" may be an internal product code, a misidentified substance, or a highly specialized or discontinued (B1498344) product for which public documentation is not available.

Without access to a Safety Data Sheet or other reliable documentation, it is impossible to determine the chemical composition, hazards, and appropriate disposal methods for this substance. Attempting to provide disposal guidance without this information would be irresponsible and could pose a significant risk to researchers, scientists, and the environment.

To receive the necessary guidance, it is crucial to identify the substance accurately. If you are in possession of a container labeled "this compound," please check for any additional information, such as:

  • Chemical Name or IUPAC Name: The formal chemical name will allow for a precise search for its properties and disposal instructions.

  • CAS Number: The Chemical Abstracts Service (CAS) registry number is a unique identifier for chemical substances.

  • Manufacturer's Name and Contact Information: The company that produced the substance will be able to provide the most accurate and up-to-date safety and disposal information.

Once more specific information about the identity of this compound is available, a comprehensive and accurate guide to its proper disposal can be developed, adhering to all safety and regulatory requirements.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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LG50643
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。